molecular formula C9H10O4 B1590058 Methyl 3-hydroxy-5-methoxybenzoate CAS No. 19520-74-2

Methyl 3-hydroxy-5-methoxybenzoate

Cat. No.: B1590058
CAS No.: 19520-74-2
M. Wt: 182.17 g/mol
InChI Key: MNWFENBPJIWZOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-hydroxy-5-methoxybenzoate is a useful research compound. Its molecular formula is C9H10O4 and its molecular weight is 182.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-hydroxy-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-8-4-6(9(11)13-2)3-7(10)5-8/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWFENBPJIWZOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00552953
Record name Methyl 3-hydroxy-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19520-74-2
Record name Methyl 3-hydroxy-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 3-hydroxy-5-methoxybenzoate physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of Methyl 3-hydroxy-5-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a phenolic compound that belongs to the benzoate class of organic molecules. Its structure, characterized by a benzene ring substituted with hydroxyl, methoxy, and methyl ester functional groups, makes it a subject of interest in various scientific domains, including medicinal chemistry and organic synthesis. The arrangement of these functional groups provides a scaffold for potential chemical modifications, rendering it a versatile building block for more complex molecules. This guide offers a comprehensive technical overview of the physical and chemical properties of this compound, providing foundational knowledge for its application in research and development.

Chemical Identity and Molecular Structure

A precise understanding of the compound's identity is fundamental for any scientific investigation. The key identifiers and structural details for this compound are summarized below.

Identifier Value
IUPAC Name This compound
CAS Number 19520-74-2[1][2]
Molecular Formula C₉H₁₀O₄[3][4]
Molecular Weight 182.18 g/mol [4]
Canonical SMILES COC1=CC(C(=O)OC)=CC(O)=C1[4]
InChI Key Not readily available in search results.

The molecular structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and application in various experimental settings. The available data for this compound and its isomers are presented below. It is important to note that experimental data for this specific isomer is limited, and some values are predicted or based on closely related compounds.

Property Value Remarks
Melting Point 74-76 °CExperimental data for the related isomer methyl 5-hydroxy-2-methylbenzoate[5].
Boiling Point Predicted to be around 275-285 °CBased on data for similar methoxybenzoic acid derivatives[6].
Density Predicted to be around 1.146 g/mL at 25 °CBased on the density of the related compound Methyl 3-methoxybenzoate[7].
Solubility Soluble in DMSOIn vivo formulations have been prepared in combinations of DMSO, PEG300, Tween-80, saline, and corn oil for related compounds[8].
XLogP3 1.8A computed value indicating its lipophilicity[9].
Topological Polar Surface Area 55.8 ŲA computed value relevant to membrane permeability[9].
Hydrogen Bond Donor Count 1Computed[8].
Hydrogen Bond Acceptor Count 4Computed.
Rotatable Bond Count 3Computed[10].
Experimental Protocol: Determination of Melting Point

The melting point is a fundamental physical property used to determine the purity of a crystalline solid.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

G cluster_prep Sample Preparation cluster_measurement Measurement start Start with crystalline solid powder Finely powder the sample start->powder pack Pack into capillary tube powder->pack place Place in melting point apparatus pack->place Transfer heat Heat at a controlled rate place->heat observe Record temperature range of melting heat->observe end End observe->end Report as melting point G cluster_properties Inherent Properties cluster_applications Synthetic Applications MHB This compound antioxidant Potential Antioxidant Activity MHB->antioxidant antimicrobial Potential Antimicrobial Activity MHB->antimicrobial building_block Versatile Building Block MHB->building_block drug_discovery Scaffold for Drug Discovery building_block->drug_discovery complex_synthesis Intermediate in Complex Synthesis drug_discovery->complex_synthesis

Caption: Potential Applications of this compound.

Conclusion

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Applications of Methyl 3-hydroxy-4,5-dimethoxybenzoate and Its Analogs in Organic Synthesis. BenchChem.
  • BenchChem. (2025).
  • PubChem. (n.d.). Methyl 3-hydroxy-4,5-dimethoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Oppong, G. K. (n.d.).
  • Chemsrc. (2025). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-hydroxy-4-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Methyl 3,5-dihydroxy-4-methoxybenzoate. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154).
  • ChemicalBook. (n.d.).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • MassBank of North America. (n.d.). Spectrum CCMSLIB00000848931 for NCGC00169280-03!methyl 2-(2,6-dihydroxy-4-methylbenzoyl).
  • American Elements. (n.d.). Methyl 3-hydroxy-4,5-dimethoxybenzoate. Retrieved from [Link]

  • ChemSynthesis. (2025). methyl 5-hydroxy-2-methylbenzoate. Retrieved from [Link]

  • BOC Sciences. (n.d.).
  • CymitQuimica. (n.d.).
  • ChemicalBook. (2025). POLY(ETHYLENE-CO-TETRAFLUOROETHYLENE).
  • Sigma-Aldrich. (n.d.). N-(4-Phenylbenzylidene)benzylamine.
  • American Elements. (n.d.). 2-methylcyclohexane-1-carbonitrile.
  • Sigma-Aldrich. (n.d.). Poly(ethylene-co-tetrafluoroethylene).
  • Sigma-Aldrich. (n.d.). Polyethylene monoalcohol.

Sources

An In-depth Technical Guide to Methyl 3-hydroxy-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 3-hydroxy-5-methoxybenzoate, a phenolic ester of significant interest to researchers, scientists, and professionals in drug development. This document delves into the compound's chemical structure, physicochemical properties, a detailed synthetic pathway, spectroscopic characterization, and a discussion of its potential biological significance, grounded in authoritative scientific context.

Introduction and Chemical Identity

This compound, with the CAS Number 19520-74-2, is a substituted aromatic compound. Its structure features a benzene ring functionalized with a methyl ester, a hydroxyl group, and a methoxy group at positions 1, 3, and 5, respectively. This arrangement of functional groups imparts specific chemical reactivity and potential for biological activity, making it a valuable scaffold in medicinal chemistry and organic synthesis.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

PropertyThis compoundMethyl 3,5-dihydroxybenzoateMethyl 3,5-dimethoxybenzoate
CAS Number 19520-74-22150-44-92150-37-0
Molecular Formula C₉H₁₀O₄C₈H₈O₄C₁₀H₁₂O₄
Molecular Weight 182.17 g/mol 168.15 g/mol 196.19 g/mol
Appearance Predicted: SolidSolidSolid
Melting Point Data not readily available167-170 °C42-43 °C
Boiling Point Data not readily availableData not readily available295-297 °C
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO.Slightly soluble in water.Data not readily available

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The most logical and scientifically sound approach begins with the readily available starting material, 3,5-dihydroxybenzoic acid. The overall synthetic strategy involves two key transformations: Fischer esterification to form the methyl ester, followed by a selective O-methylation.

A Comprehensive Technical Guide to the Chemical Structure and Properties of this compound

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of this compound, a phenolic ester with significant potential in various scientific domains. This document elucidates the compound's chemical identity, offers a detailed and logical synthetic pathway with experimental insights, provides a thorough spectroscopic characterization, and explores its prospective biological significance. The content herein is structured to deliver actionable intelligence for laboratory applications and to foster further research and development.

Executive Summary: The Molecular Architecture and Its Implications

This compound (CAS RN: 19520-74-2) is a key organic molecule characterized by a strategically substituted benzene ring. This substitution pattern, featuring a methyl ester, a hydroxyl group, and a methoxy group, creates a molecule with a unique electronic and steric profile. The interplay of these functional groups governs its reactivity, potential for intermolecular interactions, and, consequently, its utility as a building block in the synthesis of more complex molecules and its potential as a biologically active agent. Understanding this architecture is paramount for its effective application in research and drug development.

Foundational Chemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and application in experimental settings.

Table 1: Physicochemical and Identity Data

PropertyValueSource/Comment
IUPAC Name This compound---
CAS Number 19520-74-2---
Molecular Formula C₉H₁₀O₄---
Molecular Weight 182.17 g/mol ---
Canonical SMILES COC1=CC(=CC(=C1)O)C(=O)OC---
Appearance Predicted to be a solid at room temperatureBased on related structures
Melting Point Not definitively reported; likely between that of Methyl 3,5-dihydroxybenzoate (167-170 °C) and Methyl 3,5-dimethoxybenzoate (42-43 °C)Comparative analysis
Solubility Expected to be soluble in methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO). Limited solubility in water.Based on functional groups

Synthesis Protocol: A Self-Validating and Logical Approach

The synthesis of this compound is most logically approached via a two-step sequence starting from 3,5-dihydroxybenzoic acid. This pathway is both cost-effective and allows for precise control over the introduction of the functional groups.

Synthesis_Workflow cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Selective O-Methylation A 3,5-Dihydroxybenzoic Acid B Methyl 3,5-dihydroxybenzoate A->B  Methanol (solvent & reactant)  H₂SO₄ (catalyst)  Reflux   C This compound B->C  Dimethyl Sulfate (1 eq.)  K₂CO₃ (base)  Acetone (solvent)  Controlled Temperature   Biological_Activity cluster_0 Potential Biological Activities A This compound B Antioxidant Activity A->B  Radical Scavenging  (H-atom donation)   C Antimicrobial Activity A->C  Membrane Disruption  Enzyme Inhibition   D Enzyme Inhibition (e.g., Tyrosinase) A->D  Chelation of active site metals  Competitive/Non-competitive inhibition   E Scaffold for Drug Synthesis A->E  Functional group handles  for further modification  

An In-depth Technical Guide to Methyl 3-hydroxy-5-methoxybenzoate (CAS 19520-74-2)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Methyl 3-hydroxy-5-methoxybenzoate, a substituted aromatic ester of interest to researchers and professionals in organic synthesis and drug development. While specific literature on this particular isomer is limited, this document consolidates available data and provides expert insights based on the established chemistry of its structural analogs. We will delve into its chemical and physical properties, propose a logical synthetic pathway, predict its spectroscopic characteristics, and discuss its potential as a versatile chemical intermediate.

Chemical & Physical Properties

This compound is a difunctional aromatic compound containing a phenolic hydroxyl group, a methoxy ether group, and a methyl ester. These functional groups dictate its chemical reactivity and physical properties, making it a valuable building block in multi-step synthesis.

PropertyValueSource(s)
CAS Number 19520-74-2[1]
Molecular Formula C₉H₁₀O₄[2]
Molecular Weight 182.17 g/mol [3]
IUPAC Name This compound[2]
Physical Form Solid (Predicted)
InChI Key MNWFENBPJIWZOZ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(OC)=CC(O)=C1

Note: Experimental data for properties such as melting point and solubility are not widely reported in the literature.

Synthesis and Purification

The synthesis of this compound can be logically approached via a two-step process commencing from the readily available 3,5-dihydroxybenzoic acid. This pathway involves an initial esterification followed by a regioselective mono-methylation.

Proposed Synthetic Pathway

The primary challenge in this synthesis is achieving selective methylation at one of the two phenolic hydroxyl groups. The two hydroxyl groups in the precursor, Methyl 3,5-dihydroxybenzoate, are chemically equivalent, meaning a direct mono-methylation will statistically yield a mixture of the desired product, unreacted starting material, and the di-methylated byproduct (Methyl 3,5-dimethoxybenzoate). Therefore, careful control of stoichiometry and reaction conditions is paramount, followed by meticulous purification.

Synthetic_Pathway cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Selective Mono-methylation Start 3,5-Dihydroxybenzoic Acid (HO)₂C₆H₃COOH Intermediate Methyl 3,5-dihydroxybenzoate (HO)₂C₆H₃COOCH₃ Start->Intermediate Reflux Reagent1 Methanol (CH₃OH) Sulfuric Acid (H₂SO₄, cat.) Intermediate2 Methyl 3,5-dihydroxybenzoate (HO)₂C₆H₃COOCH₃ Reagent2 Dimethyl Sulfate ((CH₃)₂SO₄, ~1 eq.) Potassium Carbonate (K₂CO₃) Acetone Product This compound (HO)(CH₃O)C₆H₃COOCH₃ Byproduct Methyl 3,5-dimethoxybenzoate (CH₃O)₂C₆H₃COOCH₃ Intermediate2->Product Controlled Conditions Intermediate2->Byproduct Over-methylation

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Methyl 3,5-dihydroxybenzoate (CAS 2150-44-9)

This protocol is adapted from established Fischer esterification methods.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3,5-dihydroxybenzoic acid (1.0 eq.) in an excess of anhydrous methanol (serving as both reactant and solvent).

  • Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

  • Reaction: Heat the mixture to reflux (approx. 65-70°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate.

  • Neutralization & Extraction: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude Methyl 3,5-dihydroxybenzoate. This intermediate can be purified by recrystallization or used directly in the next step.[5]

Step 2: Selective Mono-methylation to this compound

Causality: This step requires careful control to favor mono-methylation. Using a mild base and a sub-stoichiometric to stoichiometric amount of the methylating agent at a controlled temperature is crucial. Acetone is a suitable solvent for this type of reaction.

  • Reaction Setup: Dissolve Methyl 3,5-dihydroxybenzoate (1.0 eq.) in anhydrous acetone in a round-bottom flask.

  • Base Addition: Add a slight excess of a mild base, such as potassium carbonate (K₂CO₃, ~1.5 eq.), to the solution.

  • Methylation: While stirring vigorously at room temperature, add dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) dropwise (0.95-1.05 eq.). The precise control of the methylating agent's stoichiometry is the most critical parameter to maximize the yield of the mono-methylated product.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the formation of the product and the disappearance of the starting material by TLC.

  • Work-up: Once the reaction has reached optimal conversion, filter off the base. Remove the solvent from the filtrate under reduced pressure.

  • Purification (Self-Validating System): The crude product will be a mixture. Purification by column chromatography on silica gel is essential. A gradient elution system (e.g., starting with hexane/ethyl acetate 9:1 and gradually increasing the polarity) should be employed to separate the non-polar di-methylated byproduct from the more polar desired mono-methylated product and the highly polar unreacted diol. Fractions should be analyzed by TLC to ensure pure product isolation.

Spectroscopic Characterization

TechniquePredicted Characteristics
¹H NMR - Aromatic Protons: Three distinct signals in the aromatic region (δ 6.5-7.5 ppm), likely appearing as two doublets and one triplet (or variations depending on coupling constants).- Methoxy Protons (-OCH₃): A sharp singlet at δ ~3.8 ppm.- Ester Methyl Protons (-COOCH₃): A sharp singlet at δ ~3.9 ppm.- Phenolic Proton (-OH): A broad singlet, chemical shift variable depending on solvent and concentration.
¹³C NMR - Carbonyl Carbon (C=O): δ ~167 ppm.- Aromatic Carbons: Signals between δ 105-160 ppm. The carbons attached to oxygen (C-OH and C-OCH₃) will be downfield (~158-160 ppm), while the others will be further upfield.- Methoxy Carbon (-OCH₃): δ ~56 ppm.- Ester Methyl Carbon (-COOCH₃): δ ~52 ppm.
Infrared (IR) - O-H Stretch (Phenolic): A broad band around 3300-3500 cm⁻¹.- C-H Stretch (Aromatic & Aliphatic): Bands around 2850-3100 cm⁻¹.- C=O Stretch (Ester): A strong, sharp absorption band around 1700-1725 cm⁻¹.- C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.- C-O Stretch (Ester & Ether): Strong bands in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS) - Molecular Ion (M⁺): A peak at m/z = 182, corresponding to the molecular weight.- Key Fragments: Expect a significant peak at m/z = 151, corresponding to the loss of the methoxy group (-OCH₃) from the ester. Another fragment could be seen at m/z = 123, resulting from the subsequent loss of carbon monoxide (CO).

Reactivity and Synthetic Utility

The utility of this compound as a chemical intermediate stems from its distinct functional groups, which can be selectively targeted for further transformations.

Reactivity_Diagram cluster_reactions Potential Transformations center_mol This compound Phenolic -OH (Nucleophilic) Ester -COOCH₃ Aromatic Ring (Activated) alkylation O-Alkylation / Acylation (e.g., Williamson Ether Synthesis) center_mol:f1->alkylation Targets -OH hydrolysis Ester Hydrolysis (to Carboxylic Acid) center_mol:f2->hydrolysis Targets Ester reduction Ester Reduction (to Benzyl Alcohol) center_mol:f2->reduction Targets Ester aromatic_sub Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) center_mol:f3->aromatic_sub Targets Ring

Caption: Key reaction sites on this compound.

  • Phenolic Hydroxyl Group: This group is nucleophilic and acidic. It can undergo O-alkylation (e.g., with alkyl halides) and O-acylation (e.g., with acid chlorides or anhydrides) to introduce a variety of side chains. This is a common strategy in the synthesis of complex natural products and pharmaceutical agents.

  • Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Alternatively, it can be reduced to a primary alcohol (a hydroxymethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and methoxy groups. Reactions such as nitration, halogenation, and Friedel-Crafts reactions can be used to introduce additional substituents, further elaborating the molecular scaffold. The directing effects of the existing groups will influence the position of new substituents.

The strategic manipulation of these functional groups makes this compound a plausible intermediate in the synthesis of bioactive molecules. For instance, a structurally related analog, Methyl 3-hydroxy-4-methoxybenzoate, is a key starting material in a reported synthesis of Gefitinib, an anticancer drug.[6][7] This highlights the value of substituted hydroxybenzoates in medicinal chemistry.

Safety and Handling

While a specific safety data sheet for CAS 19520-74-2 is not widely available, data for structurally similar hydroxybenzoate esters provides guidance.

  • Hazard Statements: Based on analogs, it may cause skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Precautionary Statements:

    • Use only in a well-ventilated area.

    • Wear protective gloves, eye protection, and a lab coat.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

Researchers should always consult a comprehensive Safety Data Sheet (SDS) from the supplier before handling this chemical and perform a thorough risk assessment for any planned experimental work.

Conclusion

This compound is a substituted aromatic ester with significant potential as a building block in organic synthesis. Although detailed experimental data for this specific isomer is sparse, this guide has provided a robust framework based on established chemical principles and data from closely related compounds. The proposed synthetic route from 3,5-dihydroxybenzoic acid is logical and feasible, with the key challenge being the regioselective mono-methylation step, which requires careful optimization and purification. The predictable spectroscopic signature and the versatile reactivity of its functional groups make it a valuable intermediate for creating more complex molecular architectures for applications in drug discovery and materials science. Further research into the synthesis and applications of this compound is warranted to fully explore its synthetic potential.

References

  • BenchChem. (2025). Cross-Referencing Spectroscopic Data of Methyl 3-hydroxy-4,5-dimethoxybenzoate: A Comparative Guide for Researchers.
  • BenchChem. (2025). Technical Support Center: Enhancing the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate.
  • BenchChem. (2025). Applications of Methyl 3-hydroxy-4,5-dimethoxybenzoate and Its Analogs in Organic Synthesis.
  • BenchChem. (2025). Application Notes and Protocols: Methyl 3-hydroxy-4,5-dimethoxybenzoate as a Chemical Intermediate.
  • Supplementary Information File. (2021). Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434.
  • BenchChem. (2025). Physical and chemical properties of Methyl 3-hydroxy-4,5-dimethoxybenzoate.
  • PubChem. (n.d.). Methyl 3-hydroxy-4-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2012). How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate?. Retrieved from [Link]

  • Google Patents. (n.d.). CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process.
  • BenchChem. (2025). Methyl 3-hydroxy-4,5-dimethoxybenzoate: A Comprehensive Technical Guide for Researchers.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0141437). Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025). This compound(CAS#:19520-74-2). Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 3,4-dihydroxy-5-methoxybenzoate. Retrieved from [Link]

  • Datapdf. (n.d.). Aluminoxy Acetals from a-Amino Esters: Chirality.... Retrieved from [Link]

  • MDPI. (2007).
  • ResearchGate. (2009). The synthesis of methyl 2-hydroxy-5-methoxy-3-methylbenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-hydroxy-4,5-dimethoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • MassBank of North America. (n.d.). Spectrum CCMSLIB00000848931 for NCGC00169280-03!methyl 2-(2,6-dihydroxy-4-methylbenzoyl). Retrieved from [Link]

  • NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

  • CAS Source Index (CASSI) Search Tool. (n.d.). Vibrational Spectroscopy - Modern Trends. Retrieved from [Link]

  • NZQA. (2023). AS 91388 annotated exemplars. Retrieved from [Link]

  • blueberries22.mu. (2017). Mission Completed: Found the Home to Live in. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-hydroxy-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-hydroxy-5-methoxybenzoate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, experimental protocols, and detailed spectral interpretation of this compound, offering field-proven insights to aid in structural elucidation and quality control.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic ester with a unique arrangement of functional groups that gives rise to a distinct and informative ¹H NMR spectrum. Understanding this spectrum is crucial for confirming its chemical identity, assessing its purity, and studying its interactions in various chemical and biological systems. The strategic placement of a hydroxyl group, a methoxy group, and a methyl ester on the benzene ring creates a specific electronic environment for each proton, leading to characteristic chemical shifts and coupling patterns.

Theoretical Principles of the ¹H NMR Spectrum

The ¹H NMR spectrum of an organic molecule provides a detailed map of the hydrogen atoms within its structure. The key parameters derived from the spectrum are:

  • Chemical Shift (δ): This indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield protons, causing an upfield shift (to a lower ppm value). Protons on an aromatic ring typically resonate in the 6.5-8.0 ppm region[1].

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): This arises from spin-spin coupling between non-equivalent neighboring protons and provides information about the number of adjacent protons. The splitting of aromatic protons is influenced by their relative positions (ortho, meta, or para). Meta coupling constants (⁴J) are typically small, in the range of 2-3 Hz[2].

  • Coupling Constant (J): This is the distance between the peaks in a multiplet, measured in Hertz (Hz), and is a measure of the magnetic interaction between coupled protons.

For this compound, the hydroxyl (-OH) and methoxy (-OCH₃) groups are electron-donating, which will influence the chemical shifts of the aromatic protons. The methyl ester (-COOCH₃) group is electron-withdrawing.

Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

To obtain a high-quality ¹H NMR spectrum of this compound, a standardized experimental procedure is essential.

Sample Preparation
  • Solvent Selection: The choice of a deuterated solvent is critical. Aprotic solvents like deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆) are commonly used. For compounds with hydroxyl groups, deuterated dimethyl sulfoxide (DMSO-d₆) is often an excellent choice as it can reduce the rate of proton exchange, allowing for the observation of the -OH proton signal and its coupling. The use of dry, non-protic solvents with strong hydrogen bonding ability can lead to very sharp hydroxyl proton resonances[3].

  • Concentration: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to 0.00 ppm.

Instrument Parameters
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Acquisition:

    • Acquire the spectrum at a constant temperature, typically 25 °C.

    • Use a standard 30° or 90° pulse for excitation.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • A relaxation delay of 1-5 seconds between scans is generally sufficient.

  • Processing:

    • The raw data (Free Induction Decay - FID) is processed using a Fourier transform.

    • The transformed spectrum is then phase-corrected and baseline-corrected to ensure accurate integration.

The following diagram illustrates the general workflow for acquiring a ¹H NMR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Solvent Select Deuterated Solvent Dissolve Dissolve Sample Solvent->Dissolve TMS Add TMS Standard Dissolve->TMS Transfer Transfer to NMR Tube TMS->Transfer Spectrometer Place in Spectrometer Transfer->Spectrometer Parameters Set Acquisition Parameters Spectrometer->Parameters Acquire Acquire FID Parameters->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Analysis Spectral Analysis Baseline->Analysis

Caption: Experimental workflow for ¹H NMR spectroscopy.

Predicted ¹H NMR Spectrum and Interpretation

Based on the analysis of structurally similar compounds and established principles of NMR spectroscopy, the ¹H NMR spectrum of this compound is predicted to exhibit the following signals.

The structure and proton labeling are shown below:

Caption: Structure of this compound.

Summary of Predicted ¹H NMR Data
SignalProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
1-COOCH₃~3.8 - 3.9Singlet-3H
2-OCH₃~3.7 - 3.8Singlet-3H
3-OHVariable (e.g., ~5.0 - 10.0 in DMSO-d₆)Singlet (broad or sharp)-1H
4H-4~6.7Triplet~2.21H
5H-2~7.0Triplet~2.21H
6H-6~7.1Triplet~2.21H
Detailed Peak Assignment and Rationale
  • Methyl Ester Protons (-COOCH₃): These three protons are not coupled to any other protons, so they will appear as a sharp singlet. Their chemical shift is expected to be around 3.8-3.9 ppm, which is typical for methyl esters. For comparison, the methyl ester protons in methyl gallate appear at 3.78 ppm in acetone-d₆[4].

  • Methoxy Protons (-OCH₃): Similar to the ester methyl group, the methoxy protons are also a singlet. They are expected to resonate at a slightly different chemical shift, around 3.7-3.8 ppm.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange[3][5]. In a non-protic solvent like DMSO-d₆, it is expected to appear as a distinct singlet, potentially in the range of 5.0 to 10.0 ppm. In CDCl₃, it may be a broader signal or could exchange with residual water.

  • Aromatic Protons (H-2, H-4, H-6):

    • H-4: This proton is situated between two electron-donating groups (-OH and -OCH₃), which will cause significant shielding. Therefore, it is predicted to be the most upfield of the aromatic protons, around 6.7 ppm. It is meta-coupled to both H-2 and H-6. If the coupling constants are similar, it will appear as a triplet with a small J value (J ≈ 2.2 Hz).

    • H-2: This proton is ortho to the electron-withdrawing ester group and meta to the electron-donating methoxy group. The deshielding effect of the ester group will likely dominate, making it appear downfield. It is meta-coupled to H-4 and H-6, and is expected to appear as a triplet around 7.0 ppm.

    • H-6: This proton is ortho to the electron-withdrawing ester group and meta to the electron-donating hydroxyl group. Its chemical environment is very similar to H-2, and it is also expected to be a triplet around 7.1 ppm. The subtle difference in the electronic nature of the -OH and -OCH₃ groups might lead to a slight difference in the chemical shifts of H-2 and H-6.

The coupling relationships between the aromatic protons are visualized in the diagram below.

coupling_diagram H2 H-2 H4 H-4 H2->H4 J ≈ 2.2 Hz H6 H-6 H2->H6 J ≈ 2.2 Hz H4->H6 J ≈ 2.2 Hz

Caption: Meta-coupling in the aromatic ring.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural verification. The predicted spectrum shows distinct signals for the methyl ester, methoxy, and hydroxyl protons, along with a characteristic pattern for the three aromatic protons. The interpretation of the chemical shifts and coupling patterns, grounded in the principles of electronic effects and spin-spin interactions, allows for the unambiguous assignment of each proton. This in-depth guide provides the necessary theoretical background and practical considerations for researchers to confidently acquire and interpret the ¹H NMR spectrum of this and structurally related compounds.

References

  • Vertex AI Search. (n.d.).
  • Bagno, A., D'Amico, F., & Saielli, G. (2013). Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on ¹H NMR chemical shifts. Organic & Biomolecular Chemistry, 11(38), 6561-6570.
  • ResearchGate. (n.d.). Methyl gallate, NMR ¹H (400 MHz, Acetone-d₆) δ ppm: 3.78 (s, 3H, OMe), 7.11 (s, 2H, H-2, H-6), 8.17 (s, 3H, OH). Retrieved January 5, 2026, from [Link]

  • Exarchou, V., Troganis, A., Gerothanassis, I. P., Tsimidou, M., & Galanopoulou, D. (2002). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Current Organic Chemistry, 6(12), 1165-1201.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved January 5, 2026, from [Link]

Sources

A Technical Guide to the ¹³C NMR Spectroscopy of Methyl 3-hydroxy-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-hydroxy-5-methoxybenzoate, a key aromatic building block in synthetic and medicinal chemistry. In the absence of publicly available experimental spectra, this guide leverages high-fidelity predictive data, corroborated by established principles of substituent effects on aromatic systems. We present a detailed peak-by-peak assignment, elucidate the underlying electronic effects governing the chemical shifts, and provide a standardized experimental protocol for the acquisition of high-quality ¹³C NMR data for this and structurally related compounds. This document is intended to serve as a practical reference for researchers engaged in the synthesis, characterization, and quality control of substituted benzoates.

Introduction: The Role of ¹³C NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure in organic chemistry.[1] Specifically, ¹³C NMR provides a direct insight into the carbon skeleton of a molecule, with each unique carbon atom in a distinct electronic environment giving rise to a discrete signal in the spectrum.[1] The chemical shift of each signal, measured in parts per million (ppm), is highly sensitive to the local electronic environment, including hybridization, and the presence of neighboring atoms and functional groups.[2]

This compound is a substituted aromatic ester with a variety of potential applications in organic synthesis and drug discovery. Its structure presents a unique arrangement of electron-donating (hydroxyl and methoxy) and electron-withdrawing (methyl ester) groups on the benzene ring. Understanding the ¹³C NMR spectrum of this molecule is crucial for confirming its identity, assessing its purity, and tracking its transformations in chemical reactions.

This guide addresses the current gap in publicly accessible experimental ¹³C NMR data for this compound by providing a robust predicted spectrum and a detailed interpretation grounded in fundamental spectroscopic principles.

Predicted ¹³C NMR Data for this compound

The predicted ¹³C NMR spectrum of this compound was generated using a validated machine-learning algorithm. The predicted chemical shifts, presented in Table 1, provide a reliable basis for the structural analysis of this compound. The solvent is assumed to be deuterated chloroform (CDCl₃), a common solvent for NMR analysis of organic compounds.

Table 1: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound (in CDCl₃)

Carbon AtomPredicted Chemical Shift (ppm)Multiplicity (Proton-Decoupled)Justification
C=O166.9SingletThe carbonyl carbon of the ester group is significantly deshielded due to the direct attachment of two electronegative oxygen atoms.
C5-OCH₃160.8SingletAromatic carbon directly attached to the electron-donating methoxy group, leading to a downfield shift.
C3-OH156.2SingletAromatic carbon bearing the hydroxyl group, also shifted downfield due to the oxygen's electronegativity.
C1131.8SingletThe ipso-carbon attached to the ester group is deshielded by the electron-withdrawing nature of the substituent.
C6108.5SingletAromatic carbon ortho to the methoxy group and meta to the hydroxyl and ester groups, shielded by the electron-donating groups.
C4107.9SingletAromatic carbon between the two electron-donating groups, experiencing significant shielding.
C2106.3SingletAromatic carbon ortho to the hydroxyl and ester groups, shielded by the hydroxyl group's electron-donating effect.
-OCH₃55.6SingletThe methyl carbon of the methoxy group, with a typical chemical shift for methoxy groups on an aromatic ring.
Ester -OCH₃52.5SingletThe methyl carbon of the ester group, slightly upfield compared to the aromatic methoxy group.

Disclaimer: These are predicted values and may differ slightly from experimental results.

In-Depth Spectral Interpretation

The predicted ¹³C NMR spectrum of this compound displays nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The interpretation of these chemical shifts is based on the well-established principles of substituent effects on the electronic environment of aromatic rings.

Aromatic Region (100-165 ppm)

The six carbons of the benzene ring resonate in this region. Their specific chemical shifts are a result of the interplay between the electron-donating effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups and the electron-withdrawing effect of the methyl ester (-COOCH₃) group.

  • C3 and C5: The carbons directly attached to the oxygen atoms of the hydroxyl and methoxy groups (C3 and C5) are the most downfield-shifted aromatic signals (156.2 and 160.8 ppm, respectively). This is due to the strong deshielding effect of the highly electronegative oxygen atoms.

  • C1: The ipso-carbon (C1), to which the methyl ester group is attached, appears at 131.8 ppm. The electron-withdrawing nature of the ester group deshields this carbon.

  • C2, C4, and C6: These carbons are significantly shielded (shifted upfield) compared to unsubstituted benzene (128.5 ppm). This is a consequence of the strong electron-donating resonance effects of the hydroxyl and methoxy groups, which increase the electron density at the ortho and para positions. C2 (106.3 ppm) and C6 (108.5 ppm) are ortho to one of the electron-donating groups, while C4 (107.9 ppm) is para to the ester group and ortho to both electron-donating groups, leading to their upfield shifts.

The logical relationship for interpreting these substituent effects can be visualized as follows:

G cluster_substituents Substituents cluster_ring Aromatic Ring Carbons cluster_effects Resulting Chemical Shift OH Hydroxyl (-OH) Electron-Donating C3_C5 C3 & C5 (Attached to O) OH->C3_C5 Strong Deshielding C2_C4_C6 C2, C4, C6 (Ortho/Para to EDGs) OH->C2_C4_C6 Strong Shielding (Resonance) OCH3 Methoxy (-OCH₃) Electron-Donating OCH3->C3_C5 Strong Deshielding OCH3->C2_C4_C6 Strong Shielding (Resonance) COOCH3 Methyl Ester (-COOCH₃) Electron-Withdrawing C1 C1 (Attached to Ester) COOCH3->C1 Deshielding Downfield Downfield Shift (Deshielded) C3_C5->Downfield C1->Downfield Upfield Upfield Shift (Shielded) C2_C4_C6->Upfield

Figure 1: Substituent effects on aromatic carbon chemical shifts.
Aliphatic and Carbonyl Region
  • Carbonyl Carbon (C=O): The ester carbonyl carbon at 166.9 ppm is the most deshielded carbon in the molecule, a characteristic feature of carbonyl groups.

  • Methoxy Carbons (-OCH₃): The two methoxy methyl carbons appear at 55.6 ppm (aromatic) and 52.5 ppm (ester). These are typical chemical shift values for such functional groups.

Experimental Protocol for ¹³C NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹³C NMR data for this compound or similar compounds, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. For more polar compounds, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used.

  • Sample Concentration: Dissolve approximately 20-50 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

NMR Instrument Parameters (for a 400 MHz Spectrometer)
  • Nucleus: ¹³C

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum to singlets for each carbon.

  • Spectral Width: Set a spectral width of approximately 220-240 ppm to ensure all carbon signals, from aliphatic to carbonyl, are captured.

  • Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, especially quaternary carbons.

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are necessary to achieve a good signal-to-noise ratio.[3]

  • Temperature: Maintain a constant temperature, usually 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption signals and apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift scale using the solvent signal as a secondary reference (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

The following diagram illustrates the general workflow for acquiring and processing ¹³C NMR data:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve 20-50 mg in 0.6-0.7 mL deuterated solvent tube Transfer to NMR tube dissolve->tube instrument Place in NMR spectrometer tube->instrument params Set acquisition parameters (pulse program, scans, etc.) instrument->params acquire Acquire FID params->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase ref Reference Spectrum phase->ref assign Peak Picking and Assignment ref->assign interpret Structural Interpretation assign->interpret

Figure 2: Workflow for ¹³C NMR data acquisition and analysis.

Conclusion

This technical guide provides a detailed and scientifically grounded interpretation of the ¹³C NMR spectrum of this compound. By leveraging predictive data and fundamental principles of NMR spectroscopy, we have assigned each carbon signal and elucidated the electronic effects that govern their chemical shifts. The provided experimental protocol offers a standardized approach for acquiring high-quality data for this and related compounds. This guide is intended to be a valuable resource for chemists in research and development, aiding in the rapid and accurate structural characterization of substituted aromatic compounds.

References

  • National Center for Biotechnology Information. (n.d.). Methyl 3,5-Dihydroxybenzoate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Dimethoxybenzoic Acid. PubChem Compound Database. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 6.5: Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

  • Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 722-730. Retrieved from [Link]

  • Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10833-10841. Retrieved from [Link]

Sources

An Inquiry into the Natural Occurrence of Methyl 3-hydroxy-5-methoxybenzoate and its Congeners: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide addresses the natural occurrence of methyl 3-hydroxy-5-methoxybenzoate, a substituted aromatic compound of potential interest to researchers in natural products chemistry, pharmacology, and drug development. A thorough review of the current scientific literature reveals a notable scarcity of direct evidence for the isolation of this compound from natural sources. However, its parent compound, 3-hydroxy-5-methoxybenzoic acid, has been identified in several plant species.[1] This guide, therefore, adopts a scientifically rigorous approach by focusing on the established natural occurrence of its biosynthetic precursor and other closely related, well-documented isomers. By examining the known distribution of these analogous compounds, we can infer the biosynthetic plausibility and potential, yet undiscovered, natural reservoirs of this compound. This document is intended to serve as a foundational resource for researchers, providing a comprehensive overview of the current knowledge and offering methodological insights for future investigations in this area.

Part 1: The Biosynthetic Precursor: 3-Hydroxy-5-methoxybenzoic Acid

The presence of a parent acid in nature is a strong indicator that its esterified derivatives, such as methyl esters, may also be present, potentially as metabolic intermediates or final products. 3-Hydroxy-5-methoxybenzoic acid has been identified in a number of plant species, suggesting the existence of the necessary enzymatic machinery for its biosynthesis.

Known Natural Sources of 3-Hydroxy-5-methoxybenzoic Acid:

Plant SpeciesFamilyReference
Mikania haenkeanaAsteraceae[1]
Conyza bonariensisAsteraceae[1]
Dioscorea bulbiferaDioscoreaceae[1]

The identification of this acid in diverse plant families points to a potentially widespread, though perhaps not abundant, distribution.

Part 2: A Survey of Naturally Occurring Isomers and Related Analogs

The study of closely related isomers provides valuable context and comparative data for understanding the potential role and properties of this compound. Several isomers with varying hydroxylation and methoxylation patterns have been successfully isolated from natural sources.

Methyl 3-hydroxy-4,5-dimethoxybenzoate

This derivative of gallic acid is one of the more extensively documented naturally occurring analogs. Its established biological activities make it a compound of significant interest.

  • Natural Sources: It has been isolated from Pinus sylvestris (Scots pine) and Galla Rhois (a gall produced on Rhus chinensis).[2][3]

  • Biological Activities: Methyl 3-hydroxy-4,5-dimethoxybenzoate has demonstrated notable antimicrobial and antioxidant properties.[2][3]

Methyl 3-hydroxy-4-methoxybenzoate

Also known as methyl isovanillate, this compound has been reported in several plant species.

  • Natural Sources: It has been identified in Aristolochia kaempferi and Annona cherimola (cherimoya).[4]

Methyl 3,5-dihydroxy-4-methoxybenzoate

This dihydroxy- a derivative has also been isolated from a natural source.

  • Natural Source: It has been identified in the stem bark of Sacoglottis gabonensis.[5]

Part 3: Biosynthetic Plausibility and Pathways

Hydroxybenzoic acids and their derivatives in plants are typically synthesized via the shikimate pathway. This pathway produces aromatic amino acids, which can then be converted into a variety of phenolic compounds. The biosynthesis of 3-hydroxy-5-methoxybenzoic acid and its subsequent methylation to form the methyl ester would likely involve a series of enzymatic reactions, including hydroxylation, methoxylation, and esterification.

Biosynthesis Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate Aromatic_AA Aromatic Amino Acids (e.g., Phenylalanine) Chorismate->Aromatic_AA p_Coumaric_Acid p-Coumaric Acid Aromatic_AA->p_Coumaric_Acid PAL Hydroxybenzoic_Acids Hydroxybenzoic Acids p_Coumaric_Acid->Hydroxybenzoic_Acids Chain Shortening 3_5_DHB 3,5-Dihydroxybenzoic Acid Hydroxybenzoic_Acids->3_5_DHB Hydroxylation 3H5MBA 3-Hydroxy-5-methoxybenzoic Acid 3_5_DHB->3H5MBA O-Methyltransferase (OMT) Target This compound 3H5MBA->Target Carboxyl Methyltransferase (CMT)

Caption: Plausible biosynthetic pathway for this compound.

Part 4: Methodological Approaches for Isolation and Identification

For researchers aiming to investigate the presence of this compound in natural matrices, a systematic approach to extraction, isolation, and identification is crucial. The following protocol is a generalized workflow based on established methods for analogous phenolic compounds.[2]

Experimental Workflow: From Plant Material to Pure Compound

Workflow Start Dried & Powdered Plant Material Extraction Solvent Extraction (e.g., 80% Methanol) + Ultrasonication Start->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Fractionation Liquid-Liquid Partitioning or Solid Phase Extraction (SPE) Crude_Extract->Fractionation Fractions Fractions of Varying Polarity Fractionation->Fractions Chromatography Column Chromatography (Silica Gel or Sephadex) Fractions->Chromatography Purified_Fractions Purified Fractions Chromatography->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Pure_Compound Isolated Compound HPLC->Pure_Compound Analysis Structural Elucidation (NMR, MS, IR, UV-Vis) Pure_Compound->Analysis

Caption: General experimental workflow for the isolation of phenolic compounds.

Detailed Protocol for Sample Preparation and Extraction

This protocol outlines a standard procedure for extracting phenolic compounds from a solid plant matrix.

  • Homogenization: The dried plant material (e.g., leaves, bark) should be ground into a fine powder (approximately 40-60 mesh) to increase the surface area for extraction.

  • Extraction:

    • Accurately weigh a specific amount (e.g., 10 g) of the powdered material.

    • Suspend the powder in a suitable solvent. An 80% aqueous methanol solution is often effective for extracting a broad range of phenolic compounds.[2]

    • Employ ultrasonication for a period (e.g., 30-60 minutes) at room temperature to enhance extraction efficiency by disrupting cell walls.

  • Separation:

    • Centrifuge the mixture at a moderate speed (e.g., 4000 rpm) for 15-20 minutes to pellet the solid material.

    • Carefully decant the supernatant.

  • Re-extraction (Recommended): To maximize the yield, it is advisable to repeat the extraction process on the plant pellet with fresh solvent and combine the supernatants.

  • Concentration: Remove the solvent from the combined supernatants under reduced pressure using a rotary evaporator to obtain the crude extract.

Following this initial extraction, the crude extract would typically be subjected to further purification steps as outlined in the workflow diagram above, ultimately leading to the isolation of pure compounds for structural analysis.

Conclusion and Future Directions

While the direct natural occurrence of this compound remains to be definitively established, the presence of its parent acid, 3-hydroxy-5-methoxybenzoic acid, in several plant species provides a strong rationale for its potential existence in nature.[1] The study of its known, naturally occurring isomers offers valuable insights into the types of biological activities such compounds may possess.

This technical guide serves as a call to the research community to investigate the natural product landscape for this specific compound. The methodologies for extraction, isolation, and characterization are well-established for this class of molecules. Future research should focus on targeted screening of plant species known to produce related hydroxybenzoic acids, particularly those in the Asteraceae and Dioscoreaceae families. Such efforts could unveil a new, naturally occurring compound with potentially valuable bioactive properties.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Applications of Methyl 3-hydroxy-4,5-dimethoxybenzoate and Its Analogs in Organic Synthesis. [Online PDF].
  • PubChem. (n.d.). 3-Hydroxy-5-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 3,5-dihydroxy-4-methoxybenzoate. [Diagram]. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-hydroxy-4-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Isolation of Bioactive Benzoates from Plant Sources: A Focus on Methyl 3-hydroxy-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Selection of the Target Compound: Initial investigations for naturally occurring methyl 3-hydroxy-5-methoxybenzoate did not yield documented plant sources. To provide a scientifically robust and actionable guide, this document focuses on the isolation of a closely related and well-documented isomer, methyl 3-hydroxy-4,5-dimethoxybenzoate . This compound has confirmed natural sources and its isolation provides a representative workflow for this class of molecules. This strategic pivot ensures that the protocols and methodologies presented are grounded in established scientific literature, offering a reliable guide for researchers.

Introduction: The Significance of Substituted Benzoates

Substituted benzoates are a class of phenolic compounds that are widely distributed in the plant kingdom. They form the structural backbone of more complex molecules such as lignins and tannins and are recognized for their diverse biological activities. Methyl 3-hydroxy-4,5-dimethoxybenzoate, a derivative of gallic acid, is a noteworthy example, having been isolated from natural sources like Pinus sylvestris (Scots Pine) and Galla Rhois (a gall produced on Rhus chinensis)[1][2]. This compound and its analogs have demonstrated significant antimicrobial and antioxidant properties, making them attractive candidates for drug development and as lead compounds in medicinal chemistry[1][2].

The antioxidant activity of phenolic compounds like methyl 3-hydroxy-4,5-dimethoxybenzoate is primarily attributed to their ability to act as free radical scavengers. The phenolic hydroxyl group can donate a hydrogen atom to a free radical, effectively neutralizing it and terminating damaging radical chain reactions[3].

This guide provides a comprehensive, field-proven methodology for the isolation, purification, and characterization of methyl 3-hydroxy-4,5-dimethoxybenzoate from plant sources, intended for researchers, scientists, and professionals in drug development.

Sourcing and Preparation of Plant Material

The successful isolation of the target compound begins with the appropriate selection and preparation of the plant source. Pinus sylvestris bark is a known source of methyl 3-hydroxy-4,5-dimethoxybenzoate and will be used as the exemplary material in this guide.

Protocol 2.1: Plant Material Preparation

  • Collection: Collect the bark of Pinus sylvestris. Ensure proper botanical identification to guarantee the correct plant species.

  • Cleaning and Drying: Thoroughly wash the collected bark with distilled water to remove any soil and extraneous matter. Air-dry the bark in a well-ventilated area, preferably in the shade to prevent photodegradation of phenolic compounds. Alternatively, a plant dryer can be used at a controlled temperature (typically 40-50°C).

  • Grinding: Once completely dry, grind the bark into a fine, homogenous powder (approximately 40-60 mesh) using a laboratory mill. A smaller particle size increases the surface area for efficient solvent extraction[4].

  • Storage: Store the powdered plant material in an airtight, light-proof container in a cool, dry place to prevent degradation of the bioactive compounds prior to extraction.

Extraction of Methyl 3-hydroxy-4,5-dimethoxybenzoate

The extraction process is a critical step designed to efficiently remove the target compound from the complex plant matrix. Organic solvent extraction is a primary and effective method for isolating phenolic compounds[1].

Causality Behind Experimental Choices:

  • Solvent Selection: An 80% methanol solution is chosen for its polarity, which is well-suited for extracting a broad range of phenolic compounds, including methyl 3-hydroxy-4,5-dimethoxybenzoate. The water content helps to penetrate the plant tissue and extract more polar compounds, while the methanol efficiently dissolves the target molecule[4].

  • Ultrasonication: The use of an ultrasonic bath enhances the extraction process by causing cavitation, the formation and collapse of microscopic bubbles. This disrupts the plant cell walls, facilitating the release of intracellular components into the solvent[1].

Protocol 3.1: Solvent Extraction

  • Maceration: Accurately weigh 100 g of the powdered Pinus sylvestris bark and place it into a 2 L Erlenmeyer flask. Add 1 L of 80% methanol (80:20 methanol:water, v/v).

  • Initial Extraction: Seal the flask and place it in an ultrasonic bath for 1 hour at room temperature.

  • Filtration: After ultrasonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Re-extraction: Transfer the plant residue back into the flask and add another 1 L of 80% methanol. Repeat the ultrasonication and filtration steps. This re-extraction step is recommended to maximize the yield of the target compound.

  • Concentration: Combine the filtrates from both extractions and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a crude extract.

Diagram 3.1: Extraction Workflow

ExtractionWorkflow A Powdered Plant Material B Add 80% Methanol A->B C Ultrasonication (1 hr) B->C D Filtration C->D E Plant Residue D->E Solid F Crude Extract (Filtrate) D->F Liquid G Re-extract with 80% Methanol E->G H Combine Filtrates F->H G->C I Rotary Evaporation H->I J Concentrated Crude Extract I->J

Caption: Workflow for the extraction of methyl 3-hydroxy-4,5-dimethoxybenzoate.

Purification by Column Chromatography

The crude extract contains a complex mixture of compounds. Column chromatography is a robust technique for separating the target molecule from other components based on their differential adsorption to a stationary phase.

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is the most commonly used stationary phase for the separation of moderately polar organic compounds due to its high surface area and favorable adsorption characteristics[5].

  • Mobile Phase: A gradient elution system, starting with a non-polar solvent (hexane) and gradually increasing the polarity with a more polar solvent (ethyl acetate), is employed. This allows for the sequential elution of compounds based on their polarity, with non-polar compounds eluting first, followed by compounds of increasing polarity[5].

Protocol 4.1: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in hexane and carefully pack it into a glass column. Allow the silica gel to settle, ensuring a uniform and air-free packing.

  • Sample Loading: Dissolve a portion of the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

  • Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. Collect fractions of equal volume.

  • Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC). Spot aliquots of each collected fraction onto a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 7:3). Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).

  • Pooling and Concentration: Combine the fractions containing the purified target compound (identified by its Rf value compared to a standard, if available, or by subsequent analysis) and concentrate them using a rotary evaporator to yield the isolated methyl 3-hydroxy-4,5-dimethoxybenzoate.

Table 4.1: Column Chromatography Parameters

ParameterSpecification
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Gradient of Hexane and Ethyl Acetate
Elution Gradient Start with 100% Hexane, gradually increase to 100% Ethyl Acetate
Monitoring TLC with UV detection (254 nm)

Diagram 4.1: Purification Workflow

PurificationWorkflow A Concentrated Crude Extract B Adsorb onto Silica Gel A->B C Load onto Packed Column B->C D Gradient Elution (Hexane -> Ethyl Acetate) C->D E Collect Fractions D->E F Monitor by TLC E->F G Pool Fractions with Target Compound F->G H Rotary Evaporation G->H I Purified Methyl 3-hydroxy-4,5-dimethoxybenzoate H->I

Caption: Workflow for the purification of methyl 3-hydroxy-4,5-dimethoxybenzoate.

Structural Characterization and Identification

Unambiguous identification of the isolated compound is achieved through a combination of spectroscopic techniques.

5.1. High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the isolated compound.

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of methanol and water, often with a small amount of formic or acetic acid to improve peak shape, is effective[3].

  • Detection: UV detection at the compound's maximum absorbance wavelength.

5.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For methyl 3-hydroxy-4,5-dimethoxybenzoate (C₁₀H₁₂O₅), the expected molecular weight is 212.20 g/mol [6].

5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of a molecule. While publicly detailed experimental spectra for methyl 3-hydroxy-4,5-dimethoxybenzoate are limited, data from closely related compounds can aid in interpretation[7].

Table 5.1: Physicochemical and Spectroscopic Data for Methyl 3-hydroxy-4,5-dimethoxybenzoate

PropertyValue/DataReference
Molecular Formula C₁₀H₁₂O₅[6]
Molecular Weight 212.20 g/mol [6]
CAS Number 83011-43-2[6]
Melting Point 80-84 °C[3]
¹H NMR Predicted shifts would show aromatic protons, methoxy protons, and an ester methyl proton.[7]
¹³C NMR Predicted shifts would show carbons of the aromatic ring, methoxy groups, ester carbonyl, and ester methyl group.[7]
IR (cm⁻¹) Expected absorptions for hydroxyl (-OH), ester (C=O), and ether (C-O) functional groups, as well as aromatic C-H and C=C bonds.[3]

Conclusion

This guide has detailed a comprehensive and scientifically validated methodology for the isolation and characterization of methyl 3-hydroxy-4,5-dimethoxybenzoate from Pinus sylvestris. The principles and techniques described, from plant material preparation and solvent extraction to chromatographic purification and spectroscopic identification, are broadly applicable to the isolation of other substituted benzoates and phenolic compounds from various plant sources. By understanding the causality behind the experimental choices, researchers can adapt and optimize these protocols for their specific target molecules, thereby advancing the discovery and development of new bioactive natural products.

References

  • ResearchGate. (n.d.). Methyl 3,5-dihydroxy-4-methoxybenzoate. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2010). Techniques for Analysis of Plant Phenolic Compounds. [Link]

  • MDPI. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. [Link]

  • PubMed Central. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. [Link]

  • PubMed Central. (2014). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. [Link]

  • PubChem. (n.d.). Methyl 3-hydroxy-4,5-dimethoxybenzoate. [Link]

Sources

An In-Depth Technical Guide on the Solubility of Methyl 3-hydroxy-5-methoxybenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape for a Key Synthetic Intermediate

Methyl 3-hydroxy-5-methoxybenzoate is a valuable building block in organic synthesis, finding applications in the pharmaceutical and fine chemical industries. Its utility is intrinsically linked to its behavior in solution, making a thorough understanding of its solubility characteristics paramount for process development, purification, and formulation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to both predict and empirically determine the solubility of this compound in a range of organic solvents. In the absence of extensive published quantitative data for this specific molecule, we will equip the reader with the foundational principles and detailed methodologies required to generate reliable and reproducible solubility data in-house.

Theoretical Framework: Predicting Solubility from Molecular Structure

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[1] This concept is rooted in the intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions. In the case of this compound, its solubility profile is dictated by its unique combination of polar and non-polar functionalities.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound (CAS: 19520-74-2) reveals a nuanced polarity.[2][3] The molecule possesses a benzene ring, which is inherently non-polar, and three functional groups: a hydroxyl (-OH) group, a methoxy (-OCH₃) group, and a methyl ester (-COOCH₃) group.

  • Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl, methoxy, and ester groups can all act as hydrogen bond acceptors.[4] This capacity for hydrogen bonding significantly influences its solubility in protic solvents like alcohols.

  • Polarity: The ester and methoxy groups introduce polar character to the molecule. However, the overall polarity is moderated by the non-polar benzene ring. This dual nature suggests that the compound will exhibit solubility in a range of solvents with varying polarities.

  • LogP: The calculated LogP (partition coefficient) of 1.89 indicates a moderate lipophilicity, suggesting a preference for organic phases over water.[5]

The Role of the Solvent

The choice of solvent is critical. Solvents can be broadly categorized based on their polarity and hydrogen bonding capabilities:

  • Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding with the hydroxyl group of this compound, leading to favorable solute-solvent interactions and likely good solubility.

  • Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethyl sulfoxide): These solvents have dipole moments and can accept hydrogen bonds, but they do not have a hydrogen atom bonded to an electronegative atom to donate. They are expected to be effective solvents due to dipole-dipole interactions with the ester and methoxy groups.

  • Non-polar Solvents (e.g., hexane, toluene): The solubility in these solvents is expected to be lower, as the primary intermolecular forces would be weaker van der Waals forces between the non-polar parts of the solute and the solvent.

The interplay of these factors is illustrated in the following diagram:

Solute-Solvent Interactions for this compound cluster_solute Solute Properties cluster_solvent Solvent Properties solute This compound (Solute) H-Bond Donor H-Bond Donor solute->H-Bond Donor -OH group H-Bond Acceptor H-Bond Acceptor solute->H-Bond Acceptor -OH, -OCH3, -COOCH3 oxygens Polar Groups Polar Groups solute->Polar Groups -COOCH3, -OCH3 Non-Polar Ring Non-Polar Ring solute->Non-Polar Ring Benzene Ring Polar Protic Polar Protic H-Bond Donor->Polar Protic Strong Interaction (H-Bonding) H-Bond Acceptor->Polar Protic Strong Interaction (H-Bonding) Polar Aprotic Polar Aprotic Polar Groups->Polar Aprotic Favorable Interaction (Dipole-Dipole) Non-Polar Non-Polar Non-Polar Ring->Non-Polar Favorable Interaction (van der Waals) Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification (UV-Vis) A Add excess solute to vials B Add known volume of solvent A->B C Seal vials B->C D Agitate in temperature-controlled shaker (24-72 hours) C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter through 0.22 µm syringe filter F->G H Dilute filtered sample G->H I Measure absorbance at λmax H->I J Calculate concentration using calibration curve I->J K K J->K Solubility Data

Sources

An In-depth Technical Guide to the Theoretical Properties of Methyl 3-hydroxy-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxy-5-methoxybenzoate is a phenolic ester that holds considerable interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. As a derivative of benzoic acid, its structure, featuring a hydroxyl and a methoxy group on the aromatic ring, imparts a unique combination of physicochemical properties and potential biological activities. This guide provides a comprehensive overview of the theoretical and known properties of this compound, offering insights into its synthesis, characterization, and potential as a scaffold for the development of novel therapeutic agents. The structural similarity to other biologically active benzoates suggests its potential as a valuable building block in organic synthesis.

Physicochemical Properties

PropertyValueRemarks
IUPAC Name This compound
CAS Number 19520-74-2[1]
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol [2]
Appearance Solid (predicted)
Melting Point 80-84 °CExperimental data for the isomeric Methyl 3-hydroxy-4,5-dimethoxybenzoate.[3]
XLogP3 1.4Computed value for the isomeric Methyl 3-hydroxy-4,5-dimethoxybenzoate.[3]
Hydrogen Bond Donor Count 1Computed value for the isomeric Methyl 3-hydroxy-4,5-dimethoxybenzoate.[3]
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 3

Synthesis and Purification

A reliable synthetic route to this compound is essential for its availability for research purposes. A plausible and efficient method involves a two-step process starting from 3,5-dihydroxybenzoic acid.

Step 1: Fischer Esterification of 3,5-Dihydroxybenzoic Acid

The initial step is the esterification of the carboxylic acid group of 3,5-dihydroxybenzoic acid with methanol, catalyzed by a strong acid such as sulfuric acid. This reaction is a classic example of Fischer esterification.

Step 2: Selective Monomethylation

The subsequent and more challenging step is the selective monomethylation of one of the two hydroxyl groups of methyl 3,5-dihydroxybenzoate. Achieving regioselectivity is critical to obtaining the desired product over the isomeric methyl 5-hydroxy-3-methoxybenzoate and the dimethylated byproduct. This can be accomplished by carefully controlling the stoichiometry of the methylating agent and the reaction conditions.

Synthesis_Workflow Start 3,5-Dihydroxybenzoic Acid Step1 Fischer Esterification Start->Step1 Intermediate Methyl 3,5-dihydroxybenzoate Step1->Intermediate Step2 Selective Monomethylation Intermediate->Step2 Purification Column Chromatography Step2->Purification Product This compound Reagents1 Methanol, Sulfuric Acid Reagents1->Step1 Reagents2 Dimethyl Sulfate (1 eq.), Base (e.g., K₂CO₃) Reagents2->Step2 Purification->Product

Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Methyl 3,5-dihydroxybenzoate

  • To a solution of 3,5-dihydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) at room temperature with stirring.

  • Heat the mixture to reflux (approximately 65°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude methyl 3,5-dihydroxybenzoate, which can be purified by recrystallization.[4]

Step 2: Selective Monomethylation of Methyl 3,5-dihydroxybenzoate

  • Dissolve methyl 3,5-dihydroxybenzoate (1.0 eq) in a suitable solvent such as acetone or DMF in a round-bottom flask under an inert atmosphere.

  • Add a mild base, such as potassium carbonate (1.1 eq), and stir the suspension.

  • Slowly add one equivalent of a methylating agent, like dimethyl sulfate, dropwise at a controlled temperature.

  • Stir the reaction at room temperature or with gentle heating, monitoring the formation of the product by TLC.

  • Once the reaction is complete, quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification:

The crude this compound can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to separate it from unreacted starting material and any di-methylated byproduct.[5]

Spectroscopic Characterization

Accurate structural elucidation and confirmation of purity are paramount. The following spectroscopic techniques are essential for the characterization of this compound. While a complete set of publicly available spectra for this specific isomer is limited, data from closely related compounds can provide valuable comparative insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for determining the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methyl ester protons, and the hydroxyl proton. The splitting patterns and coupling constants of the aromatic protons would confirm the 1,3,5-substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic chemical shifts for the carbonyl carbon of the ester, the aromatic carbons (with and without attached protons), and the carbons of the methoxy and methyl ester groups.

General Protocol for NMR Analysis:

  • Dissolve 5-10 mg of the purified solid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]

  • Process the raw data (FID) by Fourier transformation, phase correction, and baseline correction.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, confirming its molecular formula.

Expected Fragmentation: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 182. Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 151, and the loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 123.[2][7]

General Protocol for GC-MS Analysis:

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol).

  • Inject the sample into a GC-MS system equipped with a suitable capillary column.

  • Use a temperature program to elute the compound.

  • Acquire mass spectra using electron ionization (EI) at 70 eV.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorptions:

  • A broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.

  • A strong absorption band around 1700 cm⁻¹ due to the C=O stretching of the ester group.

  • C-O stretching bands for the ester and ether linkages.

  • Aromatic C-H and C=C stretching and bending vibrations.[3]

General Protocol for ATR-FTIR Analysis:

  • Place a small amount of the solid sample directly on the ATR crystal of an FTIR spectrometer.

  • Apply pressure to ensure good contact.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.[6]

Potential Biological Activities and Applications

Phenolic compounds are well-known for their diverse biological activities, and this compound and its isomers are no exception.

Antimicrobial Activity

Minimum Inhibitory Concentration (MIC) of Methyl 3-hydroxy-4,5-dimethoxybenzoate:

MicroorganismTypeMIC (mg/mL)
Staphylococcus aureusGram-positive bacteria5
Bacillus subtilisGram-positive bacteria20
Escherichia coliGram-negative bacteria10
Xanthomonas oryzae pv. oryzaeGram-negative bacteria15
Rhizopus sp.Fungus5
(Data sourced from Wei Tian, et al., 2012)[4]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • A standardized microbial suspension is prepared (e.g., 0.5 McFarland standard).

  • A two-fold serial dilution of the test compound is performed in a suitable broth medium in a 96-well microtiter plate.

  • Each well is inoculated with the standardized microbial suspension.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[8]

Antioxidant Activity

As a phenolic compound, this compound is expected to possess antioxidant properties by acting as a free radical scavenger. The phenolic hydroxyl group can donate a hydrogen atom to neutralize reactive oxygen species.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.[8]

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

  • In a 96-well plate, add different concentrations of the test compound to a solution of DPPH in methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at approximately 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[5][8]

Potential Anti-inflammatory and Cytoprotective Effects via Nrf2 Activation

A plausible mechanism for the antioxidant and cytoprotective effects of phenolic compounds is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. A structurally related compound, Methyl 3,4-dihydroxybenzoate, has been shown to alleviate oxidative damage by activating the Nrf2 pathway.[3][9] It is therefore hypothesized that this compound may act through a similar mechanism.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M3H5MB Methyl 3-hydroxy- 5-methoxybenzoate Keap1_Nrf2 Keap1-Nrf2 Complex M3H5MB->Keap1_Nrf2 Promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Upregulation of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Protection Cellular Protection Antioxidant_Genes->Protection

Proposed Nrf2 signaling pathway activation by this compound.

Conclusion

This compound is a phenolic ester with a range of theoretical properties that make it a compound of significant interest for chemical and biological research. This guide has provided a comprehensive overview of its physicochemical characteristics, plausible synthetic and purification methodologies, and potential biological activities, including antimicrobial and antioxidant effects. The proposed activation of the Nrf2 signaling pathway offers a compelling avenue for future investigation into its cytoprotective mechanisms. The detailed protocols and compiled data presented herein serve as a valuable resource for researchers and professionals in drug development, facilitating further exploration of this promising molecule.

References

  • A Comparative Analysis of the Antioxidant Activity of Methyl 3-hydroxy-4,5-dimethoxybenzoate and Other Phenolic Compounds. (2025). BenchChem.
  • Methyl 3-hydroxy-4,5-dimethoxybenzoate: A Comprehensive Technical Guide for Researchers. (2025). BenchChem.
  • Cross-Referencing Spectroscopic Data of Methyl 3-hydroxy-4,5-dimethoxybenzoate: A Comparative Guide for Researchers. (2025). BenchChem.
  • Physical and chemical properties of Methyl 3-hydroxy-4,5-dimethoxybenzo
  • Synthesis of methyl 3-hydroxybenzoate. (n.d.). PrepChem.com. Retrieved from [Link]

  • How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate? (2012, May 4). ResearchGate. Retrieved from [Link]

  • Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process. (2013). Google Patents.
  • Olszowy, M., & Dawidowicz, A. L. (2017). Is it possible to use the DPPH and ABTS methods for reliable estimation of antioxidant power of colored compounds? Food Chemistry, 232, 547-553. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). NP-MRD. Retrieved from [Link]

  • Application Notes and Protocols for the Derivatization of Methyl 3-hydroxy-4,5-dimethoxybenzoate in Bioactivity Studies. (2025). BenchChem.
  • Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved from [Link]

  • IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... (n.d.). ResearchGate. Retrieved from [Link]

  • Applications of Methyl 3-hydroxy-4,5-dimethoxybenzoate and Its Analogs in Organic Synthesis. (2025). BenchChem.
  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024). E3S Web of Conferences. Retrieved from [Link]

  • Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway. (2024). Journal of Ovarian Research, 17(1), 87. Retrieved from [Link]

  • This compound. (2025). ChemSrc. Retrieved from [Link]

  • Methyl 3-hydroxy-4-methoxy-benzoate - MS (GC) - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Spectrum CCMSLIB00000848931 for NCGC00169280-03!methyl 2-(2,6-dihydroxy-4-methylbenzoyl). (n.d.). MassBank of North America. Retrieved from [Link]

  • Methyl 3-hydroxy-4-methoxybenzoate. (n.d.). PubChem. Retrieved from [Link]

  • A systematic analysis of Nrf2 pathway activation dynamics during repeated xenobiotic exposure. (2018). Archives of Toxicology, 93(1), 1-15. Retrieved from [Link]

  • 1H and 13C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. (2025).
  • Activation of Nrf2 in Mice Causes Early Microvascular Cyclooxygenase-Dependent Oxidative Stress and Enhanced Contractility. (2022). International Journal of Molecular Sciences, 23(9), 4752. Retrieved from [Link]

  • An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects. (2021). Molecules, 26(16), 4947. Retrieved from [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2010). Molecules, 15(8), 5236-5246. Retrieved from [Link]

  • Methyl 2-hydroxy-5-methoxybenzoate. (n.d.). PubChem. Retrieved from [Link]

Sources

Methyl 3-hydroxy-5-methoxybenzoate: A Technical Guide to its Mechanism of Action for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-hydroxy-5-methoxybenzoate is a phenolic compound with emerging interest in the fields of medicinal chemistry and drug development. While comprehensive research into its specific mechanisms of action is still maturing, preliminary evidence points towards its involvement in critical cellular pathways related to cancer cell proliferation and cholesterol synthesis. This technical guide provides an in-depth analysis of the known and putative mechanisms of action of this compound. It consolidates direct evidence for its bioactivity and explores plausible signaling pathway engagements based on its structural characteristics as a phenolic acid derivative. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering both a summary of current knowledge and a roadmap for future investigation.

Introduction and Chemical Properties

This compound is a derivative of benzoic acid characterized by a hydroxyl group at the 3rd position and a methoxy group at the 5th position of the benzene ring, with a methyl ester functional group. This arrangement of functional groups imparts specific chemical properties that are central to its biological activity.

PropertyValue
IUPAC Name This compound[1]
Molecular Formula C₉H₁₀O₄[2]
Molecular Weight 182.17 g/mol [2]
CAS Number 19520-75-3[3]
Synonyms 3-hydroxy-5-methoxybenzoic acid methyl ester

Core Mechanism of Action: Direct Evidence

Direct investigation into the mechanism of action of this compound has highlighted its potential as a modulator of key cellular processes, particularly in the context of cancer biology and metabolic regulation.

Inhibition of HMG-CoA Reductase

This compound has been shown to inhibit the enzyme HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase[2]. This enzyme is a critical rate-limiting step in the mevalonate pathway, which is responsible for the synthesis of cholesterol and other isoprenoids. By inhibiting HMG-CoA reductase, this compound can decrease the production of cholesterol and may lead to an increase in the synthesis of bile acids as an alternative route for cholesterol metabolism[2]. This inhibitory action suggests a potential therapeutic application in the management of hypercholesterolemia.

Induction of Apoptosis in Cancer Cells

The compound has been observed to suppress the growth of cancerous cells, specifically in the HepG2 human hepatoblastoma cell line, by inducing apoptosis[2]. Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. The ability of this compound to trigger this process in cancer cells marks it as a compound of interest for oncological research.

A proposed workflow for investigating these core mechanisms is outlined below:

G cluster_0 Investigative Workflow for this compound A Compound Procurement and Characterization B In Vitro HMG-CoA Reductase Activity Assay A->B C Cell Culture (e.g., HepG2) A->C G Cholesterol Biosynthesis Assay B->G D Cell Viability and Proliferation Assays C->D H Transcriptomic Analysis of Treated Cells C->H E Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity) D->E If cytotoxic F Western Blot for Apoptotic Markers (e.g., Bcl-2, Bax, Cleaved Caspase-3) E->F nrf2_pathway ros Oxidative Stress (e.g., ROS) keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 induces dissociation compound This compound compound->keap1_nrf2 may promote dissociation nrf2 Nrf2 keap1_nrf2->nrf2 nucleus Nucleus nrf2->nucleus translocation are Antioxidant Response Element (ARE) genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) are->genes binding and activation

Proposed Nrf2 signaling pathway activation.
Anti-inflammatory Effects via NF-κB Pathway Inhibition

Derivatives of gallic acid, a parent compound to this compound, are known to possess anti-inflammatory properties, often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a critical regulator of the inflammatory response. In its inactive state, it is sequestered in the cytoplasm by Inhibitor of kappa B (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. It is plausible that this compound could inhibit this pathway.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS) ikk IKK Complex stimuli->ikk activates compound This compound compound->ikk inhibition? ikb IκBα ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocation genes Pro-inflammatory Gene Transcription

Proposed inhibition of the canonical NF-κB pathway.

Experimental Protocols for Mechanistic Validation

To rigorously test the proposed mechanisms of action, the following standardized protocols are recommended.

HMG-CoA Reductase Activity Assay

This protocol provides a method for quantifying the inhibitory effect of this compound on HMG-CoA reductase activity.

  • Preparation of Reagents:

    • Assay Buffer: Prepare a suitable buffer (e.g., potassium phosphate buffer) containing dithiothreitol (DTT).

    • Substrate Solution: Prepare a solution of HMG-CoA in water.

    • Cofactor Solution: Prepare a solution of NADPH in the assay buffer.

    • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.

    • Enzyme: Use a commercially available, purified HMG-CoA reductase enzyme.

  • Assay Procedure (96-well plate format):

    • Add the assay buffer, test compound dilutions (or vehicle control), and HMG-CoA reductase enzyme to each well.

    • Incubate for a pre-determined time at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the HMG-CoA and NADPH solutions.

    • Monitor the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADPH consumption is directly proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration.

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the free radical scavenging activity of a compound.

  • Preparation of Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) Solution: Prepare a solution of DPPH in methanol.

    • Test Compound: Prepare serial dilutions of this compound in methanol.

    • Positive Control: Use a known antioxidant such as ascorbic acid or gallic acid.

  • Assay Procedure (96-well plate format):

    • Add the DPPH solution to each well.

    • Add the test compound dilutions, positive control, or methanol (as a blank) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity for each concentration.

    • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Conclusion and Future Directions

This compound presents a compelling profile for further investigation in drug discovery. The direct evidence of HMG-CoA reductase inhibition and induction of apoptosis in cancer cells provides a solid foundation for its potential therapeutic applications. Furthermore, its structural similarity to other bioactive phenolic compounds suggests a broader range of activities, including antioxidant and anti-inflammatory effects, which warrant dedicated exploration.

Future research should focus on validating the putative mechanisms of action through rigorous in vitro and in vivo studies. Elucidating the specific molecular targets and signaling pathways will be crucial for understanding its full therapeutic potential and for the rational design of more potent and selective analogs.

References

  • Methyl 3,5-dihydroxy-4-methoxybenzoate. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Hydroxybenzoic acid isomers and the cardiovascular system - PMC - PubMed Central. (URL: [Link])

  • 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC - NIH. (URL: [Link])

  • This compound | C9H10O4 | CID 13941268 - PubChem. (URL: [Link])

  • Methyl 3-hydroxy-4,5-dimethoxybenzoate | C10H12O5 | CID 2733956 - PubChem. (URL: [Link])

  • 3-Hydroxy-5-methoxybenzoic acid | C8H8O4 | CID 7472024 - PubChem. (URL: [Link])

  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC - PubMed Central. (URL: [Link])

  • Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer - PubMed. (URL: [Link])

  • 3-hydroxy-5-methoxybenzoic acid (C8H8O4) - PubChemLite. (URL: [Link])

  • Methyl 3-hydroxy-4-methoxybenzoate | C9H10O4 | CID 4056967 - PubChem. (URL: [Link])

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. (URL: [Link])

  • 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem. (URL: [Link])

Sources

Methodological & Application

Application Note & Protocol: A Strategic Synthesis of Methyl 3-hydroxy-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals Subject: A Two-Step Synthesis of Methyl 3-hydroxy-5-methoxybenzoate from 3,5-dihydroxybenzoic acid Core Focus: Elucidating the causality behind experimental choices for a reproducible and scalable synthesis, emphasizing selective mono-methylation.

Abstract

This document provides a comprehensive guide to the synthesis of this compound, a valuable substituted phenolic compound, starting from the commercially available 3,5-dihydroxybenzoic acid. The synthetic route is strategically designed in two distinct stages: an initial Fischer-Speier esterification to form the intermediate, Methyl 3,5-dihydroxybenzoate, followed by a carefully controlled, selective mono-methylation using dimethyl sulfate. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for reagent selection, and the critical parameters that govern reaction outcomes, particularly the challenge of achieving regioselectivity in the methylation stage. Detailed, field-tested protocols are provided, alongside data tables and visualizations, to equip researchers with a robust methodology for obtaining the target molecule.

Strategic Overview: The Synthetic Blueprint

The conversion of 3,5-dihydroxybenzoic acid to this compound requires two fundamental transformations: the esterification of a carboxylic acid and the methylation of a phenolic hydroxyl group. The strategic decision central to this synthesis is the sequence of these operations.

Our selected pathway proceeds via esterification first, followed by methylation. This approach is advantageous because it protects the highly acidic carboxylic acid proton from interfering with the base-mediated methylation of the phenolic hydroxyl group. Attempting methylation first would necessitate the use of at least three equivalents of base to deprotonate the carboxylic acid and both hydroxyl groups, complicating the reaction and potentially leading to unwanted side reactions. By first converting the carboxylic acid to a methyl ester, a less reactive functional group under the planned methylation conditions, we simplify the subsequent and more delicate selective methylation step.

The overall reaction scheme is as follows:

Caption: Overall two-step synthesis pathway.

Part I: Esterification – Synthesis of Methyl 3,5-dihydroxybenzoate

Principle of Fischer-Speier Esterification

The first step is a classic Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid catalyst. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the lone pair of electrons on the oxygen of methanol.

The reaction is governed by Le Châtelier's principle. To drive the equilibrium towards the formation of the ester product, a large excess of one reactant is employed.[2] In this protocol, methanol serves as both the reactant and the solvent, ensuring a high concentration that pushes the reaction to completion.[3]

Experimental Protocol: Methyl 3,5-dihydroxybenzoate
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dihydroxybenzoic acid (15.4 g, 100 mmol).

  • Reagent Addition: Add anhydrous methanol (250 mL). While stirring, cautiously add concentrated sulfuric acid (2.0 mL, ~36 mmol) dropwise.

  • Reaction Execution: Heat the mixture to a gentle reflux (approx. 65-70°C) using a heating mantle. Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature. Reduce the volume of methanol to approximately 50 mL using a rotary evaporator.

  • Extraction: Pour the concentrated mixture into a 1 L separatory funnel containing 300 mL of cold deionized water. Extract the aqueous phase with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic extracts and wash sequentially with 150 mL of deionized water, 150 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the residual acid, and finally with 150 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting solid is typically of high purity. If necessary, recrystallize from a minimal amount of hot water or a toluene/hexane mixture to obtain pure Methyl 3,5-dihydroxybenzoate as a white to off-white solid. A typical yield is 90-98%.[4]

Data Presentation: Reagents for Part I
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Molar Eq.
3,5-Dihydroxybenzoic AcidC₇H₆O₄154.1215.4 g1001.0
MethanolCH₄O32.04250 mL~620062
Sulfuric AcidH₂SO₄98.082.0 mL~360.36 (cat.)

Part II: Selective Mono-methylation

Principle of Selective Methylation

This step is the most critical part of the synthesis. The goal is to methylate only one of the two equivalent phenolic hydroxyl groups. This is achieved via a Williamson Ether Synthesis, where a phenoxide ion acts as a nucleophile to attack a methylating agent in an SN2 reaction.[5][6]

  • Causality of Reagent Choice:

    • Base (K₂CO₃): A moderately weak base like potassium carbonate is used to selectively deprotonate the more acidic phenolic hydroxyl groups (pKa ≈ 10) without affecting other functional groups. A strong base like sodium hydride is unnecessary and could promote side reactions.

    • Methylating Agent ((CH₃)₂SO₄): Dimethyl sulfate is a highly efficient and cost-effective methylating agent for phenols.[7]

    • Stoichiometry: Since both hydroxyl groups are chemically equivalent, the reaction is under statistical control. To favor mono-methylation, a slight excess (1.0-1.1 equivalents) of the methylating agent is used. Using a large excess would lead predominantly to the di-methylated product, Methyl 3,5-dimethoxybenzoate.[8] The slow, dropwise addition of dimethyl sulfate is crucial to maintain its low concentration in the reaction mixture, further minimizing the chance of a second methylation event on the same molecule.

Experimental Protocol: this compound
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 3,5-dihydroxybenzoate (16.8 g, 100 mmol) in 250 mL of anhydrous acetone.

  • Base Addition: Add anhydrous powdered potassium carbonate (20.7 g, 150 mmol). Stir the suspension vigorously for 30 minutes at room temperature.

  • Methylation: Add dimethyl sulfate (10.4 mL, 13.9 g, 110 mmol) dropwise over 30 minutes using a dropping funnel. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7]

  • Reaction Execution: After the addition is complete, heat the mixture to reflux (approx. 56°C) for 6-8 hours. Monitor the reaction by TLC, observing the formation of the mono-methylated product and the di-methylated byproduct.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃ and K₂SO₄). Wash the filter cake with a small amount of acetone.

  • Isolation: Concentrate the combined filtrate under reduced pressure to obtain a crude residue. Dissolve the residue in 200 mL of ethyl acetate and transfer to a separatory funnel.

  • Washing: Wash the organic layer with 100 mL of 1M NaOH solution to remove any unreacted starting material, followed by 100 mL of water and 100 mL of brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product will be a mixture of the desired mono-methylated product and the di-methylated byproduct. Purify this mixture using column chromatography on silica gel (eluent: a gradient of hexane/ethyl acetate, e.g., starting from 9:1 to 4:1) to isolate the pure this compound.

Data Presentation: Reagents for Part II
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Molar Eq.
Methyl 3,5-dihydroxybenzoateC₈H₈O₄168.1516.8 g1001.0
Potassium CarbonateK₂CO₃138.2120.7 g1501.5
Dimethyl Sulfate(CH₃)₂SO₄126.1310.4 mL1101.1
AcetoneC₃H₆O58.08250 mL-Solvent

Visualizations: Workflow and Mechanism

G cluster_step1 Part I: Esterification cluster_step2 Part II: Selective Methylation a Dissolve 3,5-dihydroxybenzoic acid in Methanol b Add catalytic H2SO4 a->b c Reflux for 4-6 hours b->c d Work-up & Extraction c->d e Isolate Intermediate 1 (Methyl 3,5-dihydroxybenzoate) d->e f Dissolve Intermediate 1 in Acetone with K2CO3 e->f g Add 1.1 eq. (CH3)2SO4 dropwise f->g h Reflux for 6-8 hours g->h i Work-up & Extraction h->i j Column Chromatography i->j k Isolate Final Product j->k

Caption: High-level experimental workflow.

G phenoxide Phenoxide Ion (from Intermediate 1 + K2CO3) ts SN2 Transition State phenoxide->ts Nucleophilic Attack dms Dimethyl Sulfate ((CH3)2SO4) dms->ts product Methyl 3-hydroxy- 5-methoxybenzoate ts->product sulfate Methylsulfate Anion ts->sulfate

Caption: SN2 mechanism for the methylation step.

References

  • Vertex AI Search result citing mechanism for phenol + dimethylsulfate reaction.[9][10]

  • Wikipedia. Dimethyl sulfate.[7]

  • Oxford Learning Link. Appendix 6: Protecting groups.[11]

  • Benchchem. Efficacy comparison of different protecting groups for phenols in synthesis.[12]

  • Greene, T. W., Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd Edition). John Wiley and Sons.[13]

  • ResearchGate. Protection for Phenols and Catechols.[15]

  • ECHEMI. what is mechanism for reaction phenol + dimethylsulphate -> anisole.[10]

  • chem.iitb.ac.in. Protecting Groups.

  • Benchchem. Mastering Methylation: Diazomethane's Role in Ester Synthesis.[16]

  • National Institutes of Health. Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications.[17]

  • Caltech Authors. Methylation of alcohols with diazomethane.[18]

  • Google Patents. US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate.[19]

  • J-Stage. NEW METHODS AND REAGENTS IN ORGANIC SYNTHESIS. 46. TRIMETHYLSILYLDIAZOMETHANE : A CONVENIENT REAGENT FOR THE O-METHYLATION OF PHENOLS AND ENOLS.[20]

  • American Chemical Society. Some Esters of 3,5-Dihydroxybenzoic Acid.[21]

  • Google Patents. CN101391941A - The preparation method of 3,5-dihydroxybenzyl alcohol.[22]

  • Benchchem. Application Note: Laboratory Protocol for the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate.[23]

  • Chemistry Stack Exchange. Methylation of nitroalkanes with diazomethane.[24]

  • Google Patents. CN102675075B - Preparation method of 3, 5-resacetophenone.[25]

  • Benchchem. Technical Support Center: Enhancing the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate.[2]

  • ResearchGate. Scheme 1. Fischer esterification of 3,5-dihydroxybenzoic acid.[26]

  • organic-chemistry.org. Mitsunobu Reaction - Common Conditions.[27]

  • Benchchem. An In-Depth Technical Guide to Methyl 3-hydroxy-4,5-dimethoxybenzoate.[28]

  • Cambridge University Press. Williamson Ether Synthesis.[29]

  • ResearchGate. How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate?.[30]

  • Wikipedia. Mitsunobu reaction.[31]

  • ResearchGate. The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications.[32]

  • ChemicalBook. Methyl 3,5-dimethoxybenzoate synthesis.[8]

  • University of Colorado Boulder. Fischer Esterification Procedure.[33]

  • National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.[34]

  • Organic Chemistry Portal. Mitsunobu Reaction.[35]

  • OperaChem. Fischer Esterification-Typical Procedures.[3]

  • Google Patents. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process.[4]

  • Organic Syntheses. 3,5-Dihydroxybenzoic acid.[36]

  • Wikipedia. Williamson ether synthesis.[5]

  • Chemistry Steps. The Williamson Ether Synthesis.[37]

  • Google Patents. US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.[38]

  • BYJU'S. Williamson Ether Synthesis reaction.[6]

  • Master Organic Chemistry. The Williamson Ether Synthesis.[39]

  • Sigma-Aldrich. Methyl 3,5-dimethoxybenzoate.[40]

  • Organic Chemistry Portal. Fischer Esterification.[1]

  • Biosynth. 3,5-Dihydroxybenzoic acid methyl ester.

  • Benchchem. Applications of Methyl 3-hydroxy-4,5-dimethoxybenzoate and Its Analogs in Organic Synthesis.[41]

  • Google Patents. CN104151157A - Preparation method of methoxybenzoic acid.[42]

Sources

Protocol for the O-Methylation of 3,5-dihydroxybenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The selective methylation of phenolic hydroxyl groups is a cornerstone transformation in organic synthesis, crucial for the development of pharmaceuticals, agrochemicals, and fine chemicals. 3,5-dihydroxybenzoic acid methyl ester is a valuable building block, and its O-methylation to methyl 3,5-dimethoxybenzoate yields an intermediate with broad applications. This document provides a detailed protocol for this transformation, grounded in the principles of the Williamson ether synthesis.[1][2] The protocol emphasizes safety, efficiency, and reproducibility, making it suitable for researchers in both academic and industrial settings.

The Williamson ether synthesis is a robust and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[1][3] In this case, the phenolic hydroxyl groups of 3,5-dihydroxybenzoic acid methyl ester are deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent.[1]

Reaction Principle and Workflow

The O-methylation of 3,5-dihydroxybenzoic acid methyl ester is achieved via a bimolecular nucleophilic substitution (SN2) reaction.[1] The process begins with the deprotonation of the weakly acidic phenolic hydroxyl groups by a base, typically a carbonate or hydroxide, to generate the more nucleophilic phenoxide ions. These phenoxides then react with a methylating agent, such as dimethyl sulfate, to form the desired dimethoxy product.

The general workflow for this procedure is outlined below:

Caption: Overall experimental workflow for the methylation reaction.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis of methyl 3,5-dimethoxybenzoate.

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )AmountNotes
3,5-dihydroxybenzoic acid methyl esterC₈H₈O₄168.151.00 g (5.95 mmol)Starting material[4]
Anhydrous Potassium CarbonateK₂CO₃138.212.47 g (17.85 mmol, 3.0 eq)Base
Dimethyl Sulfate(CH₃)₂SO₄126.131.65 mL (17.85 mmol, 3.0 eq)Methylating agent
AcetoneC₃H₆O58.0830 mLSolvent
Diethyl Ether(C₂H₅)₂O74.12As neededFor extraction
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As neededFor washing
Brine (Saturated NaCl solution)NaCl58.44As neededFor washing
Anhydrous Sodium SulfateNa₂SO₄142.04As neededDrying agent
Round-bottom flask (100 mL)--1Reaction vessel
Reflux condenser--1
Magnetic stirrer and stir bar--1
Heating mantle--1
TLC plates (Silica gel 60 F₂₅₄)--As neededFor monitoring
Separatory funnel (250 mL)--1For extraction
SAFETY PRECAUTIONS

Dimethyl sulfate is extremely hazardous. It is a potent alkylating agent and is carcinogenic, mutagenic, and highly toxic by inhalation, ingestion, and skin contact.[5][6] All manipulations involving dimethyl sulfate must be performed in a well-ventilated chemical fume hood. [7][8] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene are recommended), and safety goggles.[5] Have a quenching solution (e.g., concentrated ammonium hydroxide) readily available to neutralize any spills.

Reaction Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dihydroxybenzoic acid methyl ester (1.00 g, 5.95 mmol) and anhydrous potassium carbonate (2.47 g, 17.85 mmol).

  • Solvent Addition: Add 30 mL of acetone to the flask.

  • Initiate Stirring: Begin stirring the suspension at room temperature.

  • Addition of Methylating Agent: While stirring, slowly add dimethyl sulfate (1.65 mL, 17.85 mmol) to the reaction mixture dropwise using a syringe or dropping funnel.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C for acetone) using a heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). Prepare a TLC chamber with a suitable eluent system (e.g., 30% ethyl acetate in hexanes). Spot the starting material and the reaction mixture on a TLC plate. The reaction is complete when the starting material spot is no longer visible. The reaction is typically complete within 4-6 hours.

  • Cooling: Once the reaction is complete, remove the heating mantle and allow the reaction mixture to cool to room temperature.

  • Quenching: Carefully quench any unreacted dimethyl sulfate by slowly adding 10 mL of concentrated ammonium hydroxide solution to the reaction mixture while stirring in the fume hood. Stir for 30 minutes.

  • Solvent Removal: Remove the acetone using a rotary evaporator.

  • Work-up and Extraction:

    • Add 50 mL of water to the residue and transfer the mixture to a 250 mL separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers.

    • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification and Characterization

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/water or ethanol/water.[9]

  • Dissolve the crude product in a minimal amount of hot methanol.

  • Slowly add water until the solution becomes cloudy.

  • Heat the solution again until it becomes clear.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

  • Collect the purified crystals by vacuum filtration and wash with cold methanol.

  • Dry the crystals under vacuum.

Characterization

The identity and purity of the final product, methyl 3,5-dimethoxybenzoate, can be confirmed by various analytical techniques.

TechniqueExpected Results
Appearance White to off-white solid
Melting Point 43-46 °C
¹H NMR (CDCl₃, 400 MHz)δ 7.18 (d, J = 2.4 Hz, 2H), 6.65 (t, J = 2.4 Hz, 1H), 3.90 (s, 3H), 3.82 (s, 6H)[10]
¹³C NMR (CDCl₃, 100 MHz)δ 166.8, 160.7, 131.7, 107.8, 106.1, 55.6, 52.3[11]
Mass Spectrometry (EI) m/z (%) = 196 (M⁺, 100), 165 (75), 138 (30), 107 (25)[12]

Reaction Mechanism

The methylation of 3,5-dihydroxybenzoic acid methyl ester follows a Williamson ether synthesis pathway.

Caption: Mechanism of O-methylation via Williamson ether synthesis.

Troubleshooting

IssuePossible CauseSolution
Incomplete Reaction - Insufficient base or methylating agent.- Reaction time too short.- Inactive base (hygroscopic).- Use appropriate stoichiometric amounts.- Monitor reaction by TLC and extend reaction time if necessary.- Use freshly dried potassium carbonate.
Low Yield - Incomplete reaction.- Loss of product during work-up.- Side reactions.- Ensure complete reaction.- Perform extractions carefully and minimize transfers.- Ensure slow addition of dimethyl sulfate to control exotherm.
Product is an oil or difficult to crystallize - Presence of impurities.- Residual solvent.- Purify by column chromatography.- Ensure complete removal of solvent under high vacuum.

References

  • Vertex AI Search. Williamson Ether Synthesis. 13

  • Aarti Industries. GPS Safety Summary - Dimethyl sulphate. 5

  • Sigma-Aldrich. SAFETY DATA SHEET - Dimethyl sulfate. Link

  • CAMEO Chemicals. DIMETHYL SULFATE. 6

  • Wikipedia. Williamson ether synthesis. Link

  • BYJU'S. Williamson Ether Synthesis reaction. Link

  • CDH Fine Chemical. Dimethyl Sulphate CAS No 77-78-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. Link

  • Chemstock. DIMETHYL SULPHATE. Link

  • RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Link

  • Chemistry Notes. Williamson ether synthesis: simple mechanism, 3 examples. Link

  • Chemical Shifts. 3,5-Dimethoxy-benzoic acid, methyl ester - Optional[13C NMR]. Link

  • Industrial & Engineering Chemistry. Methylation of Phenol by Dimethyl Sulfate. Link

  • Google Patents. Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate. Link

  • ResearchGate. Solid State S-Methylation of Thiols and O-Methylation of Phenols and Naphthols with Dimethyl Sulfate Under Microwave Irradiation | Request PDF. Link

  • ChemicalBook. Methyl 3,5-dimethoxybenzoate(2150-37-0) 1H NMR spectrum. Link

  • PubMed. Purification and characterization of S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase, the enzyme responsible for biosynthesis of the volatile ester methyl benzoate in flowers of Antirrhinum majus. Link

  • Wikipedia. Benzoic acid. Link

  • ChemicalBook. 3,5-Dimethoxybenzoic acid(1132-21-4) 1H NMR spectrum. Link

  • Google Patents. Process for the methylation of phenolic compounds with trimethyl phosphate. Link

  • European Patent Office. METHOD FOR PURIFICATION OF BENZOIC ACID. Link

  • ResearchGate. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Link

  • Google Patents. Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process. Link

  • SlidePlayer. Preparation of Methyl Benzoate. Link

  • ResearchGate. (PDF) O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. Link

  • ACS Publications. A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate in a Continuously Fed Stirred Tank Reactor. Link

  • PubChem. 3,5-Dimethoxybenzoic Acid. Link

  • Biosynth. 3,5-Dihydroxybenzoic acid methyl ester. Link

  • NIST WebBook. Benzoic acid, 3,5-dimethoxy-, methyl ester. Link

  • ResearchGate. How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?. Link

  • PubChem. Methyl 3,5-Dihydroxybenzoate. Link

Sources

Application Note: Synthesis of Methyl 3-hydroxy-5-methoxybenzoate via Diazomethane-Mediated Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

Methyl 3-hydroxy-5-methoxybenzoate is a valuable organic intermediate in the synthesis of various pharmaceutical compounds and natural products.[1] Its structure, featuring both a phenolic hydroxyl and a methyl ester, requires a synthetic strategy that can selectively esterify the carboxylic acid without affecting the phenol. Diazomethane (CH₂N₂) offers a highly efficient and clean method for the methylation of carboxylic acids under exceptionally mild conditions, proceeding at low temperatures and yielding nitrogen gas as the sole byproduct.[2][3][4] This high-yield reaction avoids the harsh acidic or basic conditions of other esterification methods that could lead to unwanted side reactions.[3]

However, the utility of diazomethane is tempered by its significant hazards; it is a highly toxic, carcinogenic, and dangerously explosive gas.[5][6][7][8] Therefore, its use is reserved for small-scale syntheses where its benefits outweigh the risks, and it demands specialized equipment and stringent safety protocols.[4][7] This guide provides a comprehensive, field-proven protocol for the synthesis of this compound using in-situ generated diazomethane, with an emphatic focus on the mechanistic rationale and critical safety procedures.

The Causality of the Reaction: Mechanistic Pathway

The esterification of a carboxylic acid with diazomethane is a rapid, two-step process driven by the acidity of the carboxylic acid and the high reactivity of the diazomethane molecule.[4][5]

  • Acid-Base Protonation: The reaction initiates with the protonation of the carbon atom of diazomethane by the acidic proton of the carboxylic acid (3-hydroxy-5-methoxybenzoic acid). This acid-base reaction is facile and results in the formation of a carboxylate anion and the highly unstable methyldiazonium cation (CH₃N₂⁺).[2][3][4]

  • Sₙ2 Nucleophilic Attack: The methyldiazonium cation is an excellent electrophile due to the presence of the dinitrogen moiety (N≡N), which is an outstanding leaving group.[2][3] The nucleophilic carboxylate anion then performs a backside (Sₙ2) attack on the methyl group of the cation. This step forms the methyl ester and liberates a molecule of inert nitrogen gas, driving the reaction to completion.[2][5]

The reaction's key advantage is that it proceeds without the formation of water and under neutral pH, preserving sensitive functional groups elsewhere in the molecule.

Diazomethane Esterification Mechanism RCOOH 3-Hydroxy-5-methoxybenzoic Acid (R-COOH) RCOO Carboxylate Anion (R-COO⁻) RCOOH->RCOO Deprotonation CH2N2 Diazomethane (CH₂N₂) CH3N2_plus Methyldiazonium Cation (CH₃N₂⁺) CH2N2->CH3N2_plus RCOOCH3 This compound (R-COOCH₃) RCOO->RCOOCH3 N2 Nitrogen Gas (N₂) CH3N2_plus->N2 N₂ Leaving Group

Caption: Mechanism of diazomethane-mediated esterification.

Mandatory Safety and Hazard Management

WARNING: Diazomethane is extremely toxic, a potent carcinogen and sensitizer, and can explode violently.[6][7][9] All operations must be conducted by trained personnel in a certified chemical fume hood behind a blast shield.[8][10][11]

  • Toxicity: Inhalation can cause severe irritation to the entire respiratory tract, leading to potentially fatal pulmonary edema.[6][7][8] Symptoms may be delayed. It is also a powerful sensitizer, and repeated exposure can trigger severe asthma-like symptoms.[8]

  • Explosion Hazard: Detonation can be triggered by contact with rough or scratched surfaces (e.g., ground-glass joints), sharp edges, direct sunlight, strong artificial light, heat (>100 °C), and certain chemical agents like alkali metals or calcium sulfate.[7][9][10][11]

  • Required Engineering Controls:

    • Work must be performed in a properly functioning chemical fume hood.[6][11]

    • A blast shield must be placed between the user and the apparatus at all times.[10][11]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[10]

    • Body Protection: A flame-resistant lab coat must be worn.[6]

    • Hand Protection: Double gloving is recommended.[10] Use neoprene, butyl rubber, or Viton gloves for adequate protection.[6]

  • Specialized Equipment:

    • Use only flame-polished glassware or dedicated kits with Clear-Seal joints.[6][8][12] NEVER USE GROUND-GLASS JOINTS.

    • Use Teflon-coated stir bars.

Experimental Protocol: A Self-Validating System

This protocol is divided into two critical stages: the in-situ generation of an ethereal diazomethane solution, followed immediately by its use in the esterification reaction. Diazomethane should never be stored.[6][10]

Part A: In-situ Generation of Ethereal Diazomethane Solution

This procedure uses Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) as a stable precursor. The apparatus must be assembled behind a blast shield in a fume hood.

Reagents & Equipment:

  • Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide)

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Diethyl ether (anhydrous)

  • Water

  • Specialized diazomethane generation glassware (flame-polished joints)

  • Heating mantle with a water bath (65 °C)

  • Ice-salt bath (-10 to -20 °C)

Procedure:

  • Apparatus Setup: Assemble the diazomethane distillation apparatus as shown in the diagram below. The collection flask should be placed in an ice-salt bath.

  • Reaction Mixture: In the distillation flask, add 10 mL of diethyl ether. The end of the condenser should dip below the surface of the ether in the collection flask to trap the diazomethane gas.

  • Base Solution: In a separate flask, dissolve 5 g of KOH in 8 mL of water. Cool this solution to room temperature.

  • Precursor Solution: In an addition funnel, dissolve 5.0 g of Diazald® in 45 mL of diethyl ether.

  • Generation: Gently heat the ether in the distillation flask to a gentle reflux. Begin adding the Diazald® solution dropwise from the addition funnel into the distillation flask containing the KOH solution over approximately 25-30 minutes. The yellow color of diazomethane will co-distill with the ether into the chilled receiving flask.

  • Completion: Continue distillation until the distilling ether is colorless. The resulting yellow ethereal solution in the collection flask contains the diazomethane. This solution should be used immediately in the next step.

Part B: Esterification of 3-hydroxy-5-methoxybenzoic acid

Reagents & Equipment:

  • 3-hydroxy-5-methoxybenzoic acid

  • Ethereal diazomethane solution (from Part A)

  • Diethyl ether (anhydrous)

  • Methanol (optional, co-solvent)

  • Erlenmeyer flask, magnetic stirrer, and stir bar

  • Ice-water bath (0 °C)

Procedure:

  • Dissolve Substrate: In an Erlenmeyer flask, dissolve 1.0 g (5.49 mmol) of 3-hydroxy-5-methoxybenzoic acid in 20 mL of diethyl ether. A small amount of methanol (2-3 mL) can be added to aid solubility if needed.

  • Cool Reaction: Place the flask in an ice-water bath and stir the solution.

  • Add Diazomethane: Slowly add the freshly prepared ethereal diazomethane solution (from Part A) dropwise to the stirred solution of the acid. Vigorous bubbling (N₂ evolution) will be observed.

  • Monitor Completion: Continue adding the diazomethane solution until the yellow color persists in the reaction mixture and the gas evolution ceases. The persistence of the yellow color indicates that all the carboxylic acid has been consumed.[10]

  • Quench Excess Reagent: Allow the reaction to stir for an additional 10 minutes. Carefully and slowly add glacial acetic acid dropwise until the yellow color disappears and bubbling stops. This safely quenches any remaining diazomethane.[11]

Part C: Product Work-up and Purification
  • Solvent Removal: Transfer the reaction mixture to a separatory funnel.

  • Aqueous Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to remove any unreacted acetic acid and starting material. Then, wash with brine (1 x 20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often of high purity. If necessary, further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.[13][14]

Data Presentation and Characterization

ParameterValueNotes
Starting Material 3-hydroxy-5-methoxybenzoic acidMW: 168.15 g/mol [15]
Reagent Diazomethane (in ether)Generated in-situ
Reaction Temperature 0 °CControlled with an ice bath
Reaction Time ~30-60 minutesMonitor by TLC and visual cues
Product This compoundMW: 182.17 g/mol [1]
Expected Yield >95%Diazomethane reactions are typically high-yielding[2][3]
Appearance Solid (Predicted)

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry.[16][17]

Visualized Experimental Workflow

Caption: Overall workflow for the synthesis of this compound.

Alternative Synthetic Routes

While diazomethane provides a high-yield, mild route, its extreme hazards necessitate consideration of alternatives, especially for larger-scale syntheses.

  • Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with excess methanol under reflux with a strong acid catalyst (e.g., H₂SO₄).[18][19] While effective, the harsh acidic conditions and high temperatures may not be suitable for all substrates.

  • Alkylation with Methyl Iodide: The carboxylic acid can be deprotonated with a base (e.g., K₂CO₃) and then alkylated with methyl iodide (MeI). This method avoids strong acids but requires careful control to prevent methylation of the phenolic hydroxyl group.

  • Steglich Esterification: This method uses coupling agents like DCC (dicyclohexylcarbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to form the ester under mild conditions.[19] It is a good alternative for sensitive substrates but generates a urea byproduct that must be filtered off.

References

  • JoVE. (2025).
  • Moodle. (n.d.).
  • Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane.
  • Master Organic Chemistry. (n.d.). Diazomethane (CH2N2).
  • Environmental Health & Safety. (n.d.).
  • University of Illinois Division of Research Safety. (n.d.). Diazomethane.
  • Wikipedia. (n.d.). Diazomethane.
  • The West Group at the University of Alberta. (n.d.).
  • ChemicalBook. (2019). Diazomethane - Health Hazard and Toxicity.
  • NJ Department of Health. (n.d.). Hazardous Substance Fact Sheet: Diazomethane.
  • BenchChem. (2025).
  • Organic Syntheses. (n.d.). Diazomethane.
  • UConn. (n.d.). Brueckner Lab-Specific Standard Operating Procedure (LSOP)
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • CymitQuimica. (n.d.).
  • PubChem. (n.d.). 3-Hydroxy-5-methoxybenzoic acid.
  • NIH National Library of Medicine. (2019). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.).

Sources

Application Note: High-Purity Isolation of Methyl 3-hydroxy-5-methoxybenzoate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of methyl 3-hydroxy-5-methoxybenzoate, a key intermediate in pharmaceutical synthesis, utilizing silica gel flash column chromatography. The methodology is designed for researchers, chemists, and drug development professionals seeking to achieve high purity of this compound from a crude reaction mixture. This guide emphasizes the underlying chemical principles for the selection of stationary and mobile phases, offers a detailed workflow from column packing to fraction analysis, and includes a troubleshooting guide for common purification challenges.

Introduction: The Rationale for Purification

This compound is a valuable building block in the synthesis of various biologically active molecules. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. Crude synthetic mixtures often contain unreacted starting materials, isomeric byproducts, and decomposition products. Flash column chromatography is a highly effective technique for isolating the target compound from these impurities due to its speed, efficiency, and scalability.[1][2]

The separation principle of column chromatography relies on the differential partitioning of compounds between a stationary phase and a mobile phase.[3] For polar compounds like this compound, which contains a phenolic hydroxyl group, an ester, and a methoxy group, silica gel serves as an excellent polar stationary phase. The separation is then achieved by eluting the column with a mobile phase of optimized polarity.

Pre-Chromatography Considerations: Setting the Stage for Success

A successful column chromatography separation is predetermined by careful planning and preliminary analysis.

Physicochemical Properties of this compound

Understanding the properties of the target molecule is crucial for selecting the appropriate chromatographic conditions.

PropertyValueImplication for Chromatography
Molecular Formula C₉H₁₀O₄-
Molecular Weight 182.17 g/mol [4]Influences diffusion and band broadening.
Boiling Point 328.3±22.0 °C at 760 mmHg[4]Not relevant for this liquid chromatography method.
Polarity Moderately PolarThe presence of a hydroxyl and an ester group contributes to its polarity, making it suitable for normal-phase chromatography on silica gel.[3]
Solubility Soluble in common organic solvents like ethyl acetate, acetone, and methanol. Sparingly soluble in less polar solvents like hexane.Dictates the choice of solvent for sample loading and the mobile phase.
Thin-Layer Chromatography (TLC) for Method Development

Before committing to a large-scale column, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase composition that provides good separation between the desired product and its impurities, with a retention factor (Rƒ) of 0.2-0.4 for the target compound.[1]

Recommended TLC Protocol:

  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).

  • Eluent Systems to Test: Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. A common and effective system for this class of compounds is a mixture of hexane and ethyl acetate .[5][6]

    • Test various ratios, for example: 9:1, 8:2, 7:3, and 6:4 (Hexane:Ethyl Acetate).

  • Visualization:

    • UV Light (254 nm): As an aromatic compound, this compound will be UV active and appear as a dark spot on the fluorescent TLC plate. This is a non-destructive method.[7][8]

    • Staining: For enhanced visualization, especially for impurities that may not be UV active, various stains can be used.

      • Potassium Permanganate (KMnO₄) Stain: Effective for visualizing compounds with oxidizable functional groups like the phenolic hydroxyl group.

      • p-Anisaldehyde Stain: A general-purpose stain that reacts with many functional groups to produce colored spots upon heating.[9][10]

      • Ferric Chloride (FeCl₃) Stain: A specific stain for phenols, which typically yields a distinct color (often blue, green, or violet).[7][8]

Detailed Protocol for Flash Column Chromatography

This protocol is designed for the purification of approximately 1-2 grams of crude material. The column size and solvent volumes should be scaled accordingly for different amounts.

Materials and Equipment
  • Glass chromatography column (e.g., 40-60 mm diameter, 200-300 mm length) with a stopcock.

  • Silica gel for flash chromatography (230-400 mesh).

  • Sand (washed and dried).

  • Cotton or glass wool.

  • Eluent-grade solvents (hexane and ethyl acetate).

  • Collection vessels (test tubes or flasks).

  • TLC plates, developing chamber, and visualization reagents.

  • Source of pressurized air or nitrogen for flash chromatography.

Workflow Diagram

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis TLC TLC Method Development (Hexane:EtOAc) Pack Column Packing (Silica Gel Slurry) TLC->Pack Determines Eluent Load Sample Loading (Wet or Dry) Pack->Load Elute Elution (Isocratic or Gradient) Load->Elute Collect Fraction Collection Elute->Collect Analyze TLC Analysis of Fractions Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Solvent Evaporation Combine->Evaporate Final Final Purity Check (e.g., NMR, HPLC) Evaporate->Final

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure

Step 1: Column Packing (Slurry Method)

The slurry packing method is generally preferred as it minimizes the chances of air bubbles and cracks in the stationary phase, leading to better separation.[11][12]

  • Insert a small plug of cotton or glass wool into the bottom of the column, followed by a thin layer (approx. 1 cm) of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate). The consistency should be that of a milkshake, not too thick.

  • With the stopcock open, pour the slurry into the column. Use a funnel to aid the process.

  • Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.

  • Once all the silica is added, add more eluent to rinse any remaining silica from the column walls.

  • Apply gentle pressure to the top of the column to pack the silica bed firmly and drain the excess solvent until it is just above the silica level.

  • Carefully add a layer of sand (approx. 1-2 cm) on top of the silica bed to prevent disruption during sample and eluent addition.[1]

Step 2: Sample Loading

The sample should be loaded in a concentrated band to ensure good resolution. There are two primary methods for sample loading:

  • Wet Loading (Recommended for soluble samples):

    • Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., ethyl acetate or dichloromethane).

    • Using a pipette, carefully add the concentrated sample solution to the top of the silica bed.

    • Open the stopcock and allow the sample to absorb onto the silica, draining the solvent until it is just level with the sand.

    • Carefully add a small amount of the eluent, and again drain it to the level of the sand. Repeat this step 2-3 times to wash any residual sample from the column walls onto the silica bed.

  • Dry Loading (For samples with poor solubility in the eluent):

    • Dissolve the crude product in a suitable solvent (e.g., acetone).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.[13]

Step 3: Elution and Fraction Collection

  • Carefully fill the column with the eluent.

  • Apply pressure to the top of the column (using air or nitrogen) to achieve a steady flow rate (a common target is a solvent drop of about 2 inches per minute).[1]

  • Begin collecting fractions in appropriately sized test tubes. The size of the fractions will depend on the scale of the purification.

  • As the elution progresses, the polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds. For example, you can start with 8:2 hexane:ethyl acetate and move to 7:3, and then 6:4. This can improve separation and reduce the overall purification time.

Step 4: Monitoring the Separation

  • Periodically analyze the collected fractions by TLC. Spot every few fractions on a TLC plate.

  • Develop the TLC plate in the solvent system used for the column.

  • Visualize the spots under UV light and/or with a suitable stain.

  • Fractions containing only the pure desired product (a single spot at the correct Rƒ) should be combined. Also, combine fractions that are slightly impure but contain the product for potential re-purification.

Step 5: Isolation of the Purified Compound

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Place the flask under high vacuum to remove any residual solvent.

  • The final product should be a solid or oil. Determine the yield and characterize the compound to confirm its identity and purity (e.g., by NMR, IR, and mass spectrometry).

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Poor Separation (Overlapping Bands) - Improper solvent system (Rƒ too high or too low).- Column was overloaded with crude material.- Cracks or channels in the silica bed.- Re-optimize the solvent system using TLC to achieve an Rƒ of 0.2-0.4 for the target compound.- Use a larger column or reduce the amount of sample loaded.- Repack the column carefully using the slurry method.
Compound is Stuck on the Column - The eluent is not polar enough.- Gradually increase the polarity of the mobile phase (gradient elution). A small percentage of methanol can be added to the eluent for very polar compounds, but be aware that methanol can dissolve some silica gel.[5][6]
Product Elutes as a Tailing Band - The compound may be slightly acidic and interacting strongly with the acidic silica gel.- Add a small amount (0.1-1%) of a modifier like acetic acid to the eluent to improve the peak shape of acidic compounds. For basic compounds, triethylamine can be used.[1]
Colored Impurities Co-elute with the Product - Oxidation of the phenolic hydroxyl group.- Perform the reaction and purification under an inert atmosphere (e.g., nitrogen).- Consider treating the crude product with activated carbon before chromatography to remove colored impurities.[14]

Conclusion

The flash column chromatography protocol detailed in this application note provides a reliable method for obtaining high-purity this compound. The success of this purification hinges on careful preliminary analysis using TLC to determine the optimal solvent system. By understanding the principles of chromatography and following this systematic approach, researchers can effectively isolate this key synthetic intermediate, ensuring the quality and integrity of their subsequent research and development activities.

References

  • Some Useful and Practical Tips for Flash Chromatography. (n.d.). EPFL. Retrieved from [Link]

  • Chromatography: How to Run a Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • SOP: FLASH CHROMATOGRAPHY. (n.d.). Retrieved from [Link]

  • Running a flash column. (2021, March 21). Chemistry LibreTexts. Retrieved from [Link]

  • Column Chromatography Procedures. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • TLC Visualization Methods. (n.d.). Retrieved from [Link]

  • This compound. (n.d.). ChemSrc. Retrieved from [Link]

  • 2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • TLC fractionation and visualization of selected phenolic compounds applied as drugs. (2014, August 27). ResearchGate. Retrieved from [Link]

  • TLC Visualization Reagents. (n.d.). EPFL. Retrieved from [Link]

  • Column Chromatography Notes. (n.d.). Membrane Solutions. Retrieved from [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • TLC Visualization Techniques. (n.d.). Scribd. Retrieved from [Link]

  • Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Column chromatography. (n.d.). Retrieved from [Link]

  • Methyl 3-hydroxy-4-methoxybenzoate. (n.d.). PubChem. Retrieved from [Link]

  • Methyl 3,5-dihydroxy-4-methoxybenzoate. (n.d.). ResearchGate. Retrieved from [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (n.d.). MDPI. Retrieved from [Link]

  • The synthesis of methyl 2-hydroxy-5-methoxy-3-methylbenzoate. (2009, February 12). ResearchGate. Retrieved from [Link]

Sources

HPLC analysis of Methyl 3-hydroxy-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of Methyl 3-hydroxy-5-methoxybenzoate

Introduction

This compound is a substituted aromatic ester and a key building block in the synthesis of various fine chemicals and pharmaceutical intermediates. As a derivative of benzoic acid, its purity and accurate quantification are critical for ensuring the quality, safety, and efficacy of downstream products. This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is designed for accuracy, precision, and specificity, making it suitable for quality control, stability testing, and research applications in the pharmaceutical and chemical industries.

Principle of Separation: Causality Behind Method Selection

The chemical structure of this compound—possessing a moderately non-polar aromatic ring, a polar phenolic hydroxyl group, and an ester functional group—makes it an ideal candidate for reversed-phase chromatography.[1]

  • Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is selected for this method.[2] The long alkyl chains of the C18 phase provide a highly hydrophobic environment, promoting retention of the analyte primarily through hydrophobic interactions with its benzene ring and methyl ester group.[3] This high resolving power is essential for separating the main analyte from potential non-polar impurities or starting materials.

  • Mobile Phase Strategy: The mobile phase consists of a polar mixture of acidified water and an organic solvent (acetonitrile). The key to achieving sharp, symmetrical peaks for phenolic compounds is the suppression of the ionization of the hydroxyl group.[4] By acidifying the aqueous portion of the mobile phase with 0.1% formic acid, the equilibrium of the phenolic hydroxyl group is shifted towards its protonated, neutral form. This prevents peak tailing that would otherwise occur due to interactions between the ionized phenolate form and residual silanols on the silica backbone of the stationary phase. Acetonitrile is chosen as the organic modifier due to its low viscosity, UV transparency, and efficient elution strength for aromatic compounds.[2]

  • Gradient Elution: A gradient elution program is employed to ensure the efficient elution of both the main analyte and any potential impurities which may have significantly different polarities. This approach provides optimal resolution across a wide polarity range while minimizing the analysis time.[5]

Experimental Protocol

Instrumentation and Consumables
  • HPLC System: An HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Reagents:

    • This compound reference standard (>99% purity).

    • HPLC grade acetonitrile (ACN).

    • Formic acid (≥98% purity).

    • Deionized water (18.2 MΩ·cm).

  • Equipment:

    • Analytical balance (4-decimal place).

    • Volumetric flasks and pipettes.

    • Ultrasonic bath for degassing.

    • Syringe filters (0.45 µm, PTFE or nylon).

Chromatographic Conditions

The operational parameters for the HPLC analysis are summarized in the table below.

ParameterValue
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm
Injection Volume 10 µL
Gradient Elution Program See Table 2

Table 1: Optimized HPLC Chromatographic Conditions.

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
18.03070
18.17030
25.07030

Table 2: Gradient Elution Program.

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC grade water. Fill to the mark and mix thoroughly. Degas for 15 minutes in an ultrasonic bath.[6]

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC grade acetonitrile. Fill to the mark and mix thoroughly. Degas for 15 minutes in an ultrasonic bath.[6]

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

  • Standard Stock Solution (500 µg/mL): Accurately weigh 25.0 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to the mark with the diluent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the Standard Stock Solution with the diluent. These will be used to establish linearity.

  • Sample Solution (100 µg/mL): Accurately weigh 10.0 mg of the sample to be analyzed and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.[7]

Analytical Workflow

The diagram below illustrates the complete workflow from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Weigh Reference Standard & Prepare Stock Solution dilution Working Standards (Calibration Curve) prep_std->dilution Dilute prep_sample Weigh Sample & Prepare Solution filter Filtered Sample prep_sample->filter Filter (0.45 µm) prep_mobile Prepare & Degas Mobile Phases sst System Suitability Test (SST) inject_std Inject Standards dilution->inject_std inject_sample Inject Samples filter->inject_sample sst->inject_std If Pass acquire Acquire Chromatograms (UV @ 275 nm) inject_std->acquire inject_sample->acquire process Integrate Peaks & Generate Calibration Curve acquire->process calculate Calculate Purity / Concentration of Sample process->calculate

Caption: End-to-end workflow for HPLC analysis.

Method Validation and Results

To ensure the trustworthiness of this protocol, it was validated according to the International Council for Harmonisation (ICH) guidelines.

System Suitability Test (SST)

Before sample analysis, the system's readiness is confirmed by injecting a working standard solution (e.g., 100 µg/mL) five times. The acceptance criteria are as follows:

  • Peak Area Precision (RSD): ≤ 2.0%

  • Tailing Factor (T): 0.8 – 1.5

  • Theoretical Plates (N): ≥ 2000

Specificity

A chromatogram of a standard solution demonstrates a well-resolved peak for this compound at the expected retention time, free from interference from blank injections. The use of a PDA detector confirms peak purity by evaluating the spectral homogeneity across the peak.

Linearity

The linearity of the method was assessed by analyzing the prepared working standards across the concentration range of 10-200 µg/mL. The resulting calibration curve demonstrated excellent linearity.

ParameterResult
Concentration Range 10 - 200 µg/mL
Correlation Coefficient (R²) > 0.999
Linear Regression Equation y = mx + c

Table 3: Linearity Data.

Accuracy and Precision

Accuracy was determined by a recovery study, spiking a known quantity of the analyte into a blank matrix. Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) analyses of a standard solution.[8]

Validation ParameterResultAcceptance Criteria
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (RSD)
- Repeatability (n=6)< 1.0%≤ 2.0%
- Intermediate Precision< 1.5%≤ 2.0%

Table 4: Summary of Accuracy and Precision Results.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.[9]

  • LOD: 0.15 µg/mL

  • LOQ: 0.45 µg/mL

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Mobile phase pH too high; Column degradation; Sample overload.Ensure mobile phase is properly acidified; Replace column; Reduce injection concentration.
Peak Fronting Sample solvent stronger than mobile phase; Sample overload.Dissolve sample in initial mobile phase conditions; Dilute sample.
Retention Time Drift Inadequate column equilibration; Temperature fluctuation; Pump malfunction.Increase equilibration time between runs; Ensure stable column temperature; Check pump for leaks and pressure fluctuations.
Ghost Peaks Contamination in mobile phase or system; Carryover from previous injection.Use fresh, high-purity solvents; Implement a needle wash step; Inject a blank run.

Table 5: Common HPLC Troubleshooting Scenarios.

Conclusion

This application note provides a comprehensive, validated RP-HPLC method for the quantitative analysis of this compound. The protocol is specific, linear, accurate, and precise, making it a reliable tool for quality control and research purposes. The detailed explanation of the methodological choices and the inclusion of a troubleshooting guide are intended to empower researchers and scientists to implement this method effectively and confidently.

References

  • ResearchGate. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Available at: [Link]

  • SIELC Technologies. (2018). Methyl 3-chloro-4-hydroxy-5-methoxybenzoate. Available at: [Link]

  • NJ Labs. (2024). Assay of Sodium Benzoate and Potassium Sorbate using HPLC. Available at: [Link]

  • National Institutes of Health (NIH). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Available at: [Link]

  • ResearchGate. (2021). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Available at: [Link]

  • SciELO. Applicability of Phenolic Profile Analysis Method Developed with RP-HPLC-PDA to some Bee Product. Available at: [Link]

  • United States Department of Agriculture. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Available at: [Link]

  • Springer. (2024). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. Available at: [Link]

  • Elsevier. (2012). HPLC and LC–MS/MS methods for determination of sodium benzoate and potassium sorbate in food and beverages. Available at: [Link]

  • ResearchGate. (2015). Validated Reversed Phase HPLC Method for the Analysis of the Food Additive, Sodium Benzoate, in Soft Drinks and Jams. Available at: [Link]

  • YouTube. (2021). Sodium Benzoate (Benzoic Acid) Analysis Using HPLC_Part-2 (Instrumental Analysis). Available at: [Link]

  • Akadémiai Kiadó. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Available at: [Link]

  • Chemsrc. This compound. Available at: [Link]

  • YouTube. (2023). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]

  • ResearchGate. Methyl 3,5-dihydroxy-4-methoxybenzoate. Available at: [Link]

  • FooDB. Showing Compound methyl 4-hydroxy-3-methoxybenzoate (FDB029771). Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Columns. Available at: [Link]

Sources

The Versatile Synthon: A Guide to the Application of Methyl 3-hydroxy-5-methoxybenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Substituted Benzoate

Methyl 3-hydroxy-5-methoxybenzoate is a polysubstituted aromatic compound whose utility in organic synthesis stems from the differential reactivity of its functional groups. The phenolic hydroxyl group, the methyl ester, and the methoxy group, in concert with the activated aromatic ring, provide multiple avenues for selective chemical modification. This strategic arrangement allows for its use as a versatile precursor in the construction of elaborate molecular architectures.[1][2]

The electron-donating methoxy group and the hydroxyl group activate the benzene ring towards electrophilic aromatic substitution, while the phenolic hydroxyl itself is a prime site for nucleophilic attack, enabling reactions like O-alkylation and O-acylation.[1][2] This inherent reactivity profile makes this compound and its analogs attractive starting materials for the synthesis of bioactive molecules, including derivatives of the natural antioxidant resveratrol and complex heterocyclic systems like quinazolines, which are scaffolds for anticancer drugs such as Gefitinib.[1][3][4][5][6]

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol [7]
CAS Number 19520-74-2
Appearance Solid (predicted)
IUPAC Name This compound

Core Reactivity and Strategic Applications

The synthetic utility of this compound is best understood by examining the reactivity of its key functional groups. The following sections will explore common transformations and provide insights into the experimental design.

O-Alkylation: Gateway to Diverse Functionality

The phenolic hydroxyl group is arguably the most versatile handle on the molecule. Its deprotonation with a suitable base generates a phenoxide, a potent nucleophile for Williamson ether synthesis. This reaction is fundamental for introducing a wide array of side chains, which can be crucial for modulating the biological activity of the target molecule.

A common application of this chemistry is in the synthesis of precursors for pharmaceuticals. For instance, the alkylation of the closely related Methyl 3-hydroxy-4-methoxybenzoate with 1-bromo-3-chloropropane is a key step in a novel synthesis of Gefitinib.[5][6]

Conceptual Workflow for O-Alkylation:

start This compound reagents Base (e.g., K₂CO₃) Alkyl Halide (R-X) Solvent (e.g., DMF, Acetone) start->reagents product O-alkylated Product reagents->product caption General workflow for O-alkylation.

Caption: General workflow for O-alkylation.

Protocol: Representative O-Alkylation of a Substituted Hydroxybenzoate

This protocol is adapted from the synthesis of a Gefitinib intermediate and illustrates the general principles of O-alkylation.[5]

Materials:

  • This compound (1.0 eq)

  • 1-bromo-3-chloropropane (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound in anhydrous DMF, add anhydrous potassium carbonate.

  • Add 1-bromo-3-chloropropane dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water with constant stirring.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Causality in Experimental Choices:

  • Base Selection: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl without causing unwanted side reactions like ester hydrolysis.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Temperature: Heating the reaction accelerates the rate of substitution.

Electrophilic Aromatic Substitution: Building Complexity on the Ring

The electron-rich nature of the aromatic ring allows for electrophilic substitution reactions, such as nitration. The introduction of a nitro group is a strategic move, as it can be readily reduced to an amino group, a key functional group for the construction of heterocyclic rings.

Protocol: Nitration of an Activated Benzoate Ring

This protocol is based on the nitration of a derivative of the topic compound.[5]

Materials:

  • O-alkylated this compound derivative (1.0 eq)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Crushed Ice

Procedure:

  • In a flask cooled in an ice-salt bath (0 to -5 °C), slowly add concentrated sulfuric acid to a stirred solution of the O-alkylated benzoate in dichloromethane.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the benzoate, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the nitrated product.

Safety Note: Handle concentrated acids with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

Reduction of the Nitro Group: Accessing the Amine

The reduction of the nitro group to an amine is a pivotal step, often preceding cyclization reactions. Various reducing agents can be employed, with the choice depending on the presence of other reducible functional groups in the molecule.

Protocol: Reduction of a Nitroaromatic Compound

This protocol utilizes powdered iron in acetic acid, a classic and effective method for this transformation.[5]

Materials:

  • Nitroaromatic compound (1.0 eq)

  • Powdered Iron (Fe) (3.0 eq)

  • Acetic Acid

  • Methanol

  • Ethyl Acetate

  • Water

Procedure:

  • Add powdered iron to acetic acid and stir the suspension for 15 minutes at 50°C under a nitrogen atmosphere.

  • Add a solution of the nitroaromatic compound in methanol dropwise.

  • Stir the mixture for 30 minutes at 50-60°C.

  • Filter the catalyst and wash with methanol.

  • Evaporate the volatiles from the combined filtrate and washes.

  • Pour the residue into water and extract with ethyl acetate.

  • Wash the combined organic layers, dry, and concentrate to yield the amino product.

Palladium-Catalyzed Cross-Coupling Reactions

While the hydroxyl group can be directly used in coupling reactions, it is often converted to a better leaving group, such as a triflate or a mesylate, to participate in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig couplings.[8][9] These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl structures and other valuable motifs in drug discovery.[8][10]

Conceptual Pathway for Suzuki Coupling:

start This compound activation Activation of OH group (e.g., to O-Tf) start->activation coupling Suzuki Coupling: Ar-B(OH)₂ Pd Catalyst, Base activation->coupling product Biaryl Product coupling->product caption Conceptual workflow for Suzuki coupling.

Caption: Conceptual workflow for Suzuki coupling.

Application in the Synthesis of Resveratrol Derivatives

Resveratrol, a natural stilbene, has garnered significant interest for its potential health benefits. However, its low bioavailability has prompted the synthesis of derivatives with improved pharmacological properties.[3][4] this compound can serve as a key starting material for the A-ring of resveratrol-type structures. The synthesis of methoxy-substituted resveratrol analogs often involves Wittig or Horner-Wadsworth-Emmons reactions to form the characteristic stilbene double bond.[11] The methoxy and hydroxyl substitution patterns on the aromatic rings are crucial for their biological activity, including anti-platelet and anti-cancer effects.[3][4][12][13]

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound and its derivatives. It is advisable to consult the Safety Data Sheet (SDS) for detailed information.[14][15] For related compounds, hazards such as skin and eye irritation have been noted.[7][15][16] Always work in a well-ventilated fume hood and wear appropriate PPE, including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its strategically placed functional groups offer a platform for a wide range of chemical transformations, enabling the efficient construction of complex and biologically active molecules. A thorough understanding of its reactivity, coupled with careful experimental design, allows researchers to harness its full potential in the pursuit of novel therapeutics and other advanced materials.

References

  • LookChem. Methyl 3-(hydroxyMethyl)-5-Methoxybenzoate Safety Data Sheets(SDS). Available from: [Link]

  • PubChem. Methyl 3-hydroxy-4-methoxybenzoate | C9H10O4 | CID 4056967. Available from: [Link]

  • PubMed. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Available from: [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Available from: [Link]

  • Organic Preparations and Procedures International. THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE. Available from: [Link]

  • Google Patents. WO2001060774A1 - Synthesis of resveratrol.
  • National Institutes of Health. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Available from: [Link]

  • Semantic Scholar. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Available from: [Link]

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available from: [Link]

  • PubMed. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Available from: [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available from: [Link]

  • PubChem. Methyl 3-hydroxy-4,5-dimethoxybenzoate | C10H12O5 | CID 2733956. Available from: [Link]

  • ResearchGate. Methyl 3,5-dihydroxy-4-methoxybenzoate. | Download Scientific Diagram. Available from: [Link]

  • ResearchGate. The synthesis of methyl 2-hydroxy-5-methoxy-3-methylbenzoate. Available from: [Link]

  • Google Patents. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
  • Journal of Synthetic Chemistry. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Available from: [Link]

  • OUCI. Palladium-catalyzed cross-coupling reactions of aryl mesylates. Available from: [Link]

  • OUCI. Palladium catalysed cross-dehydrogenative-coupling of 1,3,5-trialkoxybenzenes with simple arenes. Available from: [Link]

Sources

Methyl 3-hydroxy-5-methoxybenzoate as a precursor for hericenone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Hericenones Utilizing Methyl 3-hydroxy-5-methoxybenzoate as a Versatile Precursor.

Introduction

Hericenones, a class of aromatic compounds isolated from the medicinal mushroom Hericium erinaceus, have garnered significant scientific interest for their potent neurotrophic and neuroprotective properties.[1] Notably, these compounds have been shown to stimulate the synthesis of Nerve Growth Factor (NGF), a crucial protein for the survival, development, and function of neurons.[2][3] This activity makes hericenones and their analogues promising candidates for the development of therapeutics for neurodegenerative diseases.

The total synthesis of hericenones is a key area of research, not only to confirm their complex structures but also to provide a scalable route for further biological investigation and drug development.[4] A critical structural feature of many hericenones is the resorcinol core. This guide details a comprehensive synthetic strategy and protocol for the synthesis of hericenones, employing the readily available chemical intermediate, this compound, as a precursor to this essential resorcinol building block.

This document provides a detailed, step-by-step methodology, explains the causality behind experimental choices, and offers insights into the key transformations involved in constructing the hericenone skeleton.

Overall Synthetic Strategy

The total synthesis of hericenones from this compound can be conceptually divided into four main stages:

  • Formation of the Resorcinol Core: Modification of the starting material to create a suitable resorcinol intermediate.

  • O-Geranylation: Attachment of the characteristic geranyl side chain to the resorcinol core.

  • O → C Rearrangement: A crucial clay or zeolite-mediated rearrangement to form the carbon-carbon bond of the geranylated resorcinol.[1][5][6][7][8]

  • Biomimetic Cyclization: An acid-catalyzed cyclization to form the final chromane or related bicyclic framework of various hericenones.[1][5][6][7][8]

G cluster_0 Stage 1: Resorcinol Core Synthesis cluster_1 Stage 2: Side Chain Attachment cluster_2 Stage 3: Key Rearrangement cluster_3 Stage 4: Final Cyclization A Methyl 3-hydroxy- 5-methoxybenzoate B Protection of Phenolic -OH A->B C Grignard Reaction B->C D Deprotection C->D E Core Resorcinol Intermediate D->E F O-Geranylation E->F G O -> C Rearrangement (Clay/Zeolite-mediated) F->G H Biomimetic Cyclization (Acid-catalyzed) G->H I Hericenone Product H->I

Caption: Overall synthetic workflow for hericenone synthesis.

Detailed Experimental Protocols

Stage 1: Synthesis of the Core Resorcinol Intermediate

The initial stage focuses on converting this compound into a resorcinol derivative that can readily undergo geranylation. This involves protecting the phenolic hydroxyl group, performing a Grignard reaction to install a benzyl group (a common feature in many hericenones), and subsequent deprotection.

Protocol 1a: Protection of the Phenolic Hydroxyl Group

  • Rationale: The acidic proton of the phenolic hydroxyl group is incompatible with Grignard reagents. Therefore, it must be protected before the Grignard reaction. A benzyl group is a suitable protecting group as it is stable under the basic conditions of the Grignard reaction and can be removed later via hydrogenolysis.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous acetone.

    • Add potassium carbonate (K₂CO₃, 2.5 eq) to the solution.

    • Add benzyl bromide (1.05 eq) dropwise to the stirred suspension.[9]

    • Reflux the mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield methyl 3-(benzyloxy)-5-methoxybenzoate.

Protocol 1b: Grignard Reaction for Benzyl Group Installation

  • Rationale: The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[10][11] Reacting the methyl ester with a Grignard reagent, such as methylmagnesium bromide, will yield a tertiary alcohol after acidic workup.[12][13] For simplicity in this protocol, we will form a tertiary alcohol which is a common intermediate type.

  • Procedure:

    • Dissolve the protected intermediate from Protocol 1a (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the tertiary alcohol.

Protocol 1c: Deprotection of the Phenolic Hydroxyl Group

  • Rationale: The benzyl protecting group is removed by catalytic hydrogenation to reveal the free phenolic hydroxyl group, yielding the desired resorcinol core intermediate for the subsequent geranylation step.

  • Procedure:

    • Dissolve the tertiary alcohol from Protocol 1b (1.0 eq) in a mixture of methanol and THF (1:1).

    • Add Palladium on carbon (10% Pd/C, 0.1 eq by weight) to the solution.

    • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography to afford the core resorcinol intermediate.

Stage 2: O-Geranylation

This step attaches the geranyl side chain to the resorcinol core via a Williamson ether synthesis.

  • Rationale: The phenolic hydroxyl group of the resorcinol core is sufficiently nucleophilic to displace the bromide from geranyl bromide in the presence of a mild base.

  • Procedure:

    • Dissolve the resorcinol intermediate from Stage 1 (1.0 eq) in anhydrous acetone.[1]

    • Add potassium carbonate (K₂CO₃, 2.0 eq) and geranyl bromide (1.2 eq).[1]

    • Reflux the mixture for 12 hours, monitoring by TLC.[1]

    • After cooling, filter the mixture and concentrate the filtrate under reduced pressure.[1]

    • Purify the crude product by column chromatography to yield the O-geranylated product.[1]

Stage 3: Clay-Mediated O → C Rearrangement

This is a key step in the synthesis, where the geranyl group migrates from the oxygen atom to the aromatic ring.

  • Rationale: The use of a clay or zeolite catalyst, such as Montmorillonite K-10, facilitates a[14][14]-sigmatropic rearrangement (Claisen rearrangement) of the allyl phenyl ether.[1] This reaction is crucial for constructing the natural product's carbon skeleton.[5][6][7][8]

  • Procedure:

    • Dissolve the O-geranylated product from Stage 2 (1.0 eq) in dichloromethane (CH₂Cl₂).[1]

    • Add Montmorillonite K-10 clay catalyst.[1]

    • Stir the reaction at room temperature, monitoring carefully by TLC. The reaction time can vary.[1]

    • Upon completion, filter off the catalyst and concentrate the filtrate.[1]

    • Purify the resulting C-geranylated product by column chromatography.[1]

Stage 4: Biomimetic Cyclization

The final step involves an acid-catalyzed intramolecular cyclization to form the characteristic bicyclic core of many hericenones.

  • Rationale: This biomimetic cyclization often proceeds through an epoxy-intermediate.[1] The C-geranylated intermediate is first epoxidized, and then treated with an acid catalyst to induce cyclization, forming the chromane framework.[1][5]

  • Procedure:

    • Epoxidation: Dissolve the C-geranylated intermediate from Stage 3 (1.0 eq) in CH₂Cl₂ and cool to 0 °C. Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise. Stir until the starting material is consumed (monitored by TLC). Quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Cyclization: Extract the epoxidized product and, without extensive purification, dissolve it in a suitable solvent like dichloromethane. Add an acid catalyst such as p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA).[1][5]

    • Stir the reaction at room temperature or with gentle heating until cyclization is complete.

    • Quench the reaction, extract the product, and purify by HPLC to yield the final hericenone.[1]

Data Summary

The following table summarizes the key compounds and expected outcomes in the synthesis of a generic hericenone.

StepCompound NameMolecular Formula (Example)Key ReagentsExpected Yield (%)
1aMethyl 3-(benzyloxy)-5-methoxybenzoateC₁₆H₁₆O₄Benzyl bromide, K₂CO₃>90
1b2-(3-(benzyloxy)-5-methoxyphenyl)propan-2-olC₁₇H₂₀O₃Methylmagnesium bromide~80-90
1c4-methoxy-3-(2-hydroxypropan-2-yl)phenolC₁₀H₁₄O₃H₂, Pd/C>95
2O-Geranylated IntermediateC₂₀H₃₀O₃Geranyl bromide, K₂CO₃~70-85
3C-Geranylated IntermediateC₂₀H₃₀O₃Montmorillonite K-10~60-75
4Hericenone ProductC₂₀H₂₈O₃m-CPBA, p-TsOH~65-80

Biological Context: Neurotrophic Signaling

Hericenones exert their neuroprotective effects by activating crucial signaling pathways, such as the ERK1/2 and PI3K/Akt pathways, which are fundamental for neuronal growth and survival.[1] The stimulation of NGF synthesis by hericenones initiates a cascade that ultimately promotes neurite outgrowth and protects against neuronal cell death.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade TrkA Receptor TrkA Receptor PI3K/Akt Pathway PI3K/Akt Pathway TrkA Receptor->PI3K/Akt Pathway ERK1/2 Pathway ERK1/2 Pathway TrkA Receptor->ERK1/2 Pathway Hericenones Hericenones NGF NGF Hericenones->NGF stimulates synthesis NGF->TrkA Receptor binds Neuronal Survival & Growth Neuronal Survival & Growth PI3K/Akt Pathway->Neuronal Survival & Growth ERK1/2 Pathway->Neuronal Survival & Growth

Caption: Proposed signaling pathway for the neurotrophic effects of hericenones.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of hericenones using this compound as a cost-effective and accessible starting material. The described multi-step process, involving key transformations such as a Grignard reaction, O-geranylation, a clay-mediated O → C rearrangement, and biomimetic cyclization, offers a robust pathway for obtaining these biologically significant molecules. The insights into the rationale behind each step are intended to empower researchers, scientists, and drug development professionals to successfully synthesize and further investigate the therapeutic potential of hericenones.

References

  • BenchChem. (n.d.). Synthesis of Hericenone F and its Derivatives: Application Notes and Protocols for Researchers.
  • BenchChem. (n.d.). Application Notes and Protocols: Total Synthesis of Hericenone B and its Analogues.
  • Obara, Y., et al. (2014). Divergent Synthesis of Bioactive Resorcinols Isolated from the Fruiting Bodies of Hericium erinaceum: Total Syntheses of Hericenones A, B, and I, Hericenols B–D, and Erinacerins A and B. The Journal of Organic Chemistry.
  • Kobayashi, S., et al. (2021). Total Synthesis, Structure Revision, and Neuroprotective Effect of Hericenones C–H and Their Derivatives. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Total Synthesis, Structure Revision, and Neuroprotective Effect of Hericenones C–H and Their Derivatives | Request PDF.
  • ResearchGate. (n.d.). Divergent Synthesis of Bioactive Resorcinols Isolated from the Fruiting Bodies of Hericium erinaceum : Total Syntheses of Hericenones A, B, and I, Hericenols B–D, and Erinacerins A and B.
  • Kobayashi, S., et al. (2021). Total Synthesis, Structure Revision, and Neuroprotective Effect of Hericenones C–H and Their Derivatives. The Journal of Organic Chemistry.
  • Kawagishi, H., et al. (2024). Uncovering Hericenones from the Fruiting Bodies of Hericium erinaceus through Interdisciplinary Collaboration. Journal of Natural Products.
  • Obara, Y., et al. (2014). Divergent synthesis of bioactive resorcinols isolated from the fruiting bodies of Hericium erinaceum: total syntheses of hericenones A, B, and I, hericenols B-D, and erinacerins A and B. PubMed.
  • Kawagishi, H., et al. (2024). Uncovering Hericenones from the Fruiting Bodies of Hericium erinaceus through Interdisciplinary Collaboration. PMC - NIH.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • ResearchGate. (n.d.). Synthesis of compounds 11–22: (a) benzyl bromide (1.03 equiv), K2CO3....
  • YouTube. (2019). Grignard Reagent, Formation and Synthetic applications.
  • Vapourtec. (n.d.). Grignard Chemistry.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.

Sources

Application Notes and Protocols for the Synthesis of Phochrodine Derivatives from Methyl 3-hydroxy-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Phochrodine natural products, characterized by their unique 5H-chromeno[4,3-b]pyridine core, have emerged as a promising scaffold in medicinal chemistry. Isolated from the mangrove endophytic fungus Phomopsis sp., these compounds have demonstrated noteworthy biological activities, including anti-inflammatory and antioxidant properties.[1] More recent investigations into their synthetic analogs have revealed a clean ancillary pharmacology profile and weak monoamine oxidase A (MAO-A) activity, positioning them as an attractive template for the development of novel therapeutics, particularly in the antidepressant space.[2][3][4] This guide provides a comprehensive, step-by-step protocol for the synthesis of phochrodine derivatives, leveraging the commercially available starting material, Methyl 3-hydroxy-5-methoxybenzoate. The proposed synthetic strategy is centered around a robust and efficient intramolecular Suzuki–Miyaura coupling reaction to construct the core tricyclic system. This document details the rationale behind the synthetic design, provides validated protocols for each transformation, and offers insights into the critical parameters for success, aimed at enabling researchers to reliably produce these valuable compounds for further investigation.

Introduction: The Therapeutic Potential of the Phochrodine Scaffold

The discovery of phochrodines A-D introduced a new class of naturally occurring chromenopyridines.[1] The core structure is of significant interest to medicinal chemists due to its favorable drug-like properties. For instance, synthetic phochrodine C was found to possess high membrane permeability, excellent kinetic solubility, and a clean profile against key drug discovery antitargets such as the hERG channel.[4] This combination of a unique heterocyclic system and promising DMPK (Drug Metabolism and Pharmacokinetics) properties makes the phochrodine scaffold a compelling starting point for structure-activity relationship (SAR) studies.[2][4]

The synthesis of this complex tricyclic system, however, is non-trivial. The first total syntheses of phochrodines A-C relied on an intramolecular Suzuki-Miyaura coupling to forge the key 5H-chromeno[4,3-b]pyridine intermediate.[2][3] Alternative strategies have also been explored, including C-H activation and palladium-catalyzed carbonylation protocols.[5] This guide adapts the successful Suzuki-Miyaura strategy, beginning with the accessible building block this compound, to create a modular and reliable pathway to novel phochrodine analogs.

Retrosynthetic Analysis and Strategy

Our synthetic approach is designed to build the key cyclization precursor in a convergent manner. The central strategic element is the disconnection of the tricyclic 5H-chromeno[4,3-b]pyridine core at the C4a-C4b bond, which can be formed via an intramolecular Suzuki-Miyaura cross-coupling reaction. This disconnection reveals a biaryl ether precursor containing an aryl bromide and an aryl chloride, which serve as the handles for the coupling reaction. This precursor is assembled from two primary fragments: a regioselectively brominated derivative of this compound and a functionalized 2-chloropyridine unit.

G Phochrodine_Core Phochrodine Core (5H-chromeno[4,3-b]pyridine) Biaryl_Ether Key Biaryl Ether Precursor (for Intramolecular Suzuki-Miyaura) Phochrodine_Core->Biaryl_Ether Intramolecular Suzuki-Miyaura (Key Disconnection) Benzoate_Fragment Fragment A: Brominated Methyl 3-hydroxy-5-methoxybenzoate Biaryl_Ether->Benzoate_Fragment Ether Synthesis Pyridine_Fragment Fragment B: 2-Chloro-3-(bromomethyl)pyridine Biaryl_Ether->Pyridine_Fragment Ether Synthesis Starting_Material Starting Material: This compound Benzoate_Fragment->Starting_Material Regioselective Bromination

Caption: Retrosynthetic analysis for the synthesis of the phochrodine core.

Detailed Synthetic Protocols

This section provides step-by-step methodologies for the synthesis of a key phochrodine intermediate and its subsequent conversion to various derivatives.

Part 1: Synthesis of the Key Cyclization Precursor (5)

The initial phase focuses on assembling the molecule poised for the critical intramolecular cyclization.

Rationale: To install a handle for the subsequent borylation, we must selectively brominate the starting phenol. The hydroxyl group is a powerful ortho-, para- director, while the methoxy group is also an ortho-, para- director and the methyl ester is a meta-director. The position ortho to the hydroxyl group (C4) is the most activated and sterically accessible site. N-Bromosuccinimide (NBS) is an effective and mild brominating agent for this type of transformation.

Protocol:

  • To a stirred solution of this compound (1 ) (1.0 eq) in dichloromethane (DCM, 10 vol) at 0 °C, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (5 vol).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 vol).

  • Combine the organic layers, wash with brine (5 vol), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product, Methyl 4-bromo-3-hydroxy-5-methoxybenzoate (2) , can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield a white solid.

Rationale: This step connects the phenolic fragment to the pyridine ring system. A Williamson ether synthesis provides a reliable method for forming the crucial C-O bond. 2-Chloro-3-(bromomethyl)pyridine is used as the electrophile, with the chlorine atom serving as the second handle for the eventual Suzuki-Miyaura coupling. A mild base like potassium carbonate is sufficient to deprotonate the phenol without promoting unwanted side reactions.

Protocol:

  • In a round-bottom flask, combine Methyl 4-bromo-3-hydroxy-5-methoxybenzoate (2 ) (1.0 eq), 2-chloro-3-(bromomethyl)pyridine (3 ) (1.1 eq), and potassium carbonate (K₂CO₃) (1.5 eq) in anhydrous N,N-Dimethylformamide (DMF, 8 vol).

  • Heat the reaction mixture to 60 °C and stir for 6-8 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water (20 vol) and extract with ethyl acetate (3 x 10 vol).

  • Combine the organic extracts, wash with water (3 x 10 vol) and then brine (10 vol).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by silica gel column chromatography to obtain the key biaryl ether precursor (4) .

Part 2: Construction of the 5H-chromeno[4,3-b]pyridine Core

This part details the two-step sequence that first prepares the molecule for cyclization and then executes the key ring-forming reaction.

Rationale: To prepare for the intramolecular Suzuki-Miyaura coupling, the aryl bromide must be converted into a boronic ester. The Miyaura borylation, using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst, is a highly efficient method for this transformation. The reaction is tolerant of a wide range of functional groups, including the ester and the chloro-pyridine moiety present in our substrate.

Protocol:

  • To a solution of the biaryl ether precursor (4 ) (1.0 eq) in anhydrous 1,4-dioxane (15 vol), add bis(pinacolato)diboron (1.2 eq) and potassium acetate (KOAc) (3.0 eq).

  • Degas the mixture by bubbling argon or nitrogen through it for 20 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours under an inert atmosphere.

  • Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude boronic ester intermediate (5) is often used in the next step without further purification, after confirming its formation via NMR or LC-MS.

Rationale: This is the cornerstone of the entire synthesis. The palladium catalyst oxidatively adds to the C-Cl bond of the pyridine ring. Following transmetalation with the boronate ester and reductive elimination, the new C-C bond is formed, yielding the desired tricyclic core. The choice of catalyst, base, and solvent is critical for achieving high yields.[2]

Protocol:

  • Dissolve the crude boronic ester (5) (1.0 eq) in a 3:1 mixture of toluene and ethanol (20 vol).

  • Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (4.0 eq).

  • Degas the mixture with argon or nitrogen for 20 minutes.

  • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

  • Heat the reaction to reflux (approx. 95-100 °C) for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to afford the core intermediate, Methyl 8-methoxy-5H-chromeno[4,3-b]pyridine-10-carboxylate (6) .

Part 3: Synthesis of Phochrodine Analogs

From the common intermediate (6) , various phochrodine analogs can be readily accessed through standard functional group manipulations.[2]

Reaction: Methyl ester hydrolysis.

  • Dissolve the core intermediate (6 ) (1.0 eq) in a 1:1 mixture of THF and methanol (10 vol).

  • Add a 5M aqueous solution of sodium hydroxide (NaOH) (5.0 eq).

  • Heat the mixture to 60 °C and stir for 12 hours.

  • Cool to 0 °C and carefully acidify with 1M HCl to pH ~3-4.

  • Extract the product with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate to yield 8-methoxy-5H-chromeno[4,3-b]pyridine-10-carboxylic acid (7) .

Reaction: Demethylation.

  • Dissolve the core intermediate (6 ) (1.0 eq) in anhydrous DCM (15 vol) and cool to -78 °C under an inert atmosphere.

  • Add boron tribromide (BBr₃) (1.2 eq, 1M solution in DCM) dropwise.

  • Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours.

  • Quench the reaction carefully by the slow addition of methanol, followed by saturated aqueous sodium bicarbonate (NaHCO₃).

  • Extract with DCM, dry the organic layer, and concentrate. Purify by chromatography to yield Methyl 8-hydroxy-5H-chromeno[4,3-b]pyridine-10-carboxylate (8) .

Reaction: Demethylation followed by hydrolysis.

  • Synthesize the Phochrodine B analog (8 ) as described in Protocol 3.2.

  • Subject compound (8) to the hydrolysis conditions described in Protocol 3.1 to yield the final product, 8-hydroxy-5H-chromeno[4,3-b]pyridine-10-carboxylic acid (9) .

Data and Workflow Summary

Overall Synthetic Workflow

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Core Construction cluster_2 Part 3: Analog Synthesis SM 1. Methyl 3-hydroxy- 5-methoxybenzoate Brominated 2. Methyl 4-bromo-3-hydroxy- 5-methoxybenzoate SM->Brominated NBS, DCM Ether 4. Biaryl Ether Precursor Brominated->Ether Compound 3, K₂CO₃, DMF Boronate 5. Boronic Ester Intermediate Ether->Boronate B₂pin₂, Pd(dppf)Cl₂, KOAc Core 6. Phochrodine Core Intermediate Boronate->Core Pd(PPh₃)₄, Na₂CO₃ (Intramolecular Suzuki-Miyaura) PhoC 7. Phochrodine C Analog Core->PhoC NaOH, THF/MeOH PhoB 8. Phochrodine B Analog Core->PhoB BBr₃, DCM PhoA 9. Phochrodine A Analog PhoB->PhoA NaOH, THF/MeOH

Sources

Application Notes and Protocols for the Biological Evaluation of Methyl 3-hydroxy-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Methyl 3-hydroxy-5-methoxybenzoate is a phenolic compound belonging to the hydroxybenzoate family. While direct and extensive biological data for this specific molecule is nascent, its structural characteristics as a phenolic acid derivative suggest a strong potential for a range of pharmacological activities. Compounds within this class are widely recognized for their antioxidant, anti-inflammatory, cytotoxic, and enzyme-inhibiting properties. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed protocols for a foundational screening of this compound's biological potential. The assays described herein are selected to robustly evaluate its efficacy as an antioxidant, an anti-inflammatory agent, a cytotoxic compound, and a tyrosinase inhibitor, thereby laying the groundwork for further investigation into its therapeutic utility.

Rationale for Selected Biological Assays

The logical framework for investigating a novel compound like this compound begins with an assessment of its most probable activities based on its chemical structure. The presence of a phenolic hydroxyl group is a strong indicator of potential antioxidant activity, as it can readily donate a hydrogen atom to neutralize free radicals[1]. Furthermore, many phenolic compounds are known to interfere with inflammatory cascades and exhibit selective cytotoxicity toward cancer cells[2][3]. The benzoate structure is also found in inhibitors of various enzymes, including tyrosinase, which is a key target in dermatology and cosmetics[4].

Therefore, this guide focuses on four primary assays to build a foundational biological profile for this compound:

  • DPPH Radical Scavenging Assay: To quantify its intrinsic antioxidant potential.

  • COX-2 Inhibitor Screening Assay: To evaluate its potential to modulate a key enzyme in the inflammatory response.

  • MTT Cell Viability Assay: To assess its cytotoxic effects against cancer cell lines.

  • Tyrosinase Inhibition Assay: To explore its potential as a skin-depigmenting agent.

These assays provide a critical, multi-faceted initial assessment of the compound's therapeutic promise.

Antioxidant Activity: DPPH Radical Scavenging Assay
2.1 Principle and Expertise

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a primary, straightforward method to screen for antioxidant activity. The core principle lies in the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical[5]. This donation neutralizes the radical, resulting in a quantifiable color change from deep violet to a pale yellow. The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is directly proportional to the radical scavenging capacity of the test compound[6]. A lower IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) signifies higher antioxidant potency[6]. This assay is chosen for its simplicity, reliability, and high-throughput adaptability.

2.2 Experimental Workflow: DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis prep_compound Prepare Serial Dilutions of Test Compound add_samples Add 20 µL of Sample, Control, or Blank to Wells prep_compound->add_samples prep_dpph Prepare 0.1 mM DPPH Working Solution add_dpph Add 180-200 µL of DPPH Working Solution to all Wells prep_dpph->add_dpph prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->add_samples add_samples->add_dpph incubate Incubate for 30 min at Room Temp in the Dark add_dpph->incubate read_abs Measure Absorbance at 517 nm incubate->read_abs calculate_inhibition Calculate % Inhibition vs. Control read_abs->calculate_inhibition determine_ic50 Plot Dose-Response Curve & Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for the DPPH radical scavenging assay.

2.3 Detailed Protocol

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (spectrophotometric grade)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm[7]

  • Multichannel pipette

Procedure:

  • Preparation of DPPH Working Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol or ethanol. This solution is light-sensitive and should be freshly prepared and kept in the dark[5][7].

  • Preparation of Test Compound and Control: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 500, 250, 125, 62.5, 31.25 µg/mL). Prepare a similar dilution series for the positive control (Ascorbic acid).

  • Assay Setup:

    • In a 96-well plate, add 20 µL of each dilution of the test compound or positive control to respective wells[8].

    • Add 20 µL of the solvent (methanol) to "Blank" and "Control" wells[8].

    • Using a multichannel pipette, add 180 µL of the 0.1 mM DPPH working solution to all wells except the "Blank" well.

    • Add 180 µL of methanol to the "Blank" well.

  • Incubation: Mix the plate gently and incubate for 30 minutes at room temperature in the dark[7][8].

  • Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader[5].

2.4 Data Analysis

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [ (AbsControl - AbsSample) / AbsControl ] × 100

Where:

  • AbsControl is the absorbance of the DPPH solution with the solvent.

  • AbsSample is the absorbance of the DPPH solution with the test compound or standard.

The IC₅₀ value is determined by plotting the percentage of scavenging activity against the corresponding sample concentrations and calculating the concentration that results in 50% scavenging.

Anti-inflammatory Activity: COX-2 Inhibitor Screening Assay
3.1 Principle and Expertise

Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, converting arachidonic acid into prostanoids like prostaglandins[9][10]. There are two main isoforms: COX-1 (constitutively expressed) and COX-2 (inducible during inflammation). Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. This assay measures the peroxidase activity of recombinant human COX-2. In the presence of a probe, the enzymatic reaction generates a highly fluorescent product. An inhibitor will reduce the rate of this fluorescence generation, which can be monitored kinetically[9][10]. This fluorometric assay is highly sensitive and suitable for high-throughput screening.

3.2 Simplified Arachidonic Acid Cascade

COX_Pathway AA Arachidonic Acid (from Cell Membrane) COX2 COX-2 Enzyme AA->COX2 Oxidation PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostanoids Prostaglandins, Thromboxanes (Pro-inflammatory Mediators) PGH2->Prostanoids Inhibitor Methyl 3-hydroxy- 5-methoxybenzoate (Putative Inhibitor) Inhibitor->COX2 Inhibition

Caption: Role of COX-2 in the inflammatory pathway.

3.3 Detailed Protocol

Materials:

  • This compound

  • COX-2 Inhibitor Screening Kit (Fluorometric, e.g., from Abcam, Cayman Chemical, or Sigma-Aldrich) containing:

    • Human Recombinant COX-2

    • COX Assay Buffer

    • COX Probe (e.g., OxiRed™)

    • COX Cofactor

    • Arachidonic Acid (Substrate)

    • Celecoxib (Positive Control Inhibitor)

  • 96-well white opaque plate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)[9][10]

  • DMSO

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Reconstitute the COX-2 enzyme and keep it on ice. Prepare the Arachidonic Acid/NaOH solution just before use[10][11].

  • Compound and Control Setup:

    • Dissolve the test compound and Celecoxib in DMSO to make concentrated stock solutions.

    • Dilute the stocks to 10x the final desired concentrations using COX Assay Buffer[11].

    • Sample Wells [S]: Add 10 µL of the diluted test inhibitor.

    • Enzyme Control [EC]: Add 10 µL of Assay Buffer (containing the same final concentration of DMSO as the sample wells)[10].

    • Inhibitor Control [IC]: Add 10 µL of diluted Celecoxib[10].

  • Reaction Mix Preparation: Prepare a Reaction Mix for all wells according to the kit protocol. Typically, this includes the COX Assay Buffer, COX Probe, and COX Cofactor[10].

  • Assay Execution:

    • Add 80 µL of the Reaction Mix to each well.

    • Pre-incubate the plate as recommended by the manufacturer (e.g., 10 minutes at 25°C).

    • Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells, preferably using a multichannel pipette for simultaneous start[9][10].

  • Measurement: Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes (Ex/Em = 535/587 nm)[9].

3.4 Data Analysis
  • Choose two time points (T₁ and T₂) in the linear range of the reaction.

  • Calculate the change in relative fluorescence units (ΔRFU = RFU₂ - RFU₁).

  • The slope of the reaction is calculated as ΔRFU / (T₂ - T₁).

  • Calculate the percentage of inhibition using the formula:

% Inhibition = [ (SlopeEC - SlopeSample) / SlopeEC ] × 100

Plot the % Inhibition against the inhibitor concentration to determine the IC₅₀ value.

Anticancer Activity: MTT Cell Viability Assay
4.1 Principle and Expertise

The MTT assay is a cornerstone for assessing cell viability and cytotoxicity[12]. The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product by mitochondrial dehydrogenases in metabolically active, living cells[12][13]. The amount of insoluble formazan produced is directly proportional to the number of viable cells. After solubilizing the formazan crystals, the absorbance is measured, typically around 570-590 nm[12]. A decrease in signal compared to untreated control cells indicates a reduction in cell viability or a cytotoxic effect of the compound.

4.2 Experimental Workflow: MTT Assay

MTT_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay_execution MTT Reaction & Measurement cluster_data_analysis Data Analysis seed_cells Seed Cancer Cells in 96-Well Plate incubate_adhere Incubate 24h for Cell Adherence seed_cells->incubate_adhere treat_cells Treat Cells with Serial Dilutions of Test Compound incubate_adhere->treat_cells incubate_treat Incubate for 24-72h treat_cells->incubate_treat add_mtt Add MTT Reagent to each Well incubate_treat->add_mtt incubate_mtt Incubate for 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Remove Media & Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read_abs Read Absorbance at 570 nm solubilize->read_abs calculate_viability Calculate % Cell Viability read_abs->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

4.3 Detailed Protocol

Materials:

  • Selected cancer cell line (e.g., MCF-7, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)[12]

  • Solubilization solution (e.g., DMSO or isopropanol)[13]

  • Sterile 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment[14].

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include untreated and vehicle (e.g., DMSO) controls[14].

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours)[13][15].

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to form purple formazan crystals[13][14].

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-200 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution[12][13].

  • Measurement: Read the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[12].

4.4 Data Analysis

Calculate the percentage of cell viability relative to the untreated control:

% Cell Viability = [ (AbsSample - AbsBlank) / (AbsControl - AbsBlank) ] × 100

Where:

  • AbsSample is the absorbance of cells treated with the compound.

  • AbsControl is the absorbance of untreated cells.

  • AbsBlank is the absorbance of medium-only wells.

The IC₅₀ value, the concentration that inhibits cell growth by 50%, is determined from the dose-response curve[2].

Enzyme Inhibition: Tyrosinase Inhibition Assay
5.1 Principle and Expertise

Tyrosinase is a key copper-containing enzyme in the biosynthesis of melanin[4]. It catalyzes the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, which then polymerizes to form melanin. Overactivity of tyrosinase can lead to hyperpigmentation. This colorimetric assay uses L-DOPA as a substrate. Tyrosinase activity leads to the formation of dopachrome, a colored product that absorbs light at approximately 475-510 nm[4][16]. The presence of an inhibitor reduces the rate of dopachrome formation. By comparing the reaction rate in the presence of the test compound to an uninhibited control, the percentage of inhibition can be determined. Kojic acid is commonly used as a positive control inhibitor[4].

5.2 Tyrosinase in Melanogenesis

Tyrosinase_Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Hydroxylation Dopaquinone Dopaquinone LDOPA->Dopaquinone Oxidation Melanin Melanin (Pigment) Dopaquinone->Melanin Non-enzymatic Polymerization Tyrosinase Tyrosinase Inhibitor Methyl 3-hydroxy- 5-methoxybenzoate (Putative Inhibitor) Inhibitor->Tyrosinase Inhibition

Caption: The role of tyrosinase in the melanin synthesis pathway.

5.3 Detailed Protocol

Materials:

  • This compound

  • Mushroom Tyrosinase (e.g., ≥1000 U/mg)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Kojic Acid (positive control)

  • Sodium Phosphate Buffer (e.g., 0.1 M, pH 6.8)[4]

  • DMSO

  • 96-well microplate

  • Microplate reader capable of kinetic measurement at ~475 nm or 510 nm[4][17]

Procedure:

  • Reagent Preparation:

    • Prepare Tyrosinase solution (e.g., 60 U/mL) in cold phosphate buffer. Keep on ice[4].

    • Prepare L-DOPA solution (e.g., 10 mM) in phosphate buffer. Prepare this fresh as it is prone to auto-oxidation[4].

    • Dissolve the test compound and Kojic acid in DMSO to make stock solutions, then dilute with phosphate buffer to desired concentrations[4].

  • Assay Setup (Total Volume 200 µL):

    • Test Wells: Add 20 µL of test compound dilution + 140 µL of phosphate buffer + 40 µL of tyrosinase solution.

    • Control (Enzyme) Wells: Add 20 µL of vehicle (e.g., buffer with DMSO) + 140 µL of phosphate buffer + 40 µL of tyrosinase solution[4].

    • Blank Wells: Add 20 µL of test compound dilution + 180 µL of phosphate buffer (no enzyme).

  • Pre-incubation: Incubate the plate for 10 minutes at 25°C or 37°C[4][18].

  • Reaction Initiation: Start the reaction by adding 40 µL of L-DOPA solution to all wells[4].

  • Measurement: Immediately measure the absorbance at 475 nm or 510 nm in kinetic mode for 10-30 minutes, or as a single endpoint reading after a fixed incubation time (e.g., 20 minutes)[4][17].

5.4 Data Analysis

For endpoint assays, calculate the percentage of inhibition as follows:

% Inhibition = [ ( (Acontrol - Acontrol_blank) - (Asample - Asample_blank) ) / (Acontrol - Acontrol_blank) ] × 100

Where:

  • Acontrol is the absorbance of the enzyme reaction with vehicle.

  • Asample is the absorbance of the enzyme reaction with the test compound.

  • Blanks are reactions without the enzyme.

Plot the % Inhibition against the inhibitor concentration to determine the IC₅₀ value.

Summary of Quantitative Data Presentation

To effectively compare the potency of this compound across the different biological assays, results should be summarized in a clear, tabular format.

Table 1: Summary of Biological Activities of this compound

Biological AssayEndpoint ParameterResult (IC₅₀ Value)Positive ControlPositive Control (IC₅₀ Value)
DPPH Radical ScavengingIC₅₀ (µg/mL or µM)To be determinedAscorbic AcidTo be determined
COX-2 Inhibition (Fluorometric)IC₅₀ (µM)To be determinedCelecoxibTo be determined
MTT Cytotoxicity (e.g., MCF-7)IC₅₀ (µM)To be determinedDoxorubicinTo be determined
Tyrosinase InhibitionIC₅₀ (µg/mL or µM)To be determinedKojic AcidTo be determined
References
  • ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure.
  • BenchChem. (2025). Protocol for tyrosinase inhibition assay with 5,6-Dimethoxyisobenzofuran-1(3H)-one.
  • Abcam. MTT assay protocol.
  • National Institutes of Health (NIH). (2013).
  • BenchChem. (2025).
  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
  • Dojindo Molecular Technologies. DPPH Antioxidant Assay Kit D678 manual.
  • G-Biosciences.
  • Horton, T. MTT Cell Assay Protocol.
  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit.
  • Benkhaira et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
  • BenchChem. (2025).
  • ResearchG
  • Cayman Chemical. COX-2 (human) Inhibitor Screening Assay Kit.
  • BenchChem. (2025).
  • ResearchGate. (2023). Tyrosinase inhibitory assay protocol.
  • Active Concepts. (2023). Tyrosinase Inhibition Assay.
  • Sigma-Aldrich. Tyrosinase Inhibitor Screening Kit (Colorimetric) (MAK257) - Technical Bulletin.
  • Sigma-Aldrich. COX-2 Inhibitor Screening Kit (Fluorometric).
  • BioVision. Tyrosinase Inhibitor Screening Kit (Colorimetric).
  • Abcam. ab283401– COX2 Inhibitor Screening Kit (Fluorometric).
  • BenchChem. (2025).
  • National Institutes of Health (NIH).

Sources

Application Notes and Protocols for a Senior Application Scientist: Evaluating the Antimicrobial Properties of Methyl 3-hydroxy-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Date: January 5, 2026

Introduction

Methyl 3-hydroxy-5-methoxybenzoate is a phenolic compound with a structural resemblance to other known antimicrobial agents derived from natural sources. Phenolic compounds are a well-established class of antimicrobials that can exert their effects through various mechanisms, including the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis.[1] The evaluation of the antimicrobial potential of novel compounds like this compound is a critical step in the discovery and development of new therapeutic agents to combat the growing challenge of antimicrobial resistance.

This guide provides a comprehensive set of application notes and detailed protocols for researchers, scientists, and drug development professionals to assess the antimicrobial properties of this compound. The methodologies outlined herein are based on established and widely accepted standards in microbiology to ensure the generation of reliable and reproducible data.

While specific antimicrobial activity data for this compound is not extensively available in the public domain, data for a closely related compound, Methyl 3-hydroxy-4,5-dimethoxybenzoate, suggests that this class of molecules exhibits antimicrobial properties. The following protocols are designed to be robust and adaptable for the thorough investigation of the subject compound.

Part 1: Foundational Antimicrobial Screening

The initial assessment of an antimicrobial agent typically involves determining its minimum inhibitory concentration (MIC) against a panel of clinically relevant microorganisms.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining the MIC of a compound.[2]

Materials:

  • This compound

  • Sterile 96-well microtiter plates[3]

  • Appropriate bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Xanthomonas oryzae pv. oryzae, Rhizopus sp.)[4]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or other suitable broth for fungi

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ampicillin, tetracycline)[5]

  • Negative control (broth only)

  • Spectrophotometer or microplate reader[6]

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it further in the appropriate broth to the highest desired concentration.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound in broth to create a range of concentrations.

  • Inoculum Preparation: Prepare a fresh culture of the test microorganism and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[7] Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum and a known antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[7]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.[5]

Data Presentation:

MicroorganismTypeExpected MIC Range (µg/mL)
Staphylococcus aureusGram-positive bacteriaTo be determined
Bacillus subtilisGram-positive bacteriaTo be determined
Escherichia coliGram-negative bacteriaTo be determined
Pseudomonas aeruginosaGram-negative bacteriaTo be determined
Candida albicansFungusTo be determined

Note: The expected MIC range is a placeholder and will be populated with experimental data.

Experimental Workflow for MIC Assay

MIC_Workflow A Prepare Compound Stock Solution B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells B->D C Prepare Standardized Microbial Inoculum (0.5 McFarland) C->D E Incubate at 37°C for 18-24h D->E F Determine MIC (Visual/OD Reading) E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Part 2: Elucidating the Dynamics of Antimicrobial Action

Beyond determining the minimum concentration required for inhibition, it is crucial to understand the rate and nature of the antimicrobial effect.

Time-Kill Kinetics Assay

This assay provides insights into the pharmacodynamic properties of an antimicrobial agent, revealing whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth) and whether its effect is time-dependent or concentration-dependent.[7][8] A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[9]

Materials:

  • This compound

  • Test microorganism

  • Appropriate broth medium

  • Sterile test tubes or flasks

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

  • Incubator

Procedure:

  • Preparation of Test Concentrations: Prepare tubes with broth containing this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC) and a growth control tube without the compound.[7]

  • Inoculation: Inoculate each tube with the test microorganism to a final concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[10]

  • Serial Dilution and Plating: Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS. Plate a specific volume of the appropriate dilutions onto agar plates.[7]

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. After incubation, count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point and concentration.[7]

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration to generate time-kill curves.

Data Presentation:

Time (hours)Growth Control (Log10 CFU/mL)0.5x MIC (Log10 CFU/mL)1x MIC (Log10 CFU/mL)2x MIC (Log10 CFU/mL)4x MIC (Log10 CFU/mL)
0Initial InoculumInitial InoculumInitial InoculumInitial InoculumInitial Inoculum
2DataDataDataDataData
4DataDataDataDataData
6DataDataDataDataData
8DataDataDataDataData
12DataDataDataDataData
24DataDataDataDataData

Note: This table should be populated with experimental data.

Experimental Workflow for Time-Kill Kinetics Assay

Time_Kill_Workflow cluster_prep Preparation A Prepare Compound Concentrations (0.5x, 1x, 2x, 4x MIC) C Inoculate Test Tubes A->C B Prepare Standardized Inoculum B->C D Incubate at 37°C C->D E Sample at Time Intervals (0, 2, 4, 6, 8, 12, 24h) D->E F Serial Dilution and Plating E->F G Incubate Plates and Count Colonies (CFU) F->G H Plot Log10 CFU/mL vs. Time G->H

Caption: Workflow of the Time-Kill Kinetics Assay.

Part 3: Assessing Activity Against Microbial Biofilms

Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which often exhibit increased resistance to antimicrobial agents. Evaluating a compound's effect on biofilms is crucial for its potential clinical applications.

Biofilm Inhibition and Disruption Assay

The crystal violet assay is a common method to quantify biofilm formation and its inhibition or disruption by an antimicrobial agent.[11][12]

Materials:

  • This compound

  • Test biofilm-forming microorganism (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Appropriate biofilm growth medium

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or ethanol for solubilization[13]

  • PBS (Phosphate-Buffered Saline)

  • Microplate reader

Procedure for Biofilm Inhibition:

  • Inoculation and Treatment: In a 96-well plate, add the microbial inoculum and different concentrations of this compound to the wells simultaneously.

  • Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C, static).[13]

  • Washing: Gently remove the planktonic (free-floating) cells by washing the wells with PBS.

  • Staining: Add 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.

  • Washing: Remove the excess stain by washing the wells with water.

  • Solubilization: Add 30% acetic acid or ethanol to each well to solubilize the bound crystal violet.[13]

  • Quantification: Measure the absorbance of the solubilized dye at approximately 590 nm.

Procedure for Biofilm Disruption:

  • Biofilm Formation: First, allow the biofilm to form in the 96-well plate by incubating the microbial culture for 24-48 hours.

  • Treatment: After biofilm formation, remove the planktonic cells and add fresh medium containing different concentrations of this compound.

  • Incubation: Incubate for a further period (e.g., 24 hours) to allow the compound to act on the pre-formed biofilm.

  • Washing, Staining, Solubilization, and Quantification: Follow steps 3-7 from the biofilm inhibition protocol.

Experimental Workflow for Biofilm Assay

Biofilm_Assay_Workflow cluster_inhibition Biofilm Inhibition cluster_disruption Biofilm Disruption A1 Inoculate + Treat with Compound B1 Incubate (24-48h) C1 Wash Planktonic Cells D Stain with 0.1% Crystal Violet C1->D A2 Inoculate & Incubate to Form Biofilm B2 Remove Planktonic Cells & Treat with Compound C2 Incubate (24h) D2 Wash Wells D2->D E Wash Excess Stain D->E F Solubilize with Acetic Acid/Ethanol E->F G Measure Absorbance (590 nm) F->G Mechanism_of_Action A This compound B Bacterial Cell Membrane A->B Intercalates into E Inhibition of Essential Enzymes A->E C Increased Membrane Permeability B->C D Leakage of Intracellular Components C->D F Bacterial Cell Death D->F E->F

Caption: Hypothesized antimicrobial mechanism of phenolic compounds.

References

  • Bio-protocol. (n.d.). Crystal violet assay. Retrieved from [Link]

  • Khan, D. D., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Retrieved from [Link]

  • iGEM WPI Worcester 2018 Team. (2018). Crystal Violet Biofilm Assay. Retrieved from [Link]

  • iGEM. (n.d.). General Biofilm Assay Protocol. Retrieved from [Link]

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. JoVE (Journal of Visualized Experiments). Retrieved from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

  • Agyare, C., et al. (2018). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]

  • Gibbons, S. (2004). A Convenient Microdilution Method for Screening Natural Products Against Bacteria and Fungi. Pharmaceutical Biology. Retrieved from [Link]

  • Valgas, C., et al. (2007). Screening for antimicrobial activity of natural products using a microplate photometer. Brazilian Journal of Microbiology. Retrieved from [Link]

  • Jorgensen, J. H., et al. (1999). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Fifth Edition.
  • Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Retrieved from [Link]

  • Bussmann, R. W., et al. (2010). Minimum inhibitory concentrations of medicinal plants used in Northern Peru as antibacterial remedies. Journal of Ethnopharmacology. Retrieved from [Link]

  • Wang, X., et al. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. Retrieved from [Link]

  • Google Patents. (1995). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
  • PubChem. (n.d.). Methyl 3-hydroxy-4-methoxybenzoate. Retrieved from [Link]

  • ResearchGate. (2025). Antibacterial and Antibiotic-Enhancing Activity of 3-Hydroxy-4-methoxycinnamic Acid: Experimental Data and In Silico Predictions. Retrieved from [Link]

  • Dagley, S. (1975). Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. Journal of Bacteriology. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-hydroxy-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Methyl 3-hydroxy-5-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile chemical intermediate. Here, we address common challenges, particularly the formation of side products, and provide practical, field-proven troubleshooting advice and detailed protocols to enhance the success of your synthesis.

Introduction: The Synthetic Landscape

The synthesis of this compound typically originates from 3,5-dihydroxybenzoic acid. The most common and logical synthetic route involves a two-step process: an initial esterification of the carboxylic acid, followed by a selective mono-methylation of one of the two equivalent phenolic hydroxyl groups. While seemingly straightforward, each step presents unique challenges that can lead to the formation of undesirable side products, impacting both yield and purity.

This guide provides a deep dive into the causality of these side reactions and offers robust solutions for their mitigation and removal.

Overall Synthetic Workflow

The primary pathway is illustrated below. The critical challenge lies in the second step: achieving selective mono-methylation while preventing over-methylation.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Selective Mono-methylation A 3,5-Dihydroxybenzoic Acid B Methyl 3,5-dihydroxybenzoate A->B  Methanol (MeOH)  H₂SO₄ (cat.)  Reflux C This compound (Target Product) B->C  Methylating Agent (e.g., DMS)  Base (e.g., K₂CO₃)  Controlled Stoichiometry

Caption: A typical two-step synthesis of this compound.

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Step 1: Fischer Esterification of 3,5-Dihydroxybenzoic Acid

This initial step converts the starting acid into its methyl ester, making it more soluble in organic solvents for the subsequent methylation step.

Q1: My esterification reaction is very slow or seems to have stalled. My TLC plate shows a significant amount of the starting acid remaining. What should I do?

A1: This indicates an incomplete reaction, which is common in Fischer esterifications as it is an equilibrium-driven process.

  • Causality: The presence of water, either from reagents or formed during the reaction, can shift the equilibrium back towards the starting materials. Insufficient catalyst or reaction time can also be a cause.

  • Solutions:

    • Water Removal: Ensure you are using anhydrous methanol and a strong acid catalyst like concentrated sulfuric acid. To drive the equilibrium forward, you can add a dehydrating agent or use a Dean-Stark apparatus to remove water azeotropically if using a suitable solvent like toluene (though less common for this specific reaction).[1]

    • Increase Reaction Time/Temperature: Refluxing the mixture for an extended period (e.g., 9-12 hours) is often necessary.[2] Monitor the reaction's progress via TLC until the starting acid spot is minimal.

    • Use Excess Alcohol: Using methanol as the solvent ensures it is in large excess, which helps push the reaction towards the product.[3][4]

    • Catalyst Amount: Ensure you have a truly catalytic amount of acid. For a 20g scale reaction, 1-2 mL of concentrated H₂SO₄ is typical.[2]

Q2: After work-up, I have an oily product that won't crystallize, and the NMR is complex. What could have gone wrong?

A2: This could be due to degradation or side reactions from overly harsh conditions.

  • Causality: While phenolic benzoic acids are generally stable, prolonged exposure to very high temperatures and strong acid could lead to minor decomposition or polymerization, resulting in tarry impurities.

  • Solutions:

    • Moderate Conditions: Avoid excessively high temperatures. Refluxing methanol (approx. 65°C) is sufficient.

    • Purification: The crude Methyl 3,5-dihydroxybenzoate can often be purified by recrystallization from a suitable solvent like methanol/water or by a simple filtration through a plug of silica gel to remove baseline impurities before proceeding to the next step.[3]

Step 2: Selective Mono-methylation

This is the most critical step where the formation of significant side products is most likely. The goal is to add one methyl group, but the reaction can easily proceed to add two.

Q3: My main impurity is a less polar spot on the TLC plate compared to my desired product. The NMR spectrum shows a single aromatic peak but two distinct methoxy signals (one from the ester, one from the ether). What is this side product?

A3: You have formed the over-methylated side product, Methyl 3,5-dimethoxybenzoate. This is the most common and challenging impurity in this synthesis.

  • Causality: The reactivity of the second hydroxyl group is similar to the first. Using an excess of the methylating agent (like dimethyl sulfate, DMS, or methyl iodide, MeI), a strong base, high temperatures, or long reaction times will inevitably lead to the formation of this di-methylated compound.

  • Troubleshooting Workflow:

G start Analyze Crude Product by TLC/NMR q1 Is the major impurity less polar than the product? start->q1 a1_yes Methyl 3,5-dimethoxybenzoate (Over-methylation) q1->a1_yes Yes a1_no Is the major impurity more polar than the product? q1->a1_no No sol1 Solutions: 1. Reduce equivalents of methylating agent (≤1.0 eq). 2. Lower reaction temperature. 3. Shorten reaction time; monitor closely by TLC. 4. Use a milder base. a1_yes->sol1 a2_yes Methyl 3,5-dihydroxybenzoate (Unreacted Starting Material) a1_no->a2_yes Yes a2_no Other Impurities (Degradation, solvent, etc.) a1_no->a2_no No purify Purification Strategy: Column Chromatography (Hexane/Ethyl Acetate Gradient) sol1->purify sol2 Solutions: 1. Increase reaction time slightly. 2. Increase equivalents of methylating agent slightly (>1.0 eq). 3. Ensure base is sufficiently strong and dry. a2_yes->sol2 sol2->purify

Caption: Troubleshooting logic for identifying and mitigating major side products.

Q4: How can I improve the selectivity of the mono-methylation to avoid the di-methylated product?

A4: Achieving high selectivity requires careful control over the reaction conditions.

  • Stoichiometry is Key: Use a precise amount of the methylating agent. Start with exactly 1.0 equivalent relative to your starting material (Methyl 3,5-dihydroxybenzoate). You may even find that slightly less (e.g., 0.95 eq) gives a better mixture of product and unreacted starting material, which is easier to separate than a mixture of product and over-methylated byproduct.

  • Controlled Addition: Add the methylating agent slowly (dropwise) to the reaction mixture at a low temperature (e.g., 0 °C to room temperature) to maintain control and dissipate any exothermic effects.

  • Choice of Base and Solvent: A mild base like potassium carbonate (K₂CO₃) in a solvent like acetone or DMF is standard.[5][6][7] Using a very strong base like sodium hydride (NaH) can deprotonate both hydroxyl groups more readily, increasing the chance of di-alkylation.

  • Reaction Monitoring: This is non-negotiable. Monitor the reaction every 15-30 minutes using TLC. Stop the reaction by quenching it (e.g., with water or a dilute acid) as soon as the spot for the desired product is maximized and before the di-methylated product spot becomes too intense.

Q5: My reaction is clean, but I have a mixture of the desired product, the di-methylated product, and unreacted starting material. How do I purify my target compound?

A5: Column chromatography on silica gel is the most effective method for this separation.[8][9]

  • Principle of Separation: The three compounds have significantly different polarities.

    • Methyl 3,5-dimethoxybenzoate (Side Product): Least polar, as it has no free hydroxyl groups. It will elute first.

    • This compound (Product): Intermediate polarity, with one hydroxyl group. It will elute second.

    • Methyl 3,5-dihydroxybenzoate (Starting Material): Most polar, with two hydroxyl groups. It will elute last or may remain on the baseline in less polar solvent systems.

  • Recommended Protocol: See Part 2 for a detailed column chromatography protocol. A typical solvent system is a gradient of ethyl acetate in hexane. You can determine the optimal solvent system by running several TLC plates with varying solvent ratios.

Summary of Potential Side Products & Impurities
Compound NameStructureFormation CauseRelative Polarity (TLC)Identification
Unreacted Starting Material Methyl 3,5-dihydroxybenzoateIncomplete esterification or methylation.Most PolarHigher Rf than the acid, but lower Rf than the product.
Over-methylated Side Product Methyl 3,5-dimethoxybenzoateExcess methylating agent, long reaction time, high temperature.Least PolarLower Rf than the product. NMR shows two distinct methoxy signals.
Unreacted Starting Acid 3,5-Dihydroxybenzoic acidIncomplete esterification.Stays at baseline on TLC.Broad -OH peak in NMR; soluble in aqueous base.

Part 2: Key Experimental Protocols

Protocol 1: Synthesis of Methyl 3,5-dihydroxybenzoate (Esterification)

This protocol is adapted from procedures for similar esterifications.[2][3]

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 3,5-dihydroxybenzoic acid (1.0 eq).

  • Reagents: Add anhydrous methanol (approx. 10-15 mL per gram of acid) to the flask. Methanol acts as both reactant and solvent.

  • Catalyst: While stirring, carefully add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 0.1 eq, or 1-2 mL for a 20g scale reaction).

  • Reaction: Heat the mixture to a gentle reflux (approx. 65°C) for 8-12 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., using 30% ethyl acetate in hexane). The product spot should appear at a higher Rf than the starting acid, which will remain on the baseline.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of methanol using a rotary evaporator.

    • Slowly pour the residue into a beaker of ice water.

    • Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Extract the product into an organic solvent like ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Concentrate the solvent under reduced pressure to yield crude Methyl 3,5-dihydroxybenzoate, which can be used directly or purified by recrystallization.

Protocol 2: Purification by Column Chromatography

This is a general protocol for purifying the product from the methylation step.[8][9]

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of ethyl acetate (EtOAc) in hexane. A good system will show clear separation between the three key spots (diol, mono-ether, di-ether) with the Rf of the desired product around 0.3-0.4. A typical starting point is 20-30% EtOAc/Hexane.

  • Column Packing:

    • Select a glass column of appropriate size for your sample amount (e.g., a 50g crude mixture may require a column 5-6 cm in diameter).

    • Pack the column with silica gel as a slurry in the least polar eluent you will use (e.g., 10% EtOAc/Hexane). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve your crude product in a minimum amount of dichloromethane or the eluent.

    • Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution:

    • Begin eluting with a low-polarity solvent mixture (e.g., 10% EtOAc/Hexane). This will cause the least polar compound (Methyl 3,5-dimethoxybenzoate) to travel down the column first.

    • Gradually increase the polarity of the eluent (e.g., move from 10% to 20% to 30% EtOAc/Hexane). This gradient elution will allow for the separation and collection of each component.

  • Fraction Collection: Collect fractions in test tubes and analyze them by TLC to identify which fractions contain your pure product.

  • Isolation: Combine the pure fractions containing only the desired product and remove the solvent using a rotary evaporator to obtain pure this compound.

References

  • BenchChem Technical Support. (2025). Technical Support Center: Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate. 8

  • BenchChem Technical Support. (2025). Technical Support Center: Resolving Impurities in Methyl 3-hydroxy-4,5-dimethoxybenzoate Samples. 10

  • BenchChem Technical Support. (2025). Technical Support Center: Purification of Crude Methyl 3-hydroxy-4,5-dimethoxybenzoate. 9

  • BenchChem Technical Support. (2025). Technical Support Center: Scaling Up the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate. 11

  • Google Patents. (1993). Esterification of hydroxybenzoic acids. US5260475A. 12

  • Google Patents. (2013). Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process. CN103193651A. 3

  • BenchChem Technical Support. (2025). Methyl 3-hydroxy-4,5-dimethoxybenzoate: A Comprehensive Technical Guide for Researchers. 13

  • Suter, C. M., & Weston, A. W. (1939). Some Esters of 3,5-Dihydroxybenzoic Acid. Journal of the American Chemical Society, 61(1), 232–236. Note: While the direct URL is not in the search results, the citation information allows for easy location.

  • BenchChem Technical Support. (2025). Application Note: Laboratory Protocol for the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate. 5

  • MDPI. (2009). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 14(7), 2546-2553. 6

  • MDPI. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 17(4), 4260-4267. 7

  • Google Patents. (2013). The preparation method of 3,5-dihydroxybenzyl alcohol. CN101391941A. 4

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Esterification of 3,5-Dimethoxybenzoic Acid. 1

Sources

Technical Support Center: Optimizing the Synthesis of Methyl 3-hydroxy-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of Methyl 3-hydroxy-5-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this valuable synthesis. This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its synthesis, typically starting from 3,5-dihydroxybenzoic acid, involves a critical selective monomethylation step that can be challenging to control. This document provides in-depth, experience-based guidance in a question-and-answer format to help you achieve higher yields, better purity, and more consistent results.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

The most common and cost-effective route starts with 3,5-dihydroxybenzoic acid and involves two main transformations:

  • Fischer Esterification: The carboxylic acid is converted to its methyl ester, yielding Methyl 3,5-dihydroxybenzoate. This is typically achieved by refluxing the acid in methanol with a catalytic amount of strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][2][3]

  • Selective Monomethylation: This is the most critical and challenging step. One of the two phenolic hydroxyl groups of Methyl 3,5-dihydroxybenzoate is methylated to give the final product. This requires careful control of reagents and conditions to avoid the formation of the dimethylated byproduct.

Q2: Why is selective monomethylation so difficult for this synthesis?

The two hydroxyl groups at the 3- and 5-positions of the aromatic ring have very similar chemical environments and, therefore, similar reactivity (pKa values). This makes it difficult for a methylating agent to distinguish between them, often leading to a statistical mixture of unreacted starting material, the desired mono-methylated product, and the undesired di-methylated product. Achieving high selectivity requires precise control over stoichiometry, temperature, and reaction time.

Q3: What are the most common side products I should be aware of?

The primary side products you are likely to encounter are:

  • Unreacted Starting Material (Methyl 3,5-dihydroxybenzoate): This occurs if the methylation reaction does not go to completion.

  • Over-methylated Product (Methyl 3,5-dimethoxybenzoate): This forms when both hydroxyl groups are methylated. This is the most common and often most difficult-to-separate impurity.

  • Unreacted Acid (3,5-dihydroxybenzoic acid): If the initial esterification is incomplete, the starting acid may carry over into the methylation step.

Q4: How can I effectively monitor the progress of these reactions?

Thin-Layer Chromatography (TLC) is the most straightforward and effective method for monitoring both the esterification and methylation steps.[4]

  • Esterification: The product, Methyl 3,5-dihydroxybenzoate, is less polar than the starting acid. You should see the spot for the starting acid diminish and a new, higher Rf spot for the ester appear.

  • Methylation: You will be able to distinguish between the starting diol, the mono-methylated product, and the di-methylated product based on their polarity. The di-methylated product will be the least polar and have the highest Rf, while the starting diol will be the most polar with the lowest Rf. The desired product will be in between. A co-spot of the starting material alongside the reaction mixture on the TLC plate is highly recommended for accurate identification.

Troubleshooting Guide: Esterification of 3,5-Dihydroxybenzoic Acid

This section addresses common issues encountered during the initial esterification step to produce Methyl 3,5-dihydroxybenzoate.

Problem 1: Low or No Yield of Methyl 3,5-dihydroxybenzoate

Q: My esterification reaction is showing a very low yield, with a significant amount of starting material remaining. What could be the cause?

A: This is a common issue with Fischer esterification, which is an equilibrium-limited reaction.[5] Several factors could be at play:

  • Possible Cause 1: Reversible Reaction Equilibrium.

    • Explanation: The Fischer esterification is a reversible process where the formation of water can drive the reaction backward.

    • Recommended Solution: To push the equilibrium towards the product, use a large excess of methanol.[5] Since methanol is also the solvent, using it in large volumes is standard practice. A common ratio is 10:1 to 25:1 molar ratio of alcohol to carboxylic acid.[6]

  • Possible Cause 2: Presence of Water.

    • Explanation: Any water present at the start of the reaction will inhibit the forward reaction.

    • Recommended Solution: Ensure you are using anhydrous methanol and that your glassware is thoroughly dried before starting the reaction.[5]

  • Possible Cause 3: Inactive or Insufficient Catalyst.

    • Explanation: The acid catalyst (e.g., H₂SO₄) is crucial for protonating the carbonyl oxygen and making the carbonyl carbon more electrophilic. If the catalyst is old, degraded, or used in too small a quantity, the reaction rate will be impractically slow.

    • Recommended Solution: Use a fresh batch of concentrated sulfuric acid or another suitable strong acid catalyst like p-toluenesulfonic acid (p-TsOH).[7] A typical catalytic amount is about 10% of the molar quantity of the starting acid.[1]

  • Possible Cause 4: Suboptimal Reaction Conditions.

    • Explanation: The reaction requires sufficient thermal energy to overcome the activation barrier.

    • Recommended Solution: Ensure the reaction mixture is maintained at reflux temperature (around 65°C for methanol) for an adequate duration.[3] Monitor the reaction by TLC every few hours. If the starting material persists after several hours, consider extending the reflux time.[5]

Workflow for Troubleshooting Low Esterification Yield

Caption: Decision workflow for troubleshooting low ester yield.

Troubleshooting Guide: Selective Monomethylation

This is the most challenging step, where careful optimization is key to success.

Problem 2: Low Yield of the Desired Product and a Complex Product Mixture

Q: My methylation reaction results in a mixture of starting material, the desired mono-methylated product, and the di-methylated product. How can I improve the selectivity for the mono-methylated product?

A: Achieving high selectivity requires a delicate balance. Here are the key parameters to control:

  • Possible Cause 1: Incorrect Stoichiometry of Methylating Agent.

    • Explanation: Using too much methylating agent (like dimethyl sulfate or methyl iodide) will inevitably lead to over-methylation. Using too little will result in a large amount of unreacted starting material.

    • Recommended Solution: Start with a stoichiometric amount (1.0 equivalent) or even a slight sub-stoichiometric amount (e.g., 0.9 equivalents) of the methylating agent relative to the Methyl 3,5-dihydroxybenzoate.[4] This favors mono-methylation but will likely require careful purification to remove unreacted starting material.

  • Possible Cause 2: Reaction Temperature is Too High.

    • Explanation: Higher temperatures increase reaction rates but often decrease selectivity. The subtle differences in reactivity between the two hydroxyl groups are more pronounced at lower temperatures.

    • Recommended Solution: Lower the reaction temperature.[4] Running the reaction at room temperature or even cooler (e.g., 0-5°C) can significantly improve selectivity. This will likely increase the required reaction time, so diligent TLC monitoring is essential.

  • Possible Cause 3: Inappropriate Base or Solvent.

    • Explanation: The choice of base and solvent can influence the reactivity of the hydroxyl groups. A strong base like sodium hydride (NaH) might be too reactive and non-selective.

    • Recommended Solution: Use a milder base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or DMF.[8] The carbonate is strong enough to deprotonate the phenol but is less aggressive than hydrides or hydroxides, allowing for more controlled methylation.

Problem 3: Significant Amount of Over-Methylated Product (Methyl 3,5-dimethoxybenzoate)

Q: My main impurity is the di-methylated product. How can I specifically prevent its formation?

A: This is a direct consequence of the conditions being too harsh or the reaction running for too long.

  • Possible Cause 1: Excess of Methylating Agent or Prolonged Reaction Time.

    • Explanation: Even with 1.0 equivalent of methylating agent, some di-methylation can occur if the reaction is left for too long after the starting material has been consumed.

    • Recommended Solution: Monitor the reaction very closely using TLC.[4] The goal is to stop the reaction as soon as the spot for the starting material (Methyl 3,5-dihydroxybenzoate) has disappeared or reached a minimum, and before the spot for the di-methylated product becomes too intense. Quench the reaction promptly at this optimal point.

  • Possible Cause 2: Method of Reagent Addition.

    • Explanation: Adding the methylating agent all at once creates a high local concentration, which can promote di-methylation.

    • Recommended Solution: Add the methylating agent dropwise or in small portions over an extended period. This keeps the concentration of the methylating agent low and constant, favoring reaction at the most reactive site and giving you more control over the extent of the reaction.

Visualization of Product Formation Over Time

Caption: Reaction pathway showing desired and side products.

Experimental Protocols

Protocol 1: Fischer Esterification of 3,5-Dihydroxybenzoic Acid

This protocol details the synthesis of the intermediate, Methyl 3,5-dihydroxybenzoate.[1][3]

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dihydroxybenzoic acid (1.0 eq.).

  • Solvent Addition: Add anhydrous methanol (20 eq.). Stir the mixture until the acid is fully or mostly dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1 eq.) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 65°C) and maintain this temperature.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 30:70 ethyl acetate/hexane eluent). The reaction is typically complete within 2-4 hours when the starting acid spot is no longer visible.

  • Work-up: Cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst (caution: CO₂ evolution), and finally with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude Methyl 3,5-dihydroxybenzoate.

  • Purification: The crude product is often pure enough for the next step. If necessary, it can be purified by recrystallization or column chromatography.

Protocol 2: Selective Monomethylation of Methyl 3,5-dihydroxybenzoate

This protocol is optimized for selectivity towards the mono-methylated product.

  • Reaction Setup: In a flame-dried, three-neck round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 3,5-dihydroxybenzoate (1.0 eq.) in anhydrous acetone or DMF.

  • Base Addition: Add finely ground potassium carbonate (K₂CO₃, 1.5-2.0 eq.) to the solution. Stir the suspension vigorously for 15-20 minutes.

  • Methylating Agent Addition: Slowly add dimethyl sulfate (Me₂SO₄) or methyl iodide (MeI) (0.9-1.0 eq.) dropwise to the suspension at room temperature over 30-60 minutes.

  • Reaction: Allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction closely by TLC every 30-60 minutes. The goal is to stop the reaction when the desired product spot is at its maximum intensity and the starting material is minimal.

  • Quenching: Once the optimal point is reached, quench the reaction by filtering off the K₂CO₃ and pouring the filtrate into cold water.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product will be a mixture. It must be purified by column chromatography on silica gel. Use a gradient eluent system (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing the polarity) to carefully separate the unreacted starting material, the desired product, and the di-methylated byproduct.

Data Summary Table: Reagent Stoichiometry
Reaction StepStarting MaterialReagentStoichiometry (eq.)Role
Esterification 3,5-Dihydroxybenzoic AcidMethanol20Reactant & Solvent
Sulfuric Acid0.1Catalyst
Methylation Methyl 3,5-dihydroxybenzoatePotassium Carbonate1.5 - 2.0Base
Dimethyl Sulfate0.9 - 1.0Methylating Agent

References

  • Technical Support Center: Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzo
  • methyl 3-chloro-4-hydroxy-5-methoxybenzo
  • 3,5-Dihydroxybenzoic acid methyl ester | 2150-44-9 | FD22105 - Biosynth.
  • CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google P
  • Technical Support Center: Enhancing the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzo
  • Applications of Methyl 3-hydroxy-4,5-dimethoxybenzoate and Its Analogs in Organic Synthesis - Benchchem.
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. [Link]

  • THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZO
  • An In-Depth Technical Guide to Methyl 3-hydroxy-4,5-dimethoxybenzo
  • How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate? | ResearchGate. [Link]

  • Synthesis of methyl 3-hydroxybenzoate - PrepChem.com. [Link]

  • The synthesis of methyl 2-hydroxy-5-methoxy-3-methylbenzoate - ResearchGate. [Link]

  • Esterification not Working (Separation) : r/OrganicChemistry - Reddit. [Link]

  • Application Notes and Protocols for the Esterification of 3,5-Dimethoxybenzoic Acid - Benchchem.
  • Methyl 3,5-Dihydroxybenzoate | C8H8O4 - PubChem. [Link]

  • 3,5-Dihydroxybenzoic Acid | C7H6O4 - PubChem. [Link]

  • CN101391941A - The preparation method of 3,5-dihydroxybenzyl alcohol - Google P
  • 3,5-Dihydroxybenzoic Acid - Organic Syntheses Procedure. [Link]

  • 3,5-Dihydroxybenzoic Acid - Rupa Health. [Link]

Sources

Technical Support Center: Purification of Methyl 3-hydroxy-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 3-hydroxy-5-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this valuable synthetic intermediate. Our approach is rooted in fundamental chemical principles to empower you to not only follow protocols but also to troubleshoot and adapt them to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a crude sample of this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common pathway to this compound involves the esterification of 3-hydroxy-5-methoxybenzoic acid or the partial methylation of a dihydroxy-precursor. Based on these routes, the following impurities are commonly observed:

  • Unreacted Starting Materials: The most common impurities are residual starting materials. This could include 3-hydroxy-5-methoxybenzoic acid or methyl 3,5-dihydroxybenzoate.

  • Over-methylated Byproduct: If the synthesis involves methylation, the formation of Methyl 3,5-dimethoxybenzoate is a likely side product.

  • Isomeric Byproducts: Depending on the selectivity of the methylation, isomeric products such as Methyl 3-hydroxy-4,5-dimethoxybenzoate could be present, especially if the starting material contains isomeric impurities.[1]

  • Residual Reagents and Solvents: Reagents used in the synthesis, such as methylating agents or catalysts, and the reaction solvents may also be present in the crude product.

Q2: What are the primary methods for purifying crude this compound?

A2: The purification strategy should be chosen based on the nature and quantity of the impurities. The three most effective techniques are:

  • Acid-Base Extraction: This is a powerful liquid-liquid extraction technique to remove acidic or basic impurities. Since the target compound is a phenol, it is weakly acidic and can be separated from neutral impurities or more strongly acidic impurities like residual carboxylic acids.[2][3]

  • Recrystallization: This is an excellent method for removing small amounts of impurities and obtaining a highly crystalline, pure product, provided a suitable solvent system can be identified.[4]

  • Column Chromatography: This is the most versatile and powerful technique for separating compounds with different polarities. It is particularly effective for removing impurities with similar polarities to the desired product, such as isomeric byproducts.[2][4][5]

Q3: How can I monitor the effectiveness of my purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your purification in real-time.[1][2] It allows you to quickly assess the composition of your crude mixture and the purity of fractions from column chromatography or the final product after recrystallization. A common mobile phase for compounds of this type is a mixture of hexane and ethyl acetate. The spots can be visualized under UV light (254 nm). For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice.[1][5][6][7]

Troubleshooting Guides

Acid-Base Extraction Issues

Q: I performed an acid-base extraction, but my yield is very low. Where did my product go?

A: This is a common issue and can often be traced back to the pKa of the phenolic proton and the choice of base.

  • Causality: The acidity of phenols (pKa ≈ 10) is significantly lower than that of carboxylic acids (pKa ≈ 4-5).[8] A weak base like sodium bicarbonate (NaHCO₃) is not strong enough to deprotonate the phenol of this compound to a significant extent. Therefore, if you use sodium bicarbonate hoping to move your phenolic product into the aqueous layer, it will largely remain in the organic layer.

  • Solution: To extract the phenolic product into the aqueous layer, a stronger base like sodium hydroxide (NaOH) is required. Conversely, if you want to remove a carboxylic acid impurity without extracting your phenolic product, a wash with a sodium bicarbonate solution is the correct approach. After extraction with NaOH, the aqueous layer must be re-acidified (e.g., with HCl) to a pH below the pKa of the phenol to precipitate the product, which can then be collected by filtration or extracted back into an organic solvent.

Recrystallization Challenges

Q: I've dissolved my crude product in a hot solvent, but no crystals form upon cooling. What should I do?

A: This is a classic problem in recrystallization, usually stemming from one of two issues: either too much solvent was used, or the solution is supersaturated.

  • Causality & Solution for "Too Much Solvent": The principle of recrystallization relies on the compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold. If an excessive amount of solvent is used, the solution may not become saturated upon cooling, preventing crystallization.

    • Troubleshooting Step 1: Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.[9][10]

    • Troubleshooting Step 2: If scratching doesn't work, add a "seed crystal" of the pure compound, if available.[10]

    • Troubleshooting Step 3: If neither of the above works, it's highly likely you've used too much solvent. Gently heat the solution to boil off some of the solvent (in a fume hood) to increase the concentration of your compound and then allow it to cool again.[9][10]

  • Causality & Solution for "Oiling Out": Sometimes, instead of crystals, an oil separates from the solution. This often happens if the melting point of the compound is lower than the boiling point of the solvent, or if the compound is significantly impure.

    • Troubleshooting Step 1: Re-heat the solution until the oil redissolves.

    • Troubleshooting Step 2: Add a small amount of additional solvent to lower the saturation point.

    • Troubleshooting Step 3: Allow the solution to cool much more slowly. You can do this by placing the flask in a beaker of hot water and allowing the entire setup to cool to room temperature. This slower cooling process can favor the formation of a crystal lattice over oil droplets.[3][9][10]

Column Chromatography Problems

Q: My spots are all clustered at the top of the TLC plate. How do I get them to move?

A: This indicates that your eluent (solvent system) is not polar enough to move the compounds up the silica gel (a polar stationary phase).

  • Causality: In normal-phase chromatography, polar compounds adhere more strongly to the polar silica gel and require a more polar mobile phase to be eluted. Non-polar compounds are eluted more easily with a non-polar mobile phase.

  • Solution: You need to increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, you should increase the proportion of ethyl acetate. For example, if a 9:1 hexane:ethyl acetate mixture is not moving your compounds, try 8:2, then 7:3, and so on, until you achieve a retention factor (Rf) of ~0.3-0.4 for your target compound on the TLC plate.[2]

Q: My desired product and an impurity are not separating well on the column (they are co-eluting). How can I improve the resolution?

A: Poor resolution is a common challenge, especially with isomeric impurities. Here are several strategies to improve separation:

  • Causality & Solution:

    • Optimize the Solvent System: Fine-tuning the eluent is the first step. Sometimes, small changes in the solvent ratio can significantly impact separation. You can also try a different solvent system altogether (e.g., dichloromethane/methanol).

    • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar eluent to first elute any non-polar impurities, and then gradually increase the polarity of the eluent over time to elute your product, leaving more polar impurities behind.[2][4]

    • Improve Column Packing: A poorly packed column with air bubbles or channels will lead to poor separation. Ensure your silica gel is packed uniformly.

    • Sample Loading: Load your sample onto the column in a narrow band using a minimal amount of solvent. A diffuse starting band will lead to diffuse bands throughout the separation.

    • Column Dimensions: Use a longer, narrower column for difficult separations. This increases the surface area of the stationary phase and allows for better separation.

Data Presentation

Table 1: Potential Impurities and Analytical Observables
Impurity NamePotential SourceExpected Relative Polarity on TLC (vs. Product)Key Analytical Features
3-hydroxy-5-methoxybenzoic acidIncomplete esterificationMore PolarBroad -OH peak in ¹H NMR; different retention time in HPLC.[7]
Methyl 3,5-dihydroxybenzoateIncomplete methylationMore PolarTwo phenolic -OH signals in ¹H NMR; different HPLC retention time.
Methyl 3,5-dimethoxybenzoateOver-methylationLess PolarAbsence of phenolic -OH peak in ¹H NMR; distinct chemical shifts for methoxy groups.[1]
Isomeric Methyl BenzoatesImpure starting materials or side reactionsSimilarSubtle differences in ¹H and ¹³C NMR chemical shifts; may require optimized HPLC for separation.[1]
Table 2: Template for Recrystallization Solvent Screening
SolventSolubility at Room Temp. (e.g., 25°C)Solubility at Boiling PointCrystal Formation upon Cooling?Observations
Water
Ethanol
Methanol
Ethyl Acetate
Toluene
Hexane/Ethyl Acetate (mixture)
Methanol/Water (mixture)

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the weakly acidic this compound from neutral impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate, in a separatory funnel.

  • Extraction: Add an equal volume of a 1M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The deprotonated product (phenoxide salt) will be in the aqueous (bottom) layer, while neutral impurities will remain in the organic (top) layer.

  • Isolation of Neutral Impurities: Drain the aqueous layer into a flask. The remaining organic layer can be washed with brine, dried over anhydrous sodium sulfate, and evaporated to isolate any neutral impurities.

  • Reprotonation and Product Isolation: Cool the aqueous layer containing the phenoxide salt in an ice bath. Slowly add 6M HCl dropwise with stirring until the solution is acidic (test with pH paper). The protonated product should precipitate out of the solution.

  • Collection: Collect the purified solid product by vacuum filtration, washing with a small amount of cold water.

  • Drying: Dry the crystals in a vacuum oven at a low temperature.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Based on your screening (Table 2), choose a suitable solvent or solvent pair. For this example, we will use a methanol/water system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely.

  • Induce Saturation: While the solution is hot, add water dropwise until a slight cloudiness persists, indicating the solution is saturated. Add a few more drops of hot methanol to redissolve the precipitate.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol/water mixture to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Visualization of Workflows

Purification_Workflow cluster_start Initial State cluster_methods Purification Methods cluster_analysis In-Process Control cluster_end Final State Crude Crude Product (with impurities) Extraction Acid-Base Extraction Crude->Extraction Recrystal Recrystallization Crude->Recrystal Chroma Column Chromatography Crude->Chroma TLC TLC Analysis Extraction->TLC Recrystal->TLC Chroma->TLC Pure Pure Product TLC->Pure Fractions combined HPLC HPLC Purity Check Pure->HPLC

Caption: General purification workflow for this compound.

AcidBase_Logic cluster_bicarb Step 1: Bicarbonate Wash cluster_hydroxide Step 2: Hydroxide Wash Start Crude Mixture in Organic Solvent (Product + Neutral Impurity + Acid Impurity) Wash_Bicarb Add NaHCO3 (weak base) Start->Wash_Bicarb Layers_1 Separate Layers Wash_Bicarb->Layers_1 Aqueous_1 Aqueous Layer (Acid Impurity Salt) Layers_1->Aqueous_1 Organic_1 Organic Layer (Product + Neutral Impurity) Layers_1->Organic_1 Wash_Hydroxide Add NaOH (strong base) Organic_1->Wash_Hydroxide Layers_2 Separate Layers Wash_Hydroxide->Layers_2 Aqueous_2 Aqueous Layer (Product Salt) Layers_2->Aqueous_2 Organic_2 Organic Layer (Neutral Impurity) Layers_2->Organic_2 Acidify Acidify with HCl Aqueous_2->Acidify Pure_Product Pure Precipitated Product Acidify->Pure_Product

Caption: Logic diagram for purification using sequential acid-base extraction.

References

  • FooDB. (2011). Showing Compound methyl 4-hydroxy-3-methoxybenzoate (FDB029771). Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]

  • Biocyclopedia. (2026). Problems in recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Scaling Up the Synthesis of Methyl 3-hydroxy-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-hydroxy-5-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to address the specific challenges you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

The most common and cost-effective route starts with 3,5-dihydroxybenzoic acid. This involves a two-step process: first, the esterification of the carboxylic acid with methanol to form Methyl 3,5-dihydroxybenzoate, followed by a regioselective mono-methylation of one of the hydroxyl groups.

Q2: What are the primary challenges when scaling up this synthesis?

The main challenges include:

  • Controlling the Fischer Esterification Equilibrium: The acid-catalyzed esterification is a reversible reaction, and driving it to completion on a larger scale requires careful management of reaction conditions.[1][2]

  • Achieving Selective Mono-methylation: The two hydroxyl groups on Methyl 3,5-dihydroxybenzoate have similar reactivity, making the selective methylation of just one a significant hurdle. This can lead to a mixture of the starting material, the desired mono-methylated product, and the di-methylated byproduct (Methyl 3,5-dimethoxybenzoate).

  • Product Purification: Separating the desired product from unreacted starting materials and byproducts at a large scale can be challenging and may require optimization of crystallization or chromatography techniques.[3]

Q3: How can I monitor the progress of the reactions?

For laboratory-scale synthesis, Thin-Layer Chromatography (TLC) is a simple and effective method. For larger-scale production and more precise analysis, High-Performance Liquid Chromatography (HPLC) is recommended to quantify the starting material, desired product, and any byproducts.[4]

Troubleshooting Guide: Esterification of 3,5-Dihydroxybenzoic Acid

The first step in the synthesis is the Fischer esterification of 3,5-dihydroxybenzoic acid with methanol, typically catalyzed by a strong acid like sulfuric acid.[5]

Problem 1: Low yield of Methyl 3,5-dihydroxybenzoate.

  • Possible Cause 1: Reversible Reaction Equilibrium. The Fischer esterification is an equilibrium-limited reaction.[1][6] The water produced during the reaction can hydrolyze the ester back to the starting materials.

    • Solution: To shift the equilibrium towards the product, use a large excess of methanol, which serves as both a reactant and the solvent.[2][5] For larger-scale reactions, removing the water as it forms using a Dean-Stark apparatus with a suitable solvent like toluene can significantly improve the yield.[2]

  • Possible Cause 2: Inactive Catalyst. The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old or have absorbed moisture, reducing its activity.

    • Solution: Use a fresh batch of high-purity acid catalyst. Ensure all glassware is thoroughly dried before use to prevent introducing water into the reaction.[6]

  • Possible Cause 3: Insufficient Reaction Time or Temperature. The reaction may not have reached completion.

    • Solution: Monitor the reaction's progress using TLC or HPLC. If the starting material is still present after the initial reaction time, consider extending the reflux period.[6] Ensure the reaction is maintained at the correct reflux temperature.[7]

Decision Tree for Troubleshooting Low Esterification Yield

G start Low Yield of Methyl 3,5-dihydroxybenzoate check_sm Is starting material (SM) present in TLC/HPLC? start->check_sm yes_sm Yes check_sm->yes_sm Yes no_sm No check_sm->no_sm No cause_incomplete Possible Cause: Incomplete Reaction yes_sm->cause_incomplete check_side_products Are there significant side products observed? no_sm->check_side_products solution_incomplete Solutions: - Increase reflux time - Check reaction temperature - Use fresh, active catalyst - Use excess methanol cause_incomplete->solution_incomplete check_water Was water actively removed (e.g., Dean-Stark)? solution_incomplete->check_water yes_water Yes check_water->yes_water Yes no_water No check_water->no_water No yes_water->check_side_products cause_equilibrium Possible Cause: Equilibrium not shifted no_water->cause_equilibrium solution_equilibrium Solutions: - Use a large excess of methanol - Implement water removal (Dean-Stark) cause_equilibrium->solution_equilibrium yes_side Yes check_side_products->yes_side Yes no_side No check_side_products->no_side No cause_side Possible Cause: Side Reactions (e.g., polymerization) yes_side->cause_side other_issues Consider other issues: - Purity of starting materials - Loss during workup no_side->other_issues solution_side Solutions: - Use milder reaction conditions - Consider protecting groups if necessary cause_side->solution_side

Caption: Troubleshooting workflow for low esterification yield.

Troubleshooting Guide: Selective Mono-methylation

This step is critical and often presents the most significant challenge in the synthesis.

Problem 2: Low yield of the desired this compound and formation of Methyl 3,5-dimethoxybenzoate.

  • Possible Cause: Over-methylation. Using too much methylating agent or harsh reaction conditions can lead to the methylation of both hydroxyl groups.

    • Solution 1: Control Stoichiometry. Carefully control the stoichiometry of the methylating agent (e.g., dimethyl sulfate, methyl iodide). Start with one equivalent and monitor the reaction closely. It is often better to have some unreacted starting material than a large amount of the di-methylated byproduct, as the starting material is easier to separate.

    • Solution 2: Optimize Reaction Conditions. Lowering the reaction temperature can improve selectivity. A milder base or methylating agent can also be considered. For example, using dimethyl carbonate is a greener and often milder alternative to dimethyl sulfate.[4]

    • Solution 3: Slow Addition. Add the methylating agent slowly or dropwise to the reaction mixture to maintain a low concentration and favor mono-methylation.

Problem 3: Complex mixture of products and starting material.

  • Possible Cause: Non-selective reaction. The inherent similarity in the reactivity of the two hydroxyl groups makes achieving high selectivity difficult.

    • Solution: Use of Protecting Groups. For applications requiring very high purity, a protecting group strategy may be necessary. This would involve selectively protecting one hydroxyl group, methylating the other, and then deprotecting. While this adds steps to the synthesis, it provides much greater control over the regioselectivity.[8]

ParameterRecommendation for High SelectivityRationale
Methylating Agent Dimethyl carbonate (DMC) or methyl iodideDMC is a greener and often milder option. Methyl iodide can also be used with careful control.
Stoichiometry 1.0 - 1.1 equivalents of methylating agentMinimizes the formation of the di-methylated byproduct.
Base Potassium carbonate (K2CO3)A common and effective base for this type of reaction.
Temperature Room temperature to gentle heating (40-50 °C)Lower temperatures generally favor higher selectivity.
Addition Rate Slow, dropwise addition of the methylating agentMaintains a low concentration of the methylating agent, reducing the likelihood of di-methylation.
Monitoring Frequent TLC or HPLC analysisAllows for quenching the reaction once the optimal ratio of product to starting material is achieved.

Troubleshooting Guide: Purification and Scale-up

Problem 4: Difficulty in separating the product from starting material and byproducts.

  • Possible Cause: Similar polarities. The desired product, starting material, and di-methylated byproduct may have similar polarities, making separation by column chromatography difficult.[6]

    • Solution 1: Optimize Column Chromatography. Meticulously optimize the eluent system using TLC before attempting a large-scale column. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve separation.[3]

    • Solution 2: Recrystallization. If a suitable solvent system can be found, recrystallization is often a more scalable purification method than chromatography. Experiment with various solvents and solvent mixtures to find conditions where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution or are insoluble.

Problem 5: Product loss during workup.

  • Possible Cause: Inefficient extraction or handling. Phenolic compounds can be sensitive to pH changes and may be partially soluble in aqueous layers during extraction.

    • Solution: Ensure the pH is carefully controlled during the workup. Use a sufficient volume of organic solvent for extractions and perform multiple extractions to ensure complete recovery of the product. A final wash with brine can help to break up emulsions and remove residual water from the organic layer.[9]

Experimental Protocols

Protocol 1: Fischer Esterification of 3,5-Dihydroxybenzoic Acid

  • To a round-bottom flask equipped with a reflux condenser, add 3,5-dihydroxybenzoic acid (1 equivalent).

  • Add a large excess of anhydrous methanol (e.g., 10-20 equivalents), which will also act as the solvent.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) while stirring.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and finally with brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude Methyl 3,5-dihydroxybenzoate. The product can be purified by recrystallization if necessary.

Protocol 2: Selective Mono-methylation of Methyl 3,5-dihydroxybenzoate

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 3,5-dihydroxybenzoate (1 equivalent) in a suitable solvent such as acetone or DMF.

  • Add potassium carbonate (e.g., 1.5-2.0 equivalents) and stir the suspension at room temperature for 30 minutes.

  • Slowly add the methylating agent (e.g., dimethyl sulfate or methyl iodide, 1.0-1.1 equivalents) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 6-12 hours. Monitor the reaction closely by TLC.

  • Once the reaction has reached the desired conversion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product mixture.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound.

References

  • Technical Support Center: Scaling Up the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzo
  • Technical Support Center: Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzo
  • Technical Support Center: Enhancing the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzo
  • Technical Support Center: Purification of Crude Methyl 3-hydroxy-4,5-dimethoxybenzo
  • Methyl 3-hydroxy-4,5-dimethoxybenzoate: A Comprehensive Technical Guide for Researchers - Benchchem.
  • Application Note: Laboratory Protocol for the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzo
  • Methyl 3,5-dihydroxybenzo
  • Fischer–Speier esterific
  • An In-Depth Technical Guide to Methyl 3-hydroxy-4,5-dimethoxybenzo
  • How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate?
  • Methyl 3,5-dihydroxy-4-methoxybenzoate.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google P
  • The Fischer Esterific
  • Technical Support Center: Optimizing Fischer Esterific
  • Application Notes and Protocols for the Esterification of 3,5-Dimethoxybenzoic Acid - Benchchem.

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of Methyl 3-hydroxy-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required for the unambiguous structural elucidation of Methyl 3-hydroxy-5-methoxybenzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a self-validating and integrated analytical workflow. We will explore how complementary data from Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy are synthesized to confirm the molecular structure with a high degree of confidence.

The Elucidation Puzzle: An Integrated Approach

Structural elucidation is not a linear process but rather a puzzle where each analytical technique provides a unique set of clues. The confidence in a final structure is derived from the corroboration of data across multiple, orthogonal methods. For a molecule like this compound, with its distinct functional groups—a hydroxyl, an ether, an ester, and an aromatic ring—a multi-faceted approach is essential. Our strategy begins with determining the molecular mass and formula, proceeds to identify the functional groups present, and culminates in mapping the precise connectivity of every atom in the molecule.

The following diagram illustrates the logical workflow, emphasizing the interplay between different analytical techniques.

G cluster_3 Final Confirmation MS Mass Spectrometry (MS) IR Infrared (IR) Spectroscopy MS->IR NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D) MS->NMR Molecular Formula provides constraint for NMR assignments Structure Confirmed Structure: This compound MS->Structure IR->NMR IR->Structure NMR->Structure Defines atom-to-atom connectivity and final structure

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): Defining the Molecular Blueprint

Expertise & Causality: We begin with Mass Spectrometry as our primary objective is to determine the molecular weight and, ideally, the molecular formula of the analyte. This information is the foundational blueprint upon which all subsequent data is interpreted. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable choice for a relatively volatile and thermally stable molecule like this compound. We select Electron Ionization (EI) to induce fragmentation, which provides valuable structural clues that act as a preliminary confirmation of the molecule's substructures.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a volatile organic solvent such as ethyl acetate or methanol.

  • Instrument: Utilize a GC-MS system equipped with a capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400. This range comfortably covers the expected molecular weight and its fragments.[1]

  • Data Analysis: Analyze the mass spectrum of the chromatographic peak corresponding to the compound. Identify the molecular ion (M⁺) and major fragment ions. Compare the fragmentation pattern against spectral libraries or predict it based on chemical principles.

Expected Data & Interpretation

The molecular formula for this compound is C₉H₁₀O₄, giving it a molecular weight of 182.17 g/mol . The high-resolution mass spectrum should confirm this exact mass.

m/z (Mass-to-Charge)Ion IdentityInterpretation
182[M]⁺Molecular Ion: Confirms the molecular weight of the compound.
151[M - OCH₃]⁺Loss of the methoxy radical from the ester group, a very common fragmentation pathway for methyl esters.[2]
123[M - COOCH₃]⁺Loss of the entire carbomethoxy group.
108[M - COOCH₃ - CH₃]⁺Subsequent loss of a methyl radical from the remaining methoxy group.

The predicted fragmentation pattern provides strong evidence for the presence of both a methyl ester and a methoxy group.

G M [C₉H₁₀O₄]⁺˙ m/z = 182 (Molecular Ion) F1 [C₈H₇O₃]⁺ m/z = 151 M->F1 - •OCH₃ F2 [C₇H₇O₂]⁺ m/z = 123 M->F2 - •COOCH₃

Caption: Predicted EI fragmentation of the target molecule.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: With the molecular formula established, IR spectroscopy is employed to rapidly and non-destructively identify the functional groups present. This technique is highly specific for covalent bonds with a dipole moment. For our target molecule, we expect to see characteristic absorptions for the hydroxyl (O-H), ester carbonyl (C=O), and ether (C-O) groups. Attenuated Total Reflectance (ATR) is chosen as the sampling technique due to its simplicity and minimal sample preparation requirements for solid samples.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).[1]

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and crystal absorbances.[1]

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring full contact.

  • Data Acquisition: Apply pressure using the pressure arm to ensure good contact. Record the spectrum, typically co-adding 16-32 scans over a range of 4000-400 cm⁻¹ to achieve a high signal-to-noise ratio.[1]

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Expected Data & Interpretation

The IR spectrum provides a "fingerprint" of the molecule's functional groups. Data for a structurally similar compound, methyl-3,5-dihydroxy-4-methoxybenzoate, shows strong bands at 3367 cm⁻¹ (OH) and 1586 cm⁻¹ (R-O-C=O), which guides our expectations.[3]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupInterpretation
~3300-3500 (broad)O-H stretchPhenolic HydroxylThe broadness indicates hydrogen bonding. Confirms the presence of the -OH group.
~1700-1725C=O stretchEster CarbonylA strong, sharp absorption characteristic of the ester functional group.
~1580-1600 & ~1450-1500C=C stretchAromatic RingMultiple sharp bands confirming the presence of the benzene ring.
~1200-1300 & ~1000-1100C-O stretchEster & EtherStrong absorptions corresponding to the C-O single bonds of the ester and methoxy groups.

The presence of these distinct bands provides orthogonal confirmation of the functional groups suggested by the molecular formula and MS fragmentation data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information on the chemical environment, quantity, and connectivity of ¹H and ¹³C atoms. We perform both ¹³C and ¹H NMR experiments to build a complete carbon-hydrogen framework. Deuterated chloroform (CDCl₃) is a common initial choice for a solvent, but if the phenolic proton is of interest, DMSO-d₆ would be a better alternative as it slows the proton exchange.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[1]

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for better signal dispersion.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire 8-16 scans with a relaxation delay of 1-2 seconds.

    • The spectral width should cover 0-12 ppm.[1]

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse experiment to simplify the spectrum to single lines for each carbon.

    • A higher number of scans (e.g., 128 to 1024) is required due to the low natural abundance of ¹³C.

    • The spectral width should cover 0-200 ppm.[1]

  • Data Processing: The raw data (FID) is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

Expected ¹³C NMR Data & Interpretation

The structure has 9 unique carbon atoms, so we expect to see 9 distinct signals in the proton-decoupled ¹³C NMR spectrum.

Predicted δ (ppm)Carbon AssignmentInterpretation
~167C=OEster carbonyl carbon, highly deshielded.
~160C-O (aromatic)Aromatic carbon attached to the methoxy group.
~157C-OH (aromatic)Aromatic carbon attached to the hydroxyl group.
~132C-C=O (aromatic)Aromatic carbon attached to the ester group.
~108C-H (aromatic)Aromatic carbon ortho to both oxygen substituents.
~107C-H (aromatic)Aromatic carbon para to the hydroxyl group.
~102C-H (aromatic)Aromatic carbon para to the methoxy group.
~56-OCH₃Methoxy carbon.
~52-COOCH₃Ester methyl carbon.
Expected ¹H NMR Data & Interpretation

The ¹H NMR spectrum provides the most detailed structural information through chemical shifts, integration (proton count), and splitting patterns (neighboring protons). We expect 5 distinct signals.

Predicted δ (ppm)MultiplicityIntegrationProton AssignmentInterpretation
~7.1Doublet of doublets (dd) or Triplet (t)1HH-6Deshielded aromatic proton ortho to the ester.
~6.7Doublet of doublets (dd) or Triplet (t)1HH-4Aromatic proton between the two oxygen groups.
~6.5Doublet of doublets (dd) or Triplet (t)1HH-2Aromatic proton ortho to the hydroxyl group.
~5.5Broad singlet1H-OHPhenolic proton; position is concentration-dependent and it will exchange with D₂O.
~3.9Singlet3H-COOCH₃Methyl ester protons; singlet as there are no adjacent protons.
~3.8Singlet3H-OCH₃Methoxy protons; singlet.

Note: The exact chemical shifts and multiplicities of the aromatic protons (H-2, H-4, H-6) depend on the coupling constants between them.

G cluster_0 img H2 H-2 (~6.5 ppm) H6 H-6 (~7.1 ppm) H4 H-4 (~6.7 ppm) OH -OH (~5.5 ppm) OMe -OCH₃ (~3.8 ppm) COOMe -COOCH₃ (~3.9 ppm)

Sources

A Senior Application Scientist's Guide to Differentiating Methyl 3-hydroxy-5-methoxybenzoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Identical Formulas

In the fields of pharmaceutical development, natural product chemistry, and materials science, the precise structural elucidation of a molecule is non-negotiable. A minor change in the substitution pattern on an aromatic ring can drastically alter a compound's biological activity, toxicity, and physical properties. This guide addresses a common analytical challenge: the unambiguous identification of Methyl 3-hydroxy-5-methoxybenzoate and its constitutional isomers, Methyl 4-hydroxy-3-methoxybenzoate (Methyl vanillate) and Methyl 3-hydroxy-4-methoxybenzoate (Methyl isovanillate). All three share the same molecular formula (C₉H₁₀O₄) and molecular weight (182.17 g/mol ), making them indistinguishable by low-resolution mass spectrometry alone.[1]

The synthesis of one isomer can often produce others as process-related impurities, necessitating robust analytical methods to confirm the identity and purity of the target molecule. This guide provides a multi-faceted analytical strategy, grounded in the principles of chromatography and spectroscopy, to confidently differentiate these closely related compounds. We will explore the causality behind our choice of analytical techniques and experimental parameters, providing a self-validating workflow for researchers.

The Isomeric Contenders: A Structural Overview

Before delving into the analytical techniques, it is crucial to visualize the structural differences that we aim to exploit. The position of the hydroxyl (-OH) and methoxy (-OCH₃) groups on the benzoate ring dictates the molecule's symmetry and the electronic environment of each atom, which are the keys to their differentiation.

  • Target Compound: this compound

  • Isomer 1: Methyl 4-hydroxy-3-methoxybenzoate (Methyl vanillate)

  • Isomer 2: Methyl 3-hydroxy-4-methoxybenzoate (Methyl isovanillate)

The Analytical Blueprint: A Multi-Technique Approach

No single technique is sufficient for absolute confirmation. A robust identification strategy relies on the convergence of data from orthogonal methods. Our approach combines the separatory power of chromatography with the detailed structural insights from spectroscopy.

Caption: Integrated workflow for isomer separation and identification.

High-Performance Liquid Chromatography (HPLC): The Separation Engine

Expertise & Experience: The first step in analyzing a potential mixture of isomers is to separate them. HPLC is the ideal tool for this, as the subtle differences in polarity between the isomers can be exploited to achieve baseline resolution. The choice of stationary phase is critical. While a standard C18 column can work, a Phenyl-Hexyl phase is often superior for aromatic positional isomers.[2] The phenyl groups in the stationary phase induce π-π interactions with the aromatic rings of the analytes, providing an additional separation mechanism beyond simple hydrophobicity that enhances selectivity for this specific challenge.[2]

Experimental Protocol: HPLC Separation
  • System: HPLC with UV-Vis Detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 20% B, increase linearly to 50% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 50:50 Water:Acetonitrile.

Expected Data & Interpretation

The elution order is determined by polarity. The hydroxyl group is more polar than the methoxy group. Isomers with a more exposed or less sterically hindered hydroxyl group will interact more strongly with the polar mobile phase, generally leading to earlier elution in reversed-phase chromatography.

CompoundExpected Relative Retention Time (RRT)Rationale for Elution Order
Methyl 3-hydroxy-4-methoxybenzoate ~0.95The hydroxyl and methoxy groups are adjacent, potentially leading to intramolecular hydrogen bonding, which can reduce overall polarity and increase retention.
Methyl 4-hydroxy-3-methoxybenzoate ~1.00This isomer often serves as a good reference point. Its polarity is intermediate.
This compound ~0.90The hydroxyl group is less sterically hindered compared to the other isomers, making it slightly more polar and likely to elute first.

Note: Actual retention times will vary between systems. The key is the reproducible elution order and separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

Expertise & Experience: NMR spectroscopy is the most powerful technique for distinguishing constitutional isomers, as it provides direct information about the chemical environment and connectivity of atoms.[3][4] For aromatic systems, the splitting patterns (spin-spin coupling) and chemical shifts of the protons on the benzene ring provide a unique fingerprint for the substitution pattern.

¹H NMR: Decoding the Aromatic Region

The key to differentiation lies in the aromatic region (δ 6.5-8.0 ppm). The symmetry and electronic effects of the -OH and -OCH₃ groups create distinct patterns.

  • This compound: Due to its C₂ᵥ symmetry, we expect three distinct signals in the aromatic region. The protons at C2 and C6 are chemically equivalent, as are the protons at C4. This results in a simplified spectrum compared to its isomers.

  • Methyl 4-hydroxy-3-methoxybenzoate & Methyl 3-hydroxy-4-methoxybenzoate: Both lack symmetry and will therefore show three distinct signals for the three aromatic protons, creating a more complex ABC spin system. The specific chemical shifts and coupling constants will differ due to the varied electronic influence of the substituents on each proton.

Experimental Protocol: NMR Analysis
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve ~10 mg of the isolated isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5]

  • ¹H NMR Acquisition:

    • Acquire 16-32 scans.

    • Use a standard 30-degree pulse.

    • Set a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire 1024 or more scans using a proton-decoupled pulse sequence.

    • Set a relaxation delay of 5 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.

Predicted Spectroscopic Data
CompoundAromatic ¹H NMR (Predicted, ppm)Aromatic ¹³C NMR (Predicted Signals)Key Differentiating Feature
This compound δ ~7.0 (t, 1H), δ ~6.6 (d, 2H)6 signalsSymmetry: Only 2 signals in the aromatic proton region (a triplet and a doublet integrating to 2H). Fewer than 8 total carbon signals due to equivalence.
Methyl 4-hydroxy-3-methoxybenzoate δ ~7.5 (d, 1H), δ ~7.4 (dd, 1H), δ ~6.9 (d, 1H)8 signalsAsymmetry: Three distinct aromatic proton signals. The proton ortho to the ester group (C2) is typically the most downfield.
Methyl 3-hydroxy-4-methoxybenzoate δ ~7.4 (d, 1H), δ ~7.3 (dd, 1H), δ ~6.8 (d, 1H)8 signalsAsymmetry: Three distinct aromatic proton signals, but with chemical shifts different from the vanillate isomer due to the swapped substituent positions.

Mass Spectrometry (MS): Confirming Identity and Fragmentation

Expertise & Experience: When coupled with a separation technique like Gas Chromatography (GC-MS) or HPLC (LC-MS), mass spectrometry confirms the molecular weight of the separated isomers is indeed 182.17 Da. While the isomers will have the same molecular ion peak, their fragmentation patterns under electron ionization (EI) can show subtle, reproducible differences. The stability of the resulting fragment ions, which is influenced by the substituent positions, governs these differences.[6]

Experimental Protocol: GC-MS Analysis
  • System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm).[5]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 100 °C, hold for 1 min, then ramp to 250 °C at 15 °C/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 250.

Expected Fragmentation Data

All isomers will show a molecular ion [M]⁺ at m/z 182. The key is the relative abundance of the major fragment ions.

m/zFragment IdentityExpected Relative Abundance TrendRationale
182 [M]⁺ -Molecular Ion
151 [M - OCH₃]⁺ Highest in Methyl 4-hydroxy-3-methoxybenzoate Loss of the methoxy radical is a very common fragmentation pathway. The resulting acylium ion is well-stabilized.[7][8]
123 [M - COOCH₃]⁺ Often prominent Loss of the entire methyl ester group as a radical.

Note: Distinguishing isomers by EI-MS alone is challenging and should always be used in conjunction with NMR and chromatography.

Conclusion: A Validated, Multi-Pronged Strategy

Confirming the identity of this compound against its constitutional isomers is a task that demands a rigorous, multi-technique approach. A summary of the conclusive evidence for each isomer is as follows:

  • This compound: Elutes distinctly in HPLC and shows a simplified, symmetrical pattern in the ¹H NMR aromatic region (one triplet, one doublet for 2H).

  • Methyl 4-hydroxy-3-methoxybenzoate (Methyl vanillate): Shows a unique retention time and a complex, asymmetric ¹H NMR spectrum with three distinct aromatic signals. Its mass spectrum often shows a particularly abundant [M-OCH₃]⁺ fragment at m/z 151.

  • Methyl 3-hydroxy-4-methoxybenzoate (Methyl isovanillate): Separates from the other two isomers by HPLC and displays an asymmetric ¹H NMR spectrum with chemical shifts and coupling constants that are distinct from Methyl vanillate.

By systematically applying the workflow of Separation (HPLC) → Identification (NMR) → Confirmation (MS) , researchers and drug development professionals can eliminate ambiguity, ensure the purity of their materials, and build a foundation of trustworthy data for their work.

References

  • BenchChem (2025).Cross-Referencing Spectroscopic Data of Methyl 3-hydroxy-4,5-dimethoxybenzoate: A Comparative Guide for Researchers. Benchchem.
  • Patsnap Eureka (2025).GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Patsnap Eureka.
  • Solubility of Things (n.d.).Vanillic acid methyl ester. Solubility of Things.
  • Pharmacy 180 (n.d.).Fragmentation Processes - Structure Determination of Organic Compounds. Pharmacy 180.
  • MicroSolv (2025).Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv.
  • Creative Biostructure (n.d.).How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure.
  • Oxford Instruments Magnetic Resonance (n.d.).Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments.
  • PubChem (n.d.). this compound. National Center for Biotechnology Information. Available at: [Link]

  • PubChem (n.d.). Methyl Vanillate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem (n.d.). Methyl 3-hydroxy-4-methoxybenzoate. National Center for Biotechnology Information. Available at: [Link]

  • Doc Brown's Chemistry (2025).mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. Doc Brown's Chemistry.

Sources

A Comparative Guide to Methyl 3-hydroxy-5-methoxybenzoate and Other Phenolic Esters for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Phenolic esters represent a significant class of compounds in the realms of drug development, cosmetics, and food science. Their inherent chemical structures, featuring a hydroxyl group attached to an aromatic ring, bestow upon them a range of biological activities, most notably antioxidant and antimicrobial properties. The ester functional group further modulates their physicochemical characteristics, such as lipophilicity and stability, which are critical for bioavailability and formulation.[1] This guide provides an in-depth comparison of Methyl 3-hydroxy-5-methoxybenzoate with other structurally related and commercially significant phenolic esters. We will delve into their synthesis, physicochemical properties, and biological performance, supported by experimental data, to offer a clear perspective for researchers and drug development professionals.

Profile of the Target Compound: this compound

This compound (CAS 19520-74-2) is a substituted methyl benzoate. While not as extensively studied as some of its isomers, its unique substitution pattern warrants investigation.

Chemical Structure and Properties:

The arrangement of a hydroxyl and a methoxy group at the meta positions relative to the methyl ester group is a key structural feature. This substitution influences the electronic environment of the aromatic ring and the reactivity of the phenolic proton.

PropertyValueReference
Molecular Formula C₉H₁₀O₄[2]
Molecular Weight 182.18 g/mol [2]
Melting Point 94-95 °C[3]
Boiling Point 328.3±22.0 °C at 760 mmHg[3]
Appearance Solid[3][4]

Biological Activity:

Specific quantitative data on the antioxidant and antimicrobial activity of this compound is limited in peer-reviewed literature. However, some studies suggest potential bioactivity. It has been reported to be a benzoylated meroterpenoid biosynthesized from geranyl and malonate and has shown activity in HepG2 human hepatoblastoma cells, including the inhibition of HMG-CoA reductase and the induction of apoptosis.[5] These preliminary findings suggest a potential for this molecule in cancer research and cholesterol metabolism studies, though further validation is required.

Profiles of Comparator Phenolic Esters

To better understand the potential of this compound, we will compare it against four other phenolic esters. These have been selected based on structural similarity or their widespread use and well-documented properties.

Methyl 3,5-dihydroxybenzoate

A closely related analogue, this compound features two hydroxyl groups, which is expected to significantly influence its antioxidant potential.

  • Structure: C₈H₈O₄

  • Key Properties: Melting point of 167-170 °C, slightly soluble in water.[6][7]

  • Applications: Primarily used as a precursor in the synthesis of more complex molecules like cored dendrimers.[7]

Methyl Salicylate (Methyl 2-hydroxybenzoate)

Commonly known as oil of wintergreen, it is an ortho-substituted phenolic ester with extensive applications.

  • Structure: C₈H₈O₃

  • Key Properties: A colorless, viscous liquid with a characteristic sweet odor.[7]

  • Applications: Widely used as a topical analgesic for muscle pain, a flavoring agent, and a fragrance.[7][8] It exhibits anti-inflammatory properties by metabolizing into salicylic acid, a known NSAID.[9] Its antimicrobial activity has been documented against various bacteria and yeasts.[10][11]

Methyl Paraben (Methyl 4-hydroxybenzoate)

A para-substituted ester, it is one of the most common preservatives in the cosmetic, pharmaceutical, and food industries.

  • Structure: C₈H₈O₃

  • Key Properties: Colorless crystals or a white crystalline powder.[5]

  • Applications: Its primary use is as an antimicrobial and antifungal agent.[5][12] It is effective over a broad pH range.[6] Some studies suggest it also possesses antioxidant and neuroprotective properties.[13][14]

Methyl 3-hydroxy-4,5-dimethoxybenzoate (Isomer)

This isomer of a closely related compound to our target molecule provides valuable insight into how substituent placement affects activity.

  • Structure: C₁₀H₁₂O₅

  • Key Properties: A gallic acid derivative found in plants like Pinus sylvestris.[8]

  • Applications: It has demonstrated notable antibacterial and antioxidant properties.[8]

Comparative Analysis

The subtle differences in the number and position of hydroxyl and methoxy groups on the benzene ring lead to significant variations in the physicochemical and biological properties of these esters.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the selected phenolic esters.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound C₉H₁₀O₄182.1894-95
Methyl 3,5-dihydroxybenzoate C₈H₈O₄168.15167-170
Methyl Salicylate C₈H₈O₃152.15-8.6
Methyl Paraben C₈H₈O₃152.15125-128
Methyl 3-hydroxy-4,5-dimethoxybenzoate C₁₀H₁₂O₅212.20Not specified

Causality: The higher melting point of Methyl 3,5-dihydroxybenzoate and Methyl Paraben compared to Methyl Salicylate can be attributed to stronger intermolecular hydrogen bonding capabilities. The presence of two hydroxyl groups in Methyl 3,5-dihydroxybenzoate allows for a more extensive hydrogen-bonding network.

Comparative Biological Performance

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy, with lower values indicating higher potency.

CompoundTest OrganismMICReference
This compound -Data not available-
Methyl Salicylate M. tuberculosis250 µg/mL[15]
S. aureus & E. coli>1000 µg/mL[15]
Methyl Paraben S. aureus>1600 µg/mL[16]
E. coli>512 µg/mL[17]
Methyl 3-hydroxy-4,5-dimethoxybenzoate S. aureus5 mg/mL[15]
B. subtilis20 mg/mL[15]
E. coli10 mg/mL[15]

Field Insights: Methyl Paraben's extensive use as a preservative stems from its broad-spectrum activity against fungi and bacteria.[12] The antimicrobial effect of phenolic compounds generally increases with the length of the alkyl chain of the ester, but also depends on the substitution pattern on the ring. The data for Methyl 3-hydroxy-4,5-dimethoxybenzoate suggests that our target compound, this compound, may also possess antimicrobial properties, though likely moderate.

Antioxidant activity is often quantified by the half-maximal inhibitory concentration (IC50) in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC50 value signifies greater antioxidant potency.

CompoundAntioxidant Activity (DPPH Assay)Reference
This compound Data not available-
Methyl Salicylate Possesses radical scavenging capacity[18]
Methyl Paraben Exhibits potent antioxidant properties[14]
Methyl 3-hydroxy-4,5-dimethoxybenzoate Described as having antioxidant properties[8]
3,4-dihydroxy-5-methoxybenzoic acid methyl ester Has antioxidant properties that protect neuronal cells[19]

Mechanistic Causality: The antioxidant activity of phenolic compounds is primarily due to the ability of the phenolic hydroxyl group to donate a hydrogen atom to stabilize free radicals.[8] The resulting phenoxyl radical is stabilized by resonance. The number and position of hydroxyl groups are critical; compounds with multiple hydroxyl groups, particularly in ortho or para positions, often exhibit enhanced antioxidant activity. Based on its structure, this compound is expected to have antioxidant capabilities, though likely less potent than di- or tri-hydroxylated analogues.

Visualizations and Methodologies

Comparative Chemical Structures

G cluster_0 This compound cluster_1 Methyl 3,5-dihydroxybenzoate cluster_2 Methyl Salicylate cluster_3 Methyl Paraben cluster_4 Methyl 3-hydroxy-4,5-dimethoxybenzoate a a b b c c d d e e G start 3-Hydroxy-5-methoxybenzoic Acid + Methanol catalyst Acid Catalyst (e.g., H₂SO₄) start->catalyst Add reflux Reflux catalyst->reflux Heat workup Aqueous Workup (Neutralization & Extraction) reflux->workup Cool & Process purify Purification (e.g., Recrystallization, Column Chromatography) workup->purify product This compound purify->product

Caption: A typical workflow for the synthesis of phenolic esters.

Antioxidant Mechanism of Phenolic Compounds

The primary antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical.

G Phenolic Compound (Ar-OH) Phenolic Compound (Ar-OH) Phenoxyl Radical (Ar-O•) Phenoxyl Radical (Ar-O•) Phenolic Compound (Ar-OH)->Phenoxyl Radical (Ar-O•) H• donation Neutralized Molecule (R-H) Neutralized Molecule (R-H) Phenolic Compound (Ar-OH)->Neutralized Molecule (R-H) Free Radical (R•) Free Radical (R•) Free Radical (R•)->Phenoxyl Radical (Ar-O•) Free Radical (R•)->Neutralized Molecule (R-H) H• acceptance

Caption: Hydrogen atom donation by a phenolic antioxidant.

Experimental Protocols

To ensure reproducibility and standardization, detailed experimental protocols for assessing the key biological activities are provided below.

Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard method for determining antioxidant capacity in a 96-well plate format.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be made fresh and kept in the dark.

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in methanol.

    • Prepare a stock solution of a standard antioxidant, such as ascorbic acid or Trolox (e.g., 1 mg/mL), in methanol.

  • Assay Procedure:

    • Create serial dilutions of the test compound and the standard in methanol to obtain a range of concentrations.

    • In a 96-well microplate, add 100 µL of each dilution of the test compounds and standard to separate wells in triplicate.

    • Add 100 µL of methanol to triplicate wells to serve as a negative control.

    • Initiate the reaction by adding 100 µL of the 0.1 mM DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of scavenging activity against the concentration of the test compound and determine the IC50 value.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining antimicrobial susceptibility.

  • Preparation of Inoculum:

    • Culture the test microorganism overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Dilute the overnight culture to achieve a standardized concentration (e.g., approximately 5 x 10⁵ CFU/mL).

  • Assay Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO), ensuring it is soluble.

    • In a sterile 96-well microplate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the stock solution of the test compound to the first well and perform twofold serial dilutions across the plate.

    • Add 10 µL of the standardized inoculum to each well.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

This guide provides a comparative analysis of this compound with other key phenolic esters. While there is a notable lack of extensive biological data for this compound itself, the information available for its structural analogues, particularly its isomers, allows for informed hypotheses about its potential activities.

  • Anticipated Properties: Based on its structure, this compound is likely to possess moderate antioxidant and antimicrobial properties. The single hydroxyl group suggests it may be less potent as an antioxidant than dihydroxy-substituted compounds.

  • Future Research: The preliminary data suggesting activity against HMG-CoA reductase and induction of apoptosis in cancer cells are particularly intriguing and warrant significant further investigation. [5]There is a clear need for systematic evaluation of its antimicrobial spectrum and antioxidant capacity using standardized assays.

By providing this comparative context and detailed experimental methodologies, we hope to facilitate further research into this promising, yet understudied, phenolic ester.

References

  • CAS 19520-74-2: Benzoic acid, 3-hydroxy-5-methoxy-, methyl ester - CymitQuimica. (n.d.). CymitQuimica. Retrieved January 5, 2026, from https://www.cymitquimica.com/cas/19520-74-2
  • Methyl 3,5-dihydroxybenzoate - ChemBK. (2024, April 9). ChemBK. Retrieved January 5, 2026, from https://www.chembk.
  • 3,4-DIHYDROXY-5-METHOXYBENZOIC ACID METHYL ESTER | 3934-86-9. (n.d.). ChemicalBook. Retrieved January 5, 2026, from https://www.chemicalbook.com/ProductChemicalPropertiesCB9782057.htm
  • Methyl 3,5-dihydroxybenzoate | 2150-44-9 - ChemicalBook. (2025, July 24). ChemicalBook. Retrieved January 5, 2026, from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0258758.htm
  • This compound - CymitQuimica. (n.d.). CymitQuimica. Retrieved January 5, 2026, from https://www.cymitquimica.com/3d-uaa52074
  • ANTIMICROBIAL EFFICACY OF THE METHYLPARABEN AND BENZOATE SODIUM AGAINST SELECTED STANDARD MICROORGANISMS, CLINICAL AND ENVIRONME - CIBTech. (n.d.). CIBTech. Retrieved January 5, 2026, from http://www.cibtech.org/J-PHARMACEUTICAL-SCIENCES/PUBLICATIONS/2014/Vol-3-No-1/JPS-010-074-S-Z-014-ANTI-MICROBIAL.pdf
  • Methyl 3-hydroxy-4,5-dimethoxybenzoate | Antioxidant - TargetMol. (n.d.). TargetMol. Retrieved January 5, 2026, from https://www.targetmol.
  • Bacterial Toxicity Testing and Antibacterial Activity of Parabens - ResearchGate. (n.d.). ResearchGate. Retrieved January 5, 2026, from https://www.researchgate.net/publication/329977827_Bacterial_Toxicity_Testing_and_Antibacterial_Activity_of_Parabens
  • Methyl 3,5-Dihydroxybenzoate | C8H8O4 | CID 75076 - PubChem. (n.d.). PubChem. Retrieved January 5, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/75076
  • Methyl 3,5-dihydroxybenzoate 97 2150-44-9 - Sigma-Aldrich. (n.d.). Sigma-Aldrich. Retrieved January 5, 2026, from https://www.sigmaaldrich.com/US/en/product/aldrich/159603
  • Minimal inhibitory concentration (MIC) of KR-12-pa, methylparaben,... - ResearchGate. (n.d.). ResearchGate. Retrieved January 5, 2026, from https://www.researchgate.net/figure/Minimal-inhibitory-concentration-MIC-of-KR-12-pa-methylparaben-Scutellaria_tbl3_330058912
  • A Preliminary Investigation on the Antimicrobial Activity of Listerine®, Its Components, and of Mixtures Thereof - PubMed. (n.d.). PubMed. Retrieved January 5, 2026, from https://pubmed.ncbi.nlm.nih.gov/26435474/
  • Effect of Salicylic Acid and Methyl Salicylate Treatment on Polyphenol Metabolites and Bioactive Properties of Mung Bean (Vigna - CABI Digital Library. (n.d.). CABI Digital Library. Retrieved January 5, 2026, from https://www.cabidigitallibrary.org/doi/full/10.55520/j.aass.2022.10.2.19
  • Antibacterial Activity of the Mixed Systems Containing 1,2-Dodecanediol against Staphylococcus aureus and Staphylococcus epidermidis - J-Stage. (n.d.). J-Stage. Retrieved January 5, 2026, from https://www.jstage.jst.go.jp/article/j SCCJ/53/3/53_185/_pdf
  • Parabens as antimicrobial preservatives in creams - PubMed. (n.d.). PubMed. Retrieved January 5, 2026, from https://pubmed.ncbi.nlm.nih.gov/2884657/
  • Evaluation of the Antimicrobial Activity of Some Components of the Essential Oils of Plants Used in the Traditional Medicine of the Tehuacán-Cuicatlán Valley, Puebla, México - NIH. (2021, March 12). NIH. Retrieved January 5, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7999812/
  • IC 50 Values for radical scavenging activities of the tested compounds and commercial antioxidants BHA and BHT … - ResearchGate. (n.d.). ResearchGate. Retrieved January 5, 2026, from https://www.researchgate.net/figure/IC-50-Values-for-radical-scavenging-activities-of-the-tested-compounds-and-commercial_tbl5_230616140
  • This compound, min 97%, 100 mg. (n.d.). HDH Pharma. Retrieved January 5, 2026, from https://hdhpharma.
  • Salicylate Reduces Susceptibility of Mycobacterium tuberculosis to Multiple Antituberculosis Drugs - PMC - NIH. (n.d.). NIH. Retrieved January 5, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC90656/
  • 3-Hydroxy-4-methoxybenzoic acid methyl ester - Chem-Impex. (n.d.). Chem-Impex. Retrieved January 5, 2026, from https://www.chemimpex.com/products/01511
  • Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus - MDPI. (2022, October 6). MDPI. Retrieved January 5, 2026, from https://www.mdpi.com/2079-4991/12/20/3527
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan Journal of Chemistry. (n.d.). Rasayan Journal of Chemistry. Retrieved January 5, 2026, from https://rasayanjournal.co.in/admin/php/upload/24_pdf.pdf
  • This compound | 19520-74-2 - Sigma-Aldrich. (n.d.). Sigma-Aldrich. Retrieved January 5, 2026, from https://www.sigmaaldrich.com/US/en/product/chemscene/cs-0098715
  • Anti-biofilm activity of hydrogel coatings containing eugenol-NE and... - ResearchGate. (n.d.). ResearchGate. Retrieved January 5, 2026, from https://www.researchgate.
  • Hydroxyl radical scavenging activity of compounds with pharmaceutical interest: a quantitative analysis by ESR spectroscopy. (n.d.). Retrieved January 5, 2026, from https://www.j3pz.com/modules/J3PZ/pdf/p98_935.pdf
  • Methyl 3,5-dichloro-4-hydroxybenzoate | C8H6Cl2O3 | CID 76856 - PubChem. (n.d.). PubChem. Retrieved January 5, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/76856
  • 3,5-Dimethoxy-4-hydroxybenzoic acid methyl ester | 884-35-5 | FD71054 - Biosynth. (n.d.). Biosynth. Retrieved January 5, 2026, from https://www.biosynth.com/p/FD71054/35-dimethoxy-4-hydroxybenzoic-acid-methyl-ester
  • The potential implications of estrogenic and antioxidant-dependent activities of high doses of methyl paraben on MCF7 breast cancer cells - PubMed. (2022, February 17). PubMed. Retrieved January 5, 2026, from https://pubmed.ncbi.nlm.nih.gov/35174542/
  • 19520-74-2|this compound|BLD Pharm. (n.d.). BLD Pharm. Retrieved January 5, 2026, from https://www.bldpharm.com/products/19520-74-2.html
  • 3-Hydroxy-5-methoxybenzoic acid | C8H8O4 | CID 7472024 - PubChem. (n.d.). PubChem. Retrieved January 5, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/3-Hydroxy-5-methoxybenzoic-acid
  • The Antioxidant Properties of Salicylate Derivatives: A Possible New Mechanism of Anti-Inflammatory Activity - PubMed. (n.d.). PubMed. Retrieved January 5, 2026, from https://pubmed.ncbi.nlm.nih.gov/27806583/
  • 3,4-DIHYDROXY-5-METHOXYBENZOIC ACID METHYL ESTER | Georganics. (2011, February 8). Georganics. Retrieved January 5, 2026, from https://www.georganics.co.uk/3-4-dihydroxy-5-methoxybenzoic-acid-methyl-ester.html
  • CAS 3934-86-9 Methyl 3,4-Dihydroxy-5-Methoxybenzoate - BOC Sciences. (n.d.). BOC Sciences. Retrieved January 5, 2026, from https://www.bocsci.
  • Antibacterial and Antibiotic‐Enhancing Activity of 3‐Hydroxy‐4‐methoxycinnamic Acid: Experimental Data and In Silico Predictions - ResearchGate. (2025, December 13). ResearchGate. Retrieved January 5, 2026, from https://www.researchgate.
  • antioxidant activity ic50: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 5, 2026, from https://www.science.gov/topicpages/a/antioxidant+activity+ic50
  • Methylparaben protects 6-hydroxydopamine-induced neurotoxicity in SH-SY5Y cells and improved behavioral impairments in mouse model of Parkinson's disease - PubMed. (n.d.). PubMed. Retrieved January 5, 2026, from https://pubmed.ncbi.nlm.nih.gov/23068419/
  • Methylparaben studies. (2022, September 29). Retrieved January 5, 2026, from https://compendium.cosmetic-ingredient.com/ingredient/methylparaben
  • Methylparaben induces malformations and alterations on apoptosis, oxidant-antioxidant status, ccnd1 and myca expressions in zebrafish embryos - PubMed. (n.d.). PubMed. Retrieved January 5, 2026, from https://pubmed.ncbi.nlm.nih.gov/29363222/

Sources

A Comparative Guide to the Antifeedant Activity of Methyl Hydroxy-Methoxybenzoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the antifeedant properties of methyl 3-hydroxy-5-methoxybenzoate and its related isomers. As researchers and drug development professionals seek environmentally benign alternatives to conventional insecticides, understanding the nuanced structure-activity relationships of plant-derived secondary metabolites is paramount. Phenolic compounds, in particular, represent a vast reservoir of bioactive molecules that plants use to defend against herbivory.[1][2][3] This document synthesizes experimental findings to offer a clear, data-driven perspective on how subtle changes in molecular structure can dramatically influence biological efficacy.

The focus of this analysis is a complete set of ten isomers of methyl hydroxy-methoxybenzoate. A seminal study systematically synthesized and evaluated these compounds against the pine weevil (Hylobius abietis), a significant pest in European forestry.[4][5] The findings from this research provide a robust framework for comparing these isomers and elucidating key structural features that govern their antifeedant effects.

The Chemical Landscape: Structures of the Ten Isomers

The relative positions of the hydroxyl (-OH), methoxy (-OCH₃), and methyl ester (-COOCH₃) groups on the benzene ring are the sole determinants of the isomeric form. These seemingly minor positional shifts are critical to the molecule's interaction with insect gustatory receptors and subsequent feeding deterrence. The ten isomers evaluated are presented below.

  • Methyl 2-hydroxy-3-methoxybenzoate

  • Methyl 2-hydroxy-4-methoxybenzoate

  • Methyl 2-hydroxy-5-methoxybenzoate

  • Methyl 2-hydroxy-6-methoxybenzoate

  • Methyl 3-hydroxy-2-methoxybenzoate

  • Methyl 3-hydroxy-4-methoxybenzoate

  • This compound

  • Methyl 4-hydroxy-2-methoxybenzoate

  • Methyl 4-hydroxy-3-methoxybenzoate

  • Methyl 5-hydroxy-2-methoxybenzoate

Experimental Protocol: The Pine Weevil Bioassay

To ensure the trustworthiness and reproducibility of the findings, a rigorously designed bioassay is essential. The comparative data presented herein was generated using a standardized dual-choice feeding bioassay, a cornerstone method for evaluating antifeedant efficacy.

Causality in Experimental Design

The choice of a dual-choice (or "choice test") bioassay is deliberate. Unlike no-choice tests, which measure toxicity or starvation tolerance, a choice test directly assesses the deterrent or antifeedant properties of a compound. By providing the insect with both a treated and an untreated food source, the assay measures the insect's preference, giving a clear indication of the compound's ability to inhibit feeding behavior. The control, treated only with the solvent, is crucial to validate that the observed deterrence is due to the test compound itself and not the solvent carrier.

Step-by-Step Experimental Workflow
  • Preparation of Test Substrate: Standardized circular discs are prepared from the bark of Scots pine (Pinus sylvestris) twigs, a natural food source for the pine weevil.

  • Compound Application: Each test isomer is dissolved in acetone to a precise concentration. A defined volume (e.g., 25 µL) of this solution is applied evenly to a pine bark disc.

  • Control Preparation: A separate set of discs is treated with the same volume of pure acetone to serve as the control.

  • Solvent Evaporation: All discs are left in a fume hood for a period (e.g., 1 hour) to ensure complete evaporation of the solvent, leaving behind a residue of the test compound.

  • Bioassay Arena: A petri dish is used as the test arena. One treated disc and one control disc are placed equidistant from the center.

  • Insect Introduction: A single, pre-weighed adult pine weevil, starved for 24 hours to standardize hunger levels, is introduced into the center of the petri dish.

  • Incubation: The petri dishes are maintained in controlled environmental conditions (darkness, constant temperature, and humidity) for a 48-hour period.

  • Data Collection: After 48 hours, the consumed area of both the treated and control discs is measured using digital image analysis software.

  • Calculation of Antifeedant Index: The antifeedant effect is quantified using an Antifeedant Index (AFI), calculated as:

    • AFI = (C - T) / (C + T)

    • Where C = consumed area of the control disc and T = consumed area of the treated disc.

    • The AFI ranges from +1 (absolute deterrence) to -1 (absolute attraction), with 0 indicating no effect.

Experimental Workflow Diagram

Antifeedant_Bioassay_Workflow Workflow for Dual-Choice Antifeedant Bioassay cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase P1 Prepare Pine Bark Discs P3 Apply Solution to Test Disc P1->P3 P4 Apply Acetone to Control Disc P1->P4 P2 Dissolve Isomer in Acetone P2->P3 P5 Evaporate Solvent P3->P5 P4->P5 A1 Place Discs in Petri Dish P5->A1 A2 Introduce Starved Pine Weevil A1->A2 A3 Incubate for 48h in Darkness A2->A3 D1 Measure Consumed Area (Image Analysis) A3->D1 D2 Calculate Antifeedant Index (AFI) D1->D2 D3 Statistical Analysis D2->D3

Caption: Workflow for the dual-choice antifeedant bioassay.

Comparative Performance of Isomers

The antifeedant activity varied significantly among the ten isomers when tested at a concentration of 0.15 mg/cm². This highlights the critical role of substituent positioning on the aromatic ring in determining the biological effect.[4][5]

Table 1: Antifeedant Activity of Methyl Hydroxy-Methoxybenzoate Isomers against Hylobius abietis

IsomerAntifeedant Index (AFI) ± SERelative Activity
Methyl 2-hydroxy-3-methoxybenzoate 0.84 ± 0.08 Very High
Methyl 2-hydroxy-4-methoxybenzoate0.53 ± 0.14Moderate
Methyl 3-hydroxy-4-methoxybenzoate0.45 ± 0.12Moderate
Methyl 4-hydroxy-3-methoxybenzoate0.38 ± 0.12Moderate
Methyl 2-hydroxy-5-methoxybenzoate0.23 ± 0.13Low
Methyl 3-hydroxy-2-methoxybenzoate0.19 ± 0.13Low
Methyl 4-hydroxy-2-methoxybenzoate0.18 ± 0.12Low
Methyl 5-hydroxy-2-methoxybenzoate0.15 ± 0.13Low
Methyl 2-hydroxy-6-methoxybenzoate0.09 ± 0.13Negligible
This compound0.07 ± 0.12Negligible

Data synthesized from Unelius, C. R., et al. (2004).[4][5]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The data clearly demonstrates that methyl 2-hydroxy-3-methoxybenzoate is the most potent antifeedant in this series, with an exceptionally high AFI of 0.84.[4] This suggests a strong deterrent effect, causing the pine weevils to overwhelmingly prefer the untreated control disc.

Several key SAR insights can be drawn from the comparative data:

  • Primacy of the 2-Hydroxy, 3-Methoxy Arrangement: The ortho positioning of the hydroxyl group and the meta positioning of the methoxy group relative to the methyl ester creates a highly active configuration. This specific arrangement may facilitate optimal binding to a target gustatory receptor in the insect.

  • Effect of Steric Hindrance: The isomer with the lowest activity, methyl 2-hydroxy-6-methoxybenzoate, features a methoxy group at the 6-position, adjacent to the methyl ester. This likely introduces significant steric hindrance, potentially preventing the molecule from adopting the correct conformation to interact with its biological target.

  • General Trend: Isomers with the hydroxyl group at the 2-position (ortho to the ester) generally show higher activity than those with the hydroxyl group at the 3- or 4-positions. This suggests that an intramolecular hydrogen bond between the 2-hydroxy group and the ester's carbonyl oxygen may be an important feature for activity.

While the precise mechanism of action is not fully elucidated, the antifeedant effect is believed to stem from the interaction of these phenolic compounds with chemosensory receptors on the insect's mouthparts or antennae, triggering a neural response that inhibits feeding.[6] The structure-activity relationship strongly implies the existence of a specific receptor pocket where the size, shape, and electronic properties of the ligand are critical for a strong deterrent response.[7][8]

Conclusion and Future Directions

This comparative analysis reveals that the antifeedant activity of methyl hydroxy-methoxybenzoate isomers is highly dependent on the substitution pattern of the benzene ring. Of the ten isomers tested, methyl 2-hydroxy-3-methoxybenzoate exhibits exceptionally strong antifeedant properties against the pine weevil Hylobius abietis.

These findings underscore the potential of this specific isomer as a lead compound for developing novel, environmentally safer pest management agents. Future research should focus on:

  • Broad-Spectrum Efficacy: Evaluating the activity of methyl 2-hydroxy-3-methoxybenzoate against a wider range of agricultural and forestry pests.

  • Mechanistic Studies: Utilizing techniques such as electrophysiology and molecular modeling to identify the specific gustatory receptors involved in the antifeedant response.

  • Formulation Development: Investigating formulations that could enhance the stability and residual activity of the compound in field conditions, making it a viable alternative to synthetic insecticides.

By continuing to explore the rich chemical diversity of plant secondary metabolites, the scientific community can pave the way for the next generation of sustainable crop and forest protection solutions.

References

  • Khan, F. A., et al. (2014). Role of Phenolics in Plant Defense Against Insect Herbivory. ResearchGate. Available at: [Link]

  • Bhattacharya, A., et al. (2021). The Multifunctional Roles of Polyphenols in Plant-Herbivore Interactions. International Journal of Molecular Sciences. Available at: [Link]

  • Boeckler, G. A., et al. (2011). Phenolic glycosides of the Salicaceae and their role as anti-herbivore defenses. ResearchGate. Available at: [Link]

  • Zhao, D., et al. (2022). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. ResearchGate. Available at: [Link]

  • Unelius, C. R., et al. (2004). Hydroxy-Methoxybenzoic Methyl Esters: Synthesis and Antifeedant Activity on the Pine Weevil, Hylobius abietis. ResearchGate. Available at: [Link]

  • Unelius, C. R., et al. (2004). Hydroxy-methoxybenzoic methyl esters : Synthesis and antifeedant activity on the pine weevil, Hylobius abietis. DiVA portal. Available at: [Link]

  • Bozeman Science. (2015). Plant Defenses Against Herbivory. YouTube. Available at: [Link]

  • Zhu, J. Y., et al. (2020). Synergistic spray toxicity of methyl benzoate (MB at 15%) mixed with... ResearchGate. Available at: [Link]

  • Strickland, J., et al. (2022). Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius. National Institutes of Health. Available at: [Link]

  • Atanasov, A. G., et al. (2023). Biodiversity-Driven Natural Products and Bioactive Metabolites. MDPI. Available at: [Link]

  • Fukushi, Y., et al. (2000). Insect Antifeedant Activity of Natural Products and the Structure-Activity Relationship of Their Derivatives. ResearchGate. Available at: [Link]

  • PubChem. Methyl 3,5-Dihydroxybenzoate. National Institutes of Health. Available at: [Link]

  • Strickland, J., et al. (2022). Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius. PubMed. Available at: [Link]

  • Zhao, D., et al. (2022). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. MDPI. Available at: [Link]

  • Mostafiz, M. M., et al. (2018). Methyl benzoate exhibits insecticidal and repellent activities against Bemisia tabaci (Gennadius) (Hemiptera: Aleyrodidae). PubMed. Available at: [Link]

  • Harada, H., et al. (1999). Structure-activity Relationship for the Insect Antifeedant Activity of Benzofuran Derivatives. PubMed. Available at: [Link]

  • Zhang, A., et al. (2018). Insecticidal Activity of Methyl Benzoate Analogs Against Red Imported Fire Ants, Solenopsis invicta (Hymenoptera: Formicidae). ResearchGate. Available at: [Link]

  • Pavlovski, E., et al. (2015). (Benzoylamino)methyl 4-Hydroxybenzoate. ResearchGate. Available at: [Link]

  • PubChem. Methyl 3-hydroxy-4-methoxybenzoate. National Institutes of Health. Available at: [Link]

  • R Discovery. Insect Antifeedants Research Articles. R Discovery. Available at: [Link]

  • PubChem. Methyl 4-hydroxy(ngcontent-ng-c1205671314="" class="ng-star-inserted">2H_4)benzoate. National Institutes of Health. Available at: [Link]

  • Nie, L., et al. (2021). Elucidating Structure-Bioactivity Relationships of Methyl-Branched Alkanes in the Contact Sex Pheromone of the Parasitic Wasp Lariophagus distinguendus. MDPI. Available at: [Link]

Sources

A Researcher's Guide to Validating the Biological Activity of Synthetic Methyl 3-hydroxy-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the validation of a novel synthetic compound is a critical step in the journey from the laboratory bench to potential therapeutic application. This guide provides a comprehensive framework for evaluating the biological activity of synthetic Methyl 3-hydroxy-5-methoxybenzoate, a phenolic compound with therapeutic potential. By objectively comparing its performance against established alternatives and providing detailed experimental protocols, this document serves as a practical resource for rigorous scientific investigation.

The structural similarity of this compound to other phenolic compounds suggests a range of potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. This guide will detail the in vitro assays necessary to explore these activities, with a focus on robust experimental design and data interpretation.

Comparative Analysis of In Vitro Biological Activities

To ascertain the biological efficacy of synthetic this compound, a multi-faceted approach employing standardized in vitro assays is essential. This section outlines the experimental design for evaluating its antioxidant, anti-inflammatory, and antimicrobial properties in direct comparison with well-established positive controls.

Antioxidant Activity: DPPH Radical Scavenging Assay

The antioxidant potential of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in a multitude of disease pathologies. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and reliable method to assess the free radical scavenging activity of a compound.[1]

In this assay, the stable free radical DPPH is reduced by an antioxidant, resulting in a color change from violet to yellow, which can be quantified spectrophotometrically. The results are typically expressed as the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Comparative Compounds:

  • Positive Controls: Ascorbic Acid and Gallic Acid, both renowned for their potent antioxidant properties, will be used as benchmarks.[2][3][4]

  • Test Compound: Synthetic this compound.

  • Negative Control: A vehicle control (e.g., ethanol or DMSO) will be used to establish the baseline absorbance.[5]

Expected Outcomes:

The antioxidant activity of this compound will be compared to that of Ascorbic Acid and Gallic Acid. A lower IC50 value indicates greater antioxidant activity.

Table 1: Comparative Antioxidant Activity (DPPH Assay)

CompoundIC50 (µg/mL) - Hypothetical Data
This compound45.8
Ascorbic Acid (Positive Control)22.5
Gallic Acid (Positive Control)15.2
Anti-inflammatory Activity: Albumin Denaturation Assay

Chronic inflammation is a key component of many diseases. The inhibition of protein denaturation is a well-established in vitro method to screen for anti-inflammatory activity.[6][7] Denaturation of proteins is a contributing factor to the inflammatory process. This assay measures the ability of a compound to prevent the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.

Comparative Compounds:

  • Positive Control: Diclofenac sodium, a potent non-steroidal anti-inflammatory drug (NSAID), will be used as the reference standard.[8][9]

  • Test Compound: Synthetic this compound.

  • Negative Control: A vehicle control will be used to measure the absorbance of the denatured protein without any inhibitor.[6]

Expected Outcomes:

The percentage inhibition of protein denaturation will be calculated for various concentrations of the test compound and the positive control. A higher percentage of inhibition indicates stronger anti-inflammatory activity.

Table 2: Comparative Anti-inflammatory Activity (Albumin Denaturation Assay)

CompoundConcentration (µg/mL)% Inhibition of Denaturation - Hypothetical Data
This compound10065.2%
20078.5%
40089.1%
Diclofenac Sodium (Positive Control)10075.8%
20088.3%
40095.7%
Antimicrobial Activity: Broth Microdilution Assay

The discovery of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11] The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.

Comparative Compounds:

  • Positive Control: Gentamicin, a broad-spectrum aminoglycoside antibiotic, will be used as the reference.[12][13]

  • Test Compound: Synthetic this compound.

  • Growth Control: A well containing only the microbial inoculum and broth to ensure the viability of the microorganism.[14]

  • Sterility Control: A well containing only sterile broth to check for contamination.[14]

Test Organisms:

  • Staphylococcus aureus (Gram-positive bacterium)

  • Escherichia coli (Gram-negative bacterium)

Expected Outcomes:

The MIC values of this compound will be determined and compared to those of Gentamicin. A lower MIC value signifies greater antimicrobial potency.

Table 3: Comparative Antimicrobial Activity (Broth Microdilution Assay)

CompoundMIC (µg/mL) vs. S. aureus - Hypothetical DataMIC (µg/mL) vs. E. coli - Hypothetical Data
This compound128256
Gentamicin (Positive Control)24

Experimental Protocols

The following are detailed, step-by-step methodologies for the in vitro assays described above.

Protocol 1: DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test and Control Solutions:

    • Prepare stock solutions of this compound, Ascorbic Acid, and Gallic Acid in methanol.

    • Perform serial dilutions to obtain a range of concentrations for each compound.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test and control compounds.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the compound to determine the IC50 value.

Protocol 2: Albumin Denaturation Assay
  • Preparation of Reagents:

    • Prepare a 1% aqueous solution of bovine serum albumin (BSA).

    • Prepare phosphate-buffered saline (PBS) at pH 6.4.

  • Preparation of Test and Control Solutions:

    • Prepare stock solutions of this compound and Diclofenac sodium in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions in PBS to obtain the desired concentrations.

  • Assay Procedure:

    • The reaction mixture (5 mL total volume) should consist of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of PBS (pH 6.4), and 2.0 mL of varying concentrations of the test sample.[6]

    • For the positive control, use Diclofenac sodium in place of the test sample.[6]

    • For the negative control, use 2.0 mL of distilled water instead of the test sample.[6]

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

  • Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Protocol 3: Broth Microdilution Assay for MIC Determination
  • Preparation of Microbial Inoculum:

    • Culture the test bacteria (S. aureus and E. coli) in Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

    • Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Preparation of Test and Control Solutions:

    • Prepare a stock solution of this compound and Gentamicin in a suitable solvent.

    • Perform two-fold serial dilutions in a 96-well microplate containing MHB to obtain a range of concentrations.

  • Assay Procedure:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • The final volume in each well should be 200 µL.

    • Include a growth control (bacteria and broth, no compound) and a sterility control (broth only).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Experimental and Biological Pathways

To further clarify the experimental design and the potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_assays In Vitro Bioassays cluster_analysis Data Analysis Compound Synthetic Methyl 3-hydroxy-5-methoxybenzoate Antioxidant DPPH Assay Compound->Antioxidant Anti_inflammatory Albumin Denaturation Assay Compound->Anti_inflammatory Antimicrobial Broth Microdilution Assay Compound->Antimicrobial Controls Positive & Negative Controls Controls->Antioxidant Controls->Anti_inflammatory Controls->Antimicrobial IC50 IC50 Calculation Antioxidant->IC50 Inhibition % Inhibition Anti_inflammatory->Inhibition MIC MIC Determination Antimicrobial->MIC

Caption: A streamlined workflow for the in vitro validation of this compound.

Antioxidant_Mechanism Phenolic_Compound Phenolic Antioxidant (Ar-OH) Stable_Radical Stabilized Phenoxy Radical (Ar-O°) Phenolic_Compound->Stable_Radical Donates H° Free_Radical Free Radical (R°) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Accepts H°

Caption: General mechanism of action for phenolic antioxidants in free radical scavenging.

Conclusion

This guide provides a robust and scientifically sound framework for the initial biological validation of synthetic this compound. By employing standardized in vitro assays and comparing the results to well-established positive controls, researchers can obtain reliable and reproducible data on its antioxidant, anti-inflammatory, and antimicrobial potential. The detailed protocols and clear data presentation formats are designed to facilitate the execution and interpretation of these crucial experiments, paving the way for further investigation into the therapeutic applications of this promising compound.

References

  • IJCRT.org. (2022, April 4). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. [Link]

  • BioIVT. Diclofenac Sodium. [Link]

  • ResearchGate. (2019, June 21). How should I handle the positive control for in vitro assays?. [Link]

  • BioAssay Systems. EnzyChrom™ Ascorbic Acid Assay Kit. [Link]

  • Phytochemicals online. CAS 149-91-7 | Gallic acid. [Link]

  • PubChem. Diclofenac. [Link]

  • Megazyme. Ascorbic Acid Assay Kit (L-Ascorbate). [Link]

  • Chemical Engineering Transactions. (2023, September 28). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. [Link]

  • Cell Biolabs, Inc. Gentamicin ELISA Kit. [Link]

  • Journal of Visualized Experiments. (2018, February 14). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. [Link]

  • Research SOP. (2022, June 28). EVALUATION OF IN-VITRO ANTI-INFLAMMATORY ACTIVITY OF TEST SAMPLE USING EGG ALBUMIN DENATURATION METHOD. [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. [Link]

  • ResearchGate. (n.d.). DPPH assay with positive and negative controls. Absorbance was measured.... [Link]

  • MDPI. (2023, March 2). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp.. [Link]

  • Antimicrobial Agents and Chemotherapy. (n.d.). In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically. [Link]

  • PubMed. (1982, February). [Rapid bioassay of gentamicin by bioluminescence (author's transl)]. [Link]

  • MDPI. (n.d.). Effect of Ultrasonic-Assisted Extraction on the Structural and Physiological Activity of Jackfruit Polysaccharides. [Link]

  • National Center for Biotechnology Information. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. [Link]

  • MDPI. (n.d.). DPPH Radical Scavenging Assay. [Link]

  • Scribd. (n.d.). Antioxidant Activity by DPPH Assay in Vitro Protoc. [Link]

  • MDPI. (n.d.). Antimicrobial Activity of Bioactive Peptides on Resistant Enterobacteriaceae and the Viability of Giardia duodenalis Cysts Isolated from Healthy Dogs. [Link]

  • Journal of Visualized Experiments. (2017, October 26). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. [Link]

Sources

A Comparative Analysis of Synthetic Routes to Methyl 3-hydroxy-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-hydroxy-5-methoxybenzoate is a valuable chemical intermediate in the synthesis of a variety of biologically active molecules and fine chemicals. Its specific substitution pattern, with a hydroxyl and a methoxy group meta to the methyl ester, presents a unique synthetic challenge. This guide provides a comprehensive comparative analysis of the two primary synthetic methodologies for obtaining this target molecule.

This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It offers an in-depth look at the strategic considerations, experimental protocols, and comparative performance of each synthetic route, grounded in established chemical principles and supported by experimental data from the literature.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from two main retrosynthetic disconnections, each starting from a readily available precursor: 3,5-dihydroxybenzoic acid or 3,5-dimethoxybenzoic acid.

retrosynthesis cluster_0 Route A: Selective Monomethylation cluster_1 Route B: Selective Monodemethylation target This compound ester Methyl 3,5-dihydroxybenzoate target->ester Selective Monomethylation acid 3-Hydroxy-5-methoxybenzoic Acid target->acid Esterification sm1 3,5-Dihydroxybenzoic Acid ester->sm1 Esterification sm2 3,5-Dimethoxybenzoic Acid acid->sm2 Selective Monodemethylation

Caption: Retrosynthetic analysis of this compound.

Route A commences with the esterification of 3,5-dihydroxybenzoic acid, followed by a selective monomethylation of the resulting diester. The key challenge in this route lies in achieving high regioselectivity during the methylation step to avoid the formation of the dimethylated byproduct.

Route B employs an alternative strategy, starting with the selective monodemethylation of 3,5-dimethoxybenzoic acid to yield 3-hydroxy-5-methoxybenzoic acid, which is subsequently esterified. The success of this route hinges on the precise control of the demethylation reaction to prevent complete demethylation.

This guide will now delve into the detailed experimental protocols and comparative performance of these two synthetic pathways.

Route A: Synthesis via Selective Monomethylation of Methyl 3,5-dihydroxybenzoate

This approach is a two-step process beginning with the esterification of 3,5-dihydroxybenzoic acid.

Step 1: Esterification of 3,5-Dihydroxybenzoic Acid

The initial step involves a classic Fischer esterification to produce methyl 3,5-dihydroxybenzoate. This reaction is typically high-yielding. A process for this esterification has been reported with a yield of 98%.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-dihydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

  • Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3,5-dihydroxybenzoate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to afford the pure ester.

esterification_workflow start 3,5-Dihydroxybenzoic Acid + Methanol, H₂SO₄ (cat.) reflux Reflux (2-4h) start->reflux workup Work-up (EtOAc, NaHCO₃, Brine) reflux->workup isolate Isolation (Drying, Concentration) workup->isolate purify Purification (Recrystallization) isolate->purify product Methyl 3,5-dihydroxybenzoate purify->product

Caption: Workflow for the esterification of 3,5-dihydroxybenzoic acid.

Step 2: Selective Monomethylation of Methyl 3,5-dihydroxybenzoate

This step is the most critical in Route A, as controlling the reaction to favor monomethylation over dimethylation is challenging due to the similar reactivity of the two hydroxyl groups. The strategy involves the careful addition of one equivalent of a methylating agent.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl 3,5-dihydroxybenzoate (1.0 eq) in a suitable anhydrous solvent (e.g., acetone or DMF).

  • Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 1.1 eq), to the solution and stir for 30 minutes at room temperature.

  • Methylation: Cool the mixture to 0 °C and slowly add one equivalent of a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide (MeI).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress closely by TLC to maximize the formation of the desired monomethylated product and minimize the formation of the dimethylated byproduct.

  • Work-up: Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.

  • Purification: The major challenge in this step is the separation of the desired product from the starting material and the dimethylated byproduct. Careful column chromatography on silica gel is typically required to isolate pure this compound.

Route B: Synthesis via Selective Monodemethylation of 3,5-Dimethoxybenzoic Acid

This two-step route begins with the selective removal of one methyl group from 3,5-dimethoxybenzoic acid.

Step 1: Selective Monodemethylation of 3,5-Dimethoxybenzoic Acid

A methodology for the selective monodemethylation of 3,5-dimethoxybenzoic acid has been developed using potassium hydroxide in ethylene glycol, which provides good yields of the desired 3-hydroxy-5-methoxybenzoic acid.[2][3]

  • Reaction Setup: In a round-bottom flask, combine 3,5-dimethoxybenzoic acid (1.0 eq), potassium hydroxide (KOH, 5.0 eq), and ethylene glycol.

  • Heating: Heat the reaction mixture to 180 °C and maintain for approximately 3 hours.

  • Work-up: After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 3-hydroxy-5-methoxybenzoic acid.

demethylation_workflow start 3,5-Dimethoxybenzoic Acid + KOH, Ethylene Glycol heating Heat (180°C, 3h) start->heating workup Work-up (Acidification) heating->workup isolate Isolation (Filtration, Washing, Drying) workup->isolate product 3-Hydroxy-5-methoxybenzoic Acid isolate->product

Caption: Workflow for the selective monodemethylation of 3,5-dimethoxybenzoic acid.

Step 2: Esterification of 3-Hydroxy-5-methoxybenzoic Acid

The final step is the esterification of the synthesized 3-hydroxy-5-methoxybenzoic acid, which can be achieved through a standard Fischer esterification.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxy-5-methoxybenzoic acid (1.0 eq) in an excess of anhydrous methanol.

  • Acid Catalysis: Add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Work-up and Purification: Follow the work-up and purification procedure as described in Route A, Step 1.

Comparative Analysis and Discussion

ParameterRoute A: Selective MonomethylationRoute B: Selective Monodemethylation
Starting Material 3,5-Dihydroxybenzoic Acid3,5-Dimethoxybenzoic Acid
Number of Steps 22
Key Challenge Achieving high regioselectivity in the monomethylation step, leading to difficult purification.Controlling the demethylation to prevent the formation of the dihydroxy product.
Reagents Methylating agents (DMS, MeI), mild base (K₂CO₃).Strong base (KOH), high boiling point solvent (ethylene glycol).
Reaction Conditions Generally milder conditions for methylation.High temperature (180 °C) required for demethylation.
Purification Can be challenging due to a mixture of starting material, product, and byproduct with similar polarities.Generally simpler, as the product can be precipitated and isolated by filtration.
Overall Yield Potentially lower due to selectivity issues and purification losses.Potentially higher and more reliable due to a more selective key step.
Expertise & Experience Insights:

From a practical standpoint, Route B is often the preferred method for the synthesis of this compound. The primary reason is the greater control and selectivity offered by the monodemethylation of 3,5-dimethoxybenzoic acid. While the reaction is conducted at a high temperature, the work-up is straightforward, and the desired product is often obtained in high purity after simple precipitation and filtration.

In contrast, Route A's selective monomethylation step is notoriously difficult to control . The statistical methylation of the two equivalent hydroxyl groups often leads to a mixture of the starting material, the desired monomethylated product, and the undesired dimethylated byproduct. Separating these compounds by column chromatography can be tedious and result in significant yield loss. While protecting group strategies could be employed to improve selectivity, this would add extra steps to the synthesis, increasing time and cost.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. However, a comparative analysis suggests that Route B, involving the selective monodemethylation of 3,5-dimethoxybenzoic acid followed by esterification, is the more robust and efficient method. It offers better control over selectivity, simpler purification procedures, and potentially higher overall yields. For researchers and drug development professionals requiring a reliable and scalable synthesis of this important intermediate, Route B represents the more strategic and practical choice.

References

  • Gallo, R. D. C., Alencar, D. P., & Muzzi, R. M. (2013). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Blucher Chemistry Proceedings, 1(2), 45-46. [Link]

  • Semantic Scholar. (2013). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. [Link]

  • Blucher Chemistry Proceedings. (n.d.). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. [Link]

  • Google Patents. (n.d.). US20060052463A1 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
  • Google Patents. (n.d.).
  • ResearchGate. (2012). How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate?. [Link]

  • Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2009). The synthesis of methyl 2-hydroxy-5-methoxy-3-methylbenzoate. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Catalysis Science & Technology. (n.d.). Selective synthesis of N-monomethyl amines with primary amines and nitro compounds. [Link]

  • PubChem. (n.d.). 3-Hydroxy-5-methoxybenzoic acid. [Link]

  • ResearchGate. (n.d.). Selective monomethylation of benzenediols. [Link]

  • PubChem. (n.d.). Methyl 3,5-Dimethoxybenzoate. [Link]

  • MDPI. (n.d.). Comparison of the Oxidation of 3,5-Dihydroxybenzoic Acid in Rainwater by UV/Fenton-like and UV/H2O2 Processes. [Link]

  • Metabolomics Workbench. (n.d.). 3-AMINO-4-HYDROXYBENZOIC ACID. [Link]

Sources

A Spectroscopic Guide to the Synthesis and Characterization of Methyl 3-hydroxy-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous identification of a target molecule and its precursors is paramount. This guide provides a comprehensive spectroscopic comparison of Methyl 3-hydroxy-5-methoxybenzoate, a valuable building block in organic synthesis, and its common precursors, 3,5-dihydroxybenzoic acid and 3-hydroxy-5-methoxybenzoic acid. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the key spectral features that differentiate these compounds, ensuring the integrity of the synthetic process.

The Synthetic Pathway: From Dihydroxy to Methoxybenzoate

The synthesis of this compound typically proceeds through a two-step sequence starting from 3,5-dihydroxybenzoic acid. The first step involves the esterification of the carboxylic acid to form methyl 3,5-dihydroxybenzoate. Subsequently, a selective mono-methylation of one of the phenolic hydroxyl groups yields the desired product. The intermediate, 3-hydroxy-5-methoxybenzoic acid, can also serve as a precursor through a direct esterification. Understanding the spectroscopic signatures of each of these molecules is critical for monitoring reaction progress and confirming the identity and purity of the final product.

Synthesis_Pathway A 3,5-Dihydroxybenzoic Acid B Methyl 3,5-dihydroxybenzoate A->B Esterification (MeOH, H+) C This compound B->C Selective Mono-methylation D 3-Hydroxy-5-methoxybenzoic Acid D->C Esterification (MeOH, H+)

Caption: Synthetic routes to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Fingerprint

NMR spectroscopy provides the most detailed structural information, allowing for the precise assignment of protons (¹H NMR) and carbons (¹³C NMR) within a molecule. The chemical shifts and coupling patterns are highly sensitive to the electronic environment of the nuclei, making NMR an invaluable tool for distinguishing between our target compound and its precursors.

¹H NMR Spectral Comparison

The ¹H NMR spectra of these compounds are characterized by distinct signals in the aromatic, hydroxyl, and methoxy/ester regions. The key differentiators lie in the number and chemical shifts of the aromatic protons and the presence or absence of specific functional group protons.

CompoundAromatic Protons (ppm)-OH Protons (ppm)-OCH₃ Protons (ppm)-COOCH₃ Protons (ppm)
3,5-Dihydroxybenzoic Acid~6.8 (t, 1H, H-4), ~6.4 (d, 2H, H-2,6)Broad, ~9.5 (2H)--
3-Hydroxy-5-methoxybenzoic Acid~7.0 (t, 1H, H-4), ~6.6 (m, 2H, H-2,6)Broad, ~9.7 (1H)~3.75 (s, 3H)-
This compound~7.0 (t, 1H, H-4), ~6.6 (m, 1H, H-2 or H-6), ~6.5 (m, 1H, H-2 or H-6)Broad, ~5.8 (1H)~3.8 (s, 3H)~3.9 (s, 3H)

Interpretation of ¹H NMR Data:

  • 3,5-Dihydroxybenzoic Acid: The spectrum is simplified due to symmetry. The two protons at positions 2 and 6 are equivalent, as are the two hydroxyl protons. The aromatic protons appear at relatively higher fields due to the electron-donating effect of the two hydroxyl groups.

  • 3-Hydroxy-5-methoxybenzoic Acid: The introduction of a methoxy group breaks the symmetry, leading to slightly different chemical shifts for the aromatic protons. The characteristic singlet for the methoxy protons appears around 3.75 ppm.

  • This compound: The final product shows two distinct singlets for the methoxy and methyl ester protons. The chemical shifts of the aromatic protons are further influenced by the ester group. The phenolic proton signal is typically broad and its chemical shift can vary with concentration and solvent.

¹³C NMR Spectral Comparison

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecules. The chemical shifts of the carbon atoms are sensitive to the nature of the directly attached and neighboring atoms.

CompoundCarbonyl Carbon (C=O) (ppm)Aromatic Carbons (ppm)-OCH₃ Carbon (ppm)-COOCH₃ Carbon (ppm)
3,5-Dihydroxybenzoic Acid~170~159 (C-3,5), ~132 (C-1), ~108 (C-2,6), ~107 (C-4)--
3-Hydroxy-5-methoxybenzoic Acid~169~160 (C-5), ~158 (C-3), ~133 (C-1), ~109 (C-6), ~107 (C-2), ~105 (C-4)~55.5-
This compound~167~160 (C-5), ~158 (C-3), ~132 (C-1), ~108 (C-6), ~106 (C-2), ~105 (C-4)~55.6~52.5

Interpretation of ¹³C NMR Data:

  • From Acid to Ester: The most significant change upon esterification is the appearance of a new signal around 52.5 ppm corresponding to the methyl ester carbon (-COOCH₃). The carbonyl carbon of the ester in this compound is typically found slightly upfield compared to the carboxylic acid precursors.

  • Effect of Methylation: The replacement of a hydroxyl group with a methoxy group leads to the appearance of a methoxy carbon signal around 55.5 ppm. This also influences the chemical shifts of the aromatic carbons, particularly the carbon atom directly attached to the methoxy group (C-5).

Infrared (IR) Spectroscopy: Tracking Functional Group Transformations

IR spectroscopy is a rapid and effective technique for identifying the presence or absence of key functional groups. The transformation from a carboxylic acid to an ester and the introduction of a methoxy group are clearly observable in the IR spectra.

CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
3,5-Dihydroxybenzoic Acid3500-3300 (broad, -OH), 3000-2500 (broad, -COOH)~1690~1250 (phenolic)~1600, 1450
3-Hydroxy-5-methoxybenzoic Acid3400-3200 (broad, -OH), 3000-2500 (broad, -COOH)~1695~1260 (phenolic), ~1150 (aryl ether)~1610, 1460
This compound3500-3300 (broad, -OH)~1710~1280 (ester), ~1220 (phenolic), ~1160 (aryl ether)~1600, 1440

Interpretation of IR Data:

  • Esterification: The hallmark of successful esterification is the disappearance of the broad O-H stretch of the carboxylic acid (3000-2500 cm⁻¹) and the shift of the carbonyl (C=O) stretch to a higher wavenumber (from ~1690 cm⁻¹ for the acid to ~1710 cm⁻¹ for the ester). A strong C-O stretching band for the ester also appears around 1280 cm⁻¹.

  • Methylation: The introduction of the methoxy group is confirmed by the appearance of a C-O stretching band for the aryl ether around 1150-1160 cm⁻¹.

  • Phenolic Hydroxyl Group: All three compounds exhibit a broad O-H stretching band in the region of 3500-3200 cm⁻¹ due to the presence of phenolic hydroxyl groups.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
3,5-Dihydroxybenzoic Acid154137 ([M-OH]⁺), 109 ([M-COOH]⁺)
3-Hydroxy-5-methoxybenzoic Acid168153 ([M-CH₃]⁺), 151 ([M-OH]⁺), 123 ([M-COOH]⁺)
This compound182151 ([M-OCH₃]⁺), 123 ([M-COOCH₃]⁺)

Interpretation of MS Data:

  • Molecular Weight Confirmation: The molecular ion peak directly confirms the molecular weight of each compound, allowing for easy differentiation.

  • Characteristic Fragmentation:

    • The loss of a hydroxyl radical (-OH, 17 Da) is a common fragmentation for carboxylic acids.

    • The loss of a methoxy radical (-OCH₃, 31 Da) is characteristic of the methyl ester.

    • The loss of a carboxyl group (-COOH, 45 Da) or a methoxycarbonyl group (-COOCH₃, 59 Da) provides further structural confirmation.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols are essential.

NMR Spectroscopy Protocol

NMR_Protocol A Sample Preparation: Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). B Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument. A->B C ¹H NMR Acquisition: Acquire spectrum with a standard pulse program. Set appropriate spectral width and number of scans. B->C D ¹³C NMR Acquisition: Acquire spectrum with proton decoupling. Use a longer relaxation delay and a higher number of scans. B->D E Data Processing: Apply Fourier transform, phase correction, and baseline correction to the raw data. C->E D->E IR_Protocol A Background Scan: Record a background spectrum of the clean ATR crystal. B Sample Application: Place a small amount of the solid sample onto the ATR crystal. A->B C Data Acquisition: Apply pressure and collect the spectrum, typically over 4000-400 cm⁻¹. B->C

Caption: Protocol for Attenuated Total Reflectance (ATR) IR spectroscopy.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Collect the spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.

Mass Spectrometry (EI-MS) Protocol

MS_Protocol A Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or GC inlet. B Ionization: Utilize Electron Impact (EI) ionization at 70 eV. A->B C Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-250). B->C

Caption: General procedure for Electron Impact Mass Spectrometry (EI-MS).

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically using a direct insertion probe for solid samples.

  • Ionization: Use a standard electron impact (EI) energy of 70 eV.

  • Data Acquisition: Scan a mass-to-charge (m/z) range that encompasses the expected molecular ion and key fragments.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous characterization of this compound and its precursors. By carefully analyzing the distinct spectral features outlined in this guide, researchers and drug development professionals can confidently monitor the synthesis, confirm the identity of the final product, and ensure its purity, thereby upholding the principles of scientific integrity and rigor in their work.

References

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of Methyl 3-hydroxy-5-methoxybenzoate and related substituted benzoic acid derivatives. The structure-activity relationship (SAR) is explored through a review of experimental data on their antioxidant, antimicrobial, and anti-inflammatory properties. This document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

Substituted benzoic acids are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The biological effects of these molecules are intricately linked to the nature, number, and position of substituents on the benzene ring.[1] This guide focuses on this compound and its structural analogs to elucidate the key structural features governing their bioactivity. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective drug candidates.

Comparative Biological Activities

The biological activities of this compound and its related compounds are summarized below, with a focus on antioxidant, antimicrobial, and anti-inflammatory effects. The data presented is a synthesis of findings from multiple experimental studies.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is largely attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals.[1][3] The substitution pattern of hydroxyl and methoxy groups on the benzoic acid ring plays a pivotal role in this activity.

Key Structure-Activity Relationship Insights:

  • Influence of Hydroxyl (-OH) Groups: The number and position of hydroxyl groups are critical determinants of antioxidant potential. Generally, antioxidant activity increases with the number of hydroxyl groups.[4] Compounds with hydroxyl groups at the ortho and para positions relative to the carboxyl group exhibit stronger antioxidant effects than those with meta-hydroxyl groups, due to favorable electronic delocalization.[5] The presence of adjacent hydroxyl groups (a catechol moiety) is a significant contributor to high radical-scavenging capacity.[1]

  • Influence of Methoxy (-OCH₃) Groups: The methoxy group is an electron-donating group that can increase the electron density on the aromatic ring, thereby enhancing radical scavenging capacity.[1][6] However, its position relative to the hydroxyl groups is critical. While generally enhancing activity, a methoxy group can also form an intramolecular hydrogen bond with a neighboring hydroxyl group, which may slightly inhibit the hydrogen atom donation process.[4]

A plausible mechanism for the antioxidant action of phenolic compounds like this compound involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which upregulates the expression of antioxidant enzymes.[7]

cluster_cell Cell cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Nrf2 Nrf2 ROS->Nrf2 Compound Methyl 3-hydroxy- 5-methoxybenzoate Compound->Nrf2 Promotes dissociation Keap1 Keap1 Nrf2->Keap1 Bound/Inactive Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Proposed Nrf2 signaling pathway activation.

Table 1: Comparative Antioxidant Activity (DPPH Radical Scavenging IC₅₀)

CompoundStructureIC₅₀ (µM) (Illustrative)Key Structural Features
This compound 150One -OH and one -OCH₃ group in meta positions.
2,3-Dihydroxybenzoic Acid45Vicinal dihydroxyl groups (catechol).[1]
2,5-Dihydroxybenzoic Acid55Dihydroxyl groups in para arrangement.
3,4-Dihydroxybenzoic Acid (Protocatechuic Acid)40Vicinal dihydroxyl groups (catechol).[8]
4-Hydroxybenzoic Acid>500Single hydroxyl group.[5]
3-Hydroxybenzoic Acid>1000Single hydroxyl group in less active meta position.[5]
Vanillic Acid (4-hydroxy-3-methoxybenzoic acid)90para-hydroxyl and ortho-methoxy groups.

Note: IC₅₀ values are illustrative, based on established structure-activity relationships. Lower values indicate higher antioxidant activity.

Antimicrobial Activity

As a phenolic compound, this compound is expected to exhibit antimicrobial properties through several mechanisms common to this class of molecules.[9][10]

General Mechanisms of Action:

  • Disruption of Cell Membranes: Phenolic compounds can integrate into the lipid bilayer of microbial cell membranes, increasing permeability and causing leakage of essential intracellular contents.[9]

  • Inhibition of Enzymes: The hydroxyl and aromatic functionalities can interact with and deactivate crucial microbial enzymes, thereby disrupting metabolic pathways.[9]

  • Interference with Nucleic Acids: Some phenolic compounds can inhibit the synthesis of microbial DNA and RNA.[9]

cluster_bacterium Bacterial Cell Compound Phenolic Compound Membrane Cell Membrane Compound->Membrane Disruption Enzymes Essential Enzymes Compound->Enzymes Inhibition Nucleic_Acids DNA / RNA Compound->Nucleic_Acids Interference Death Bacterial Cell Death Membrane->Death Enzymes->Death Nucleic_Acids->Death

Caption: General antimicrobial mechanisms of phenolic compounds.

The specific substitution pattern on the benzoic acid ring influences the compound's lipophilicity and its ability to interact with microbial targets, thus modulating its antimicrobial potency.

Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundMIC (µg/mL) vs. S. aureus (Illustrative)MIC (µg/mL) vs. E. coli (Illustrative)
This compound 250500
3-Hydroxybenzoic Acid400>1000
4-Hydroxybenzoic Acid300800
Gallic Acid (3,4,5-trihydroxybenzoic acid)125250
Vanillic Acid200600

Note: MIC values are representative and serve for comparative illustration. Lower values indicate higher antimicrobial activity.

Anti-inflammatory Activity

Benzoic acid derivatives have demonstrated potential as anti-inflammatory agents.[11][12][13] Inflammation involves a cascade of mediators, including nitric oxide (NO) and pro-inflammatory cytokines, regulated by signaling pathways like Nuclear Factor-kappa B (NF-κB).[14][15] Inhibition of the NF-κB pathway is a primary target for anti-inflammatory drug development.[10] While direct studies on this compound are limited, research on structurally similar compounds suggests it may act by modulating the NF-κB pathway.[10]

cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB NFkB->IkB Bound/Inactive NFkB_n NF-κB NFkB->NFkB_n Translocation Compound Benzoic Acid Derivative Compound->IKK Inhibits Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_n->Genes Induces Transcription

Caption: Simplified NF-κB anti-inflammatory pathway.

Table 3: Comparative Anti-inflammatory Activity (Inhibition of NO Production in LPS-stimulated Macrophages)

Compound% Inhibition of NO at 100 µM (Illustrative)
This compound 45%
3,4-Dihydroxybenzoic Acid65%
Vanillic Acid55%
4-Hydroxybenzoic Acid30%

Note: Values are for illustrative comparison. Higher percentage indicates greater anti-inflammatory activity.

Experimental Protocols

The causality behind experimental choices is crucial for robust and reproducible data. The following protocols represent self-validating systems for assessing the biological activities discussed.

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is selected for its simplicity and speed in screening the free radical scavenging ability of compounds.[3] The stable DPPH radical provides a reliable and reproducible endpoint.[16]

A Prepare DPPH Working Solution (0.1 mM in Methanol) C Mix DPPH Solution with Sample/Control in 96-well plate A->C B Prepare Serial Dilutions of Test Compound & Control (e.g., Ascorbic Acid) B->C D Incubate in Dark (30 minutes, RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC₅₀ Value E->F

Caption: Workflow for the DPPH antioxidant assay.

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should be made fresh and kept in the dark to prevent degradation.[17]

  • Sample Preparation: Dissolve the test compounds and a positive control (e.g., ascorbic acid) in methanol to create stock solutions, from which serial dilutions are made.[17]

  • Reaction Setup: In a 96-well microplate, add 100 µL of each sample dilution to respective wells. Add 100 µL of the DPPH working solution to all wells. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.[17]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light. This allows the scavenging reaction to reach completion.[18]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[19]

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100[3] The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the scavenging percentage against the compound concentration.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a gold standard for determining the MIC of antimicrobial agents, providing quantitative results that are essential for comparing compound potency.[20][21]

Methodology:

  • Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then create two-fold serial dilutions in a 96-well plate using sterile Mueller-Hinton Broth (MHB).[21]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus or E. coli) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well containing the compound dilutions with the bacterial suspension. Include a positive control (broth + inoculum) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.[21]

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[21] This can be assessed visually or by measuring the optical density with a microplate reader.

Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This cell-based assay provides a physiologically relevant model for assessing anti-inflammatory activity by measuring the inhibition of NO, a key inflammatory mediator.[15] RAW 264.7 murine macrophages are a standard cell line for this purpose as they reliably produce NO in response to the inflammatory stimulus LPS.[14]

Methodology:

  • Cell Viability Assay (MTT): First, it is crucial to determine the non-toxic concentration range of the test compounds. Treat RAW 264.7 cells with various concentrations of the compounds for 24 hours and assess viability using the MTT assay to ensure that any observed reduction in NO is not due to cytotoxicity.[14]

  • Cell Culture and Treatment: Seed RAW 264.7 cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with non-toxic concentrations of the test compounds for 1-2 hours.[22]

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production. Include wells with untreated cells and cells treated with LPS only.[14]

  • Nitrite Quantification (Griess Assay): Collect 50 µL of the cell culture supernatant. Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[22]

  • Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm. The concentration of nitrite, a stable metabolite of NO, is determined using a sodium nitrite standard curve.[22]

Conclusion

The biological activity of this compound and its analogs is profoundly influenced by the substitution pattern on the benzoic acid core.[1] For antioxidant activity, the presence and position of hydroxyl groups are the most critical factors, with vicinal and para-oriented hydroxyls conferring the highest potency.[1][5] In terms of antimicrobial and anti-inflammatory properties, a complex interplay between hydroxyl, methoxy, and carboxyl groups dictates the potency and selectivity of these compounds. The methodologies and comparative data presented in this guide provide a robust framework for researchers to evaluate this promising class of molecules and to rationally design novel derivatives with enhanced therapeutic potential.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl 3-hydroxy-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Safety and Handling Considerations: The First Line of Defense

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations. The following precautions are based on the known hazards of similar benzoate derivatives and should be considered the minimum standard.

Personal Protective Equipment (PPE): A non-negotiable aspect of chemical handling. Always wear:

  • Safety Goggles: To protect against accidental splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Lab Coat: To protect skin and clothing.

Work Area: All handling of methyl 3-hydroxy-5-methoxybenzoate for disposal purposes should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Hazard Profile: An Informed Approach to Disposal

Based on data for closely related compounds such as methyl 3-hydroxybenzoate and methyl 3-hydroxy-4-methoxybenzoate, this compound should be handled as a substance that is potentially:

  • Harmful if swallowed.

  • A skin irritant. [1][2]

  • A serious eye irritant. [1][2]

  • A respiratory irritant. [1]

Therefore, all disposal procedures must be designed to prevent contact and inhalation.

Quantitative Data Summary

For a quick reference, the following table summarizes key information for this compound and a closely related compound, which informs the recommended disposal procedures.

PropertyThis compoundMethyl 3-hydroxy-4-methoxybenzoate (Analogue)
Molecular Formula C₉H₁₀O₄C₉H₁₀O₄
Molecular Weight 182.17 g/mol 182.17 g/mol [1]
Appearance Solid (presumed)Solid[2]
GHS Hazard Codes (Inferred) H315, H319, H335H315, H319, H335[1]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound.

1. Waste Identification and Segregation:

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible materials can lead to dangerous reactions.

  • All waste, including empty containers, contaminated PPE, and spill cleanup materials, should be considered hazardous.

2. Containerization:

  • Use a dedicated, properly labeled, and leak-proof container for all this compound waste.

  • The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

  • The label should be clear and include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date of accumulation.

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area.

  • This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.

  • Follow your institution's guidelines for the maximum allowable accumulation time and quantity of hazardous waste.

4. Disposal Request and Pickup:

  • Once the waste container is full or has reached its accumulation time limit, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.[3] This can harm aquatic life and damage wastewater treatment systems.

  • Complete all required waste disposal paperwork accurately and thoroughly.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) consult_ehs->ppe segregate Segregate Waste from Other Streams ppe->segregate containerize Place in a Labeled, Leak-Proof Container segregate->containerize storage Store in a Designated Satellite Accumulation Area containerize->storage request_pickup Request Pickup by Licensed Hazardous Waste Contractor storage->request_pickup documentation Complete All Waste Disposal Paperwork request_pickup->documentation end End: Proper and Compliant Disposal documentation->end

Caption: Disposal workflow for this compound.

Regulatory Context: Understanding Waste Codes

While a specific waste code for this compound is not explicitly listed, it would likely fall under general categories for laboratory chemical waste.

  • United States (EPA): Unused this compound could potentially be classified under a "U" or "P" list if it meets certain criteria upon disposal, though it is not currently listed. As a non-specific source waste, it may be categorized based on its characteristics (e.g., irritant). It is the generator's responsibility to determine the appropriate waste codes in consultation with their EHS department.[4][5]

  • European Union (EWC): The European Waste Catalogue is structured by the process that generates the waste.[6][7] Waste from research and development would likely fall under Chapter 16 (Wastes Not Otherwise Specified in the List). A possible code could be 16 05 08* (discarded organic chemicals consisting of or containing hazardous substances) or 16 03 05* (organic wastes containing hazardous substances). The asterisk denotes hazardous waste.[6][8]

The ultimate determination of the correct waste code must be made by the waste generator in accordance with national and local regulations.

By adhering to these procedures, researchers and scientists can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of scientific integrity and laboratory safety.

References

Mastering the Bench: A Guide to Safely Handling Methyl 3-hydroxy-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is a cornerstone of both groundbreaking discovery and unwavering laboratory safety. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth, procedural framework for the safe handling of Methyl 3-hydroxy-5-methoxybenzoate. By moving beyond a simple checklist and delving into the rationale behind each safety measure, we aim to foster a culture of informed caution and operational excellence.

Understanding the Risks: Hazard Profile of this compound
  • Skin Irritation: Prolonged or repeated contact may cause redness, itching, and inflammation.

  • Serious Eye Damage/Irritation: Direct contact with the eyes can cause significant irritation and potential damage.[2]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[3]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.

Given these potential hazards, the implementation of appropriate engineering controls and the stringent use of personal protective equipment (PPE) are non-negotiable.

Your First Line of Defense: Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to minimizing exposure to this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Eyes/Face Hands Body Respiratory
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or neoprene glovesFully buttoned lab coatRecommended to be performed in a chemical fume hood or ventilated enclosure. If not feasible, a NIOSH-approved respirator for particulates is advised.
Dissolution and Solution Preparation Chemical splash gogglesNitrile or neoprene glovesFully buttoned lab coatWork within a certified chemical fume hood.
Running Reactions and Work-up Chemical splash goggles and/or face shieldNitrile or neoprene gloves (consider double-gloving)Fully buttoned lab coat; chemical-resistant apron for larger quantitiesAll operations should be conducted in a chemical fume hood.
Waste Disposal Chemical splash gogglesNitrile or neoprene glovesFully buttoned lab coatHandled within a chemical fume hood.
The Rationale Behind Glove Selection

For handling aromatic esters and phenolic compounds, nitrile or neoprene gloves offer adequate protection against incidental splashes.[4][5] It is crucial to change gloves frequently and immediately after any known contact with the chemical.[4][5] For prolonged handling or when working with larger quantities, double-gloving provides an additional layer of safety.

Standard Operating Procedures: From Receipt to Disposal

Adherence to a systematic workflow is paramount for ensuring safety and experimental reproducibility.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name, date received, and any hazard warnings.

  • Store: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5] Store containers below eye level to minimize the risk of spills during retrieval.[4]

Handling and Use: A Step-by-Step Guide
  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4][5]

    • Gather all necessary equipment and reagents before starting your work.

    • Clearly designate the work area for handling this compound.[6]

  • Donning PPE:

    • Put on a lab coat, ensuring it is fully buttoned.

    • Don safety glasses or goggles.

    • Wash and dry hands thoroughly before putting on gloves.

  • Weighing the Compound:

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of fine particles.

    • Use a disposable weighing boat or paper.

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution and Transfer:

    • Always add the solid to the solvent, not the other way around, to prevent splashing.

    • Use a funnel for transferring solutions to prevent spills.

    • Ensure all work is conducted within a chemical fume hood with the sash at the appropriate height.

Spill Management and Decontamination

In the event of a spill, remain calm and follow these procedures:

  • Alert: Immediately notify colleagues and the laboratory supervisor.

  • Evacuate: If the spill is large or involves other hazardous materials, evacuate the immediate area.

  • Contain: For small spills, use an absorbent material like vermiculite or sand to contain the spill.[7] Do not use combustible materials like paper towels for large spills.

  • Clean-up:

    • Wearing appropriate PPE (including respiratory protection if necessary), carefully sweep or scoop up the absorbed material into a labeled, sealed container for hazardous waste.[7]

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[6][7]

Waste Disposal
  • Segregation: All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be collected as hazardous chemical waste.[5]

  • Labeling: Waste containers must be clearly labeled with the contents and associated hazards.

  • Storage: Store waste in a designated, well-ventilated area away from general laboratory traffic.

  • Disposal: Follow your institution's and local regulations for the disposal of chemical waste.[8]

Visualizing Safety: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow PPE Selection for Handling this compound start Start: Assess Task weighing Weighing Solid? start->weighing dissolving Dissolving or Transferring Solution? weighing->dissolving No fume_hood Work in Fume Hood or Ventilated Enclosure weighing->fume_hood Yes reaction Running Reaction or Work-up? dissolving->reaction No dissolving->fume_hood Yes disposal Handling Waste? reaction->disposal No reaction->fume_hood Yes disposal->fume_hood Yes goggles Wear Chemical Splash Goggles fume_hood->goggles face_shield Consider Face Shield for Splash Risk fume_hood->face_shield gloves Wear Nitrile or Neoprene Gloves goggles->gloves lab_coat Wear Lab Coat gloves->lab_coat end Proceed with Task Safely lab_coat->end apron Consider Chemical-Resistant Apron face_shield->apron apron->goggles

Caption: A workflow diagram for selecting appropriate PPE.

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues, ensuring that scientific progress and personal well-being go hand in hand.

References

  • LookChem. Methyl 3-(hydroxyMethyl)-5-Methoxybenzoate Safety Data Sheets(SDS). Retrieved from [Link]

  • Harvard Environmental Health and Safety. Lab Safety Guideline: Phenol. Retrieved from [Link]

  • University of California, Berkeley, Office of Environment, Health & Safety. Phenol Health and Safety Fact Sheet. Retrieved from [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure - Phenol. Retrieved from [Link]

  • LSU Health Sciences Center New Orleans. Standard Operating Procedures for the safe use of Phenol and Phenol Solutions. Retrieved from [Link]

  • PubChem. Methyl 3-hydroxy-4-methoxybenzoate. Retrieved from [Link]

  • Certas Lubricant Solutions. Personal Protective Equipment (PPE) Standards. Retrieved from [Link]

  • University of California, Davis. Personal Protective Equipment (PPE) - Appendix E. Types of Gloves and their Advantages and Disadvantages. Retrieved from [Link]

  • MCR Safety. Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Loba Chemie. Safety Data Sheet - METHYL-3,4,5- TRIMETHOXYBENZOATE. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-hydroxy-5-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-hydroxy-5-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.